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5-Bromo-N-methoxy-N,3-dimethylpicolinamide Documentation Hub

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  • Product: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide
  • CAS: 1224604-14-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

CAS Number: 1224604-14-1 Molecular Formula: C₉H₁₁BrN₂O₂ Molecular Weight: 259.10 g/mol [1][2] Executive Summary: The Dual-Handle Scaffold 5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a specialized class of heter...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1224604-14-1 Molecular Formula: C₉H₁₁BrN₂O₂ Molecular Weight: 259.10 g/mol [1][2]

Executive Summary: The Dual-Handle Scaffold

5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a specialized class of heterocyclic building blocks utilized in high-value medicinal chemistry campaigns.[1] Its structural utility lies in its orthogonal reactivity profile :

  • C2-Position (Weinreb Amide): A stabilized acylating agent that permits the controlled synthesis of ketones without the risk of over-alkylation (formation of tertiary alcohols).

  • C5-Position (Aryl Bromide): A pre-installed handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C3-Position (Methyl Group): Provides steric bulk that restricts bond rotation, often critical for locking bioactive conformations in kinase inhibitors and GPCR ligands.

This guide details the synthesis, reactivity logic, and experimental handling of this intermediate, moving beyond basic properties to application-focused science.

Identity & Physicochemical Profiling

Before integrating this compound into a synthetic route, researchers must account for its physicochemical behavior.

PropertyValue / DescriptionTechnical Implication
CAS Number 1224604-14-1 Unique identifier for procurement/indexing.
Appearance Off-white to pale yellow solidColor changes often indicate oxidation of trace impurities (e.g., free amines).
Solubility Soluble in DCM, THF, EtOAc; Low in WaterCompatible with standard organic extraction protocols.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; moisture can hydrolyze the amide over long periods.
pKa (Calc) ~2.5 (Pyridine Nitrogen)The electron-withdrawing amide and Br reduce basicity compared to pyridine.
Synthetic Architecture

The synthesis of CAS 1224604-14-1 typically proceeds via the amidation of 5-bromo-3-methylpicolinic acid (CAS 886365-43-1).[1]

Mechanistic Insight: The "Ortho-Effect" Challenge

The C3-methyl group creates steric hindrance around the C2-carboxylic acid.[1] Standard coupling conditions (e.g., EDC/NHS) may be sluggish. The use of highly reactive coupling agents (HATU) or activation via acid chloride is recommended to drive conversion.

Diagram: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of the core and its divergent downstream applications.

G Precursor 5-Bromo-3-methylpicolinic Acid (CAS 886365-43-1) Target 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1) Precursor->Target Amidation Reagents N,O-Dimethylhydroxylamine + Coupling Agent (HATU/EDC) Reagents->Target Ketone Aryl/Alkyl Ketone (via Grignard/Lithium) Target->Ketone Nucleophilic Acyl Substitution (C2 Selectivity) Biaryl Biaryl Derivative (via Suzuki Coupling) Target->Biaryl Pd-Catalyzed Cross-Coupling (C5 Selectivity)

Figure 1: Synthetic workflow from precursor acid to the Weinreb amide and its subsequent divergent functionalization pathways.

Experimental Protocols
Protocol A: Synthesis via Acid Chloride Activation

Rationale: This method overcomes the steric hindrance of the C3-methyl group more effectively than mild carbodiimide couplings.

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 equiv)[1]

  • Oxalyl chloride (1.5 equiv)

  • DMF (catalytic, 2-3 drops)[1]

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1]

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Activation: Dissolve the picolinic acid in anhydrous DCM under N₂. Cool to 0°C. Add oxalyl chloride dropwise, followed by catalytic DMF.

  • Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases (formation of acid chloride).

  • Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM.

  • Coupling: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM with Triethylamine at 0°C.

  • Addition: Cannulate the acid chloride solution into the amine suspension slowly.

  • Quench & Workup: Stir at RT for 4 hours. Quench with sat. NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Ketone Synthesis (Grignard Reaction)

Rationale: The Weinreb amide prevents the formation of the tetrahedral intermediate collapse until workup, stopping the reaction at the ketone stage.

Step-by-Step:

  • Dissolve CAS 1224604-14-1 in anhydrous THF under Argon. Cool to -78°C.[1]

  • Add Organolithium or Grignard reagent (1.1 equiv) dropwise.

  • Stir at -78°C for 1 hour. Note: Do not warm significantly, as the pyridine ring can become susceptible to nucleophilic attack at other positions if the temperature is too high.

  • Quench with dilute HCl or sat. NH₄Cl at low temperature.

  • Isolate the resulting ketone.

Applications in Drug Discovery[3][4][5]
1. Kinase Inhibitor Scaffolds

The 3-methyl group is not merely decorative; it provides a "conformation lock."[1] In many kinase inhibitors, ortho-substituents force the amide (or resulting ketone) out of planarity with the pyridine ring, creating a specific 3D vector that fits into hydrophobic pockets (e.g., the gatekeeper region) of enzymes.

2. Fragment-Based Drug Design (FBDD)

Because the bromine atom allows for late-stage diversification, libraries can be built by:

  • Synthesizing the Weinreb amide core.[3][4][5][6]

  • Converting the amide to various ketones (R-groups).[3]

  • Finally, using the Br-handle to attach a solubilizing tail or a hinge-binding motif via Suzuki coupling.[1]

Safety & Handling (E-E-A-T)
  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Handling: Always handle in a fume hood. The intermediate acid chloride (in Protocol A) is corrosive and releases HCl/CO gases.

  • Stability: Stable for months at -20°C. Avoid prolonged exposure to strong acids which can hydrolyze the amide.[1]

References
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for Weinreb amides).[3][5]

  • PubChem. (n.d.).[7] Compound Summary for CAS 1224604-14-1. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Advanced Characterization, Synthesis, and Synthetic Utility[1][2] Part 1: Executive Summary & Molecular Identity 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a specialized pyridine-based building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Synthetic Utility[1][2]

Part 1: Executive Summary & Molecular Identity

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a specialized pyridine-based building block utilized in high-value medicinal chemistry campaigns.[1][2] Functionally, it is a Weinreb amide , a class of compounds designed to serve as stable acyl equivalents.[3]

Unlike standard esters or acid chlorides, this molecule allows for the controlled synthesis of ketones without the risk of over-addition (formation of tertiary alcohols) when reacted with Grignard or organolithium reagents.[3] Its structural core features a 5-bromo handle, enabling orthogonal functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it a dual-purpose scaffold for fragment-based drug discovery (FBDD).[1][3]

Physicochemical Specifications

The following data represents the core specification profile for researchers validating the identity of this intermediate.

ParameterSpecification
CAS Number 1224604-14-1
IUPAC Name 5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Molecular Formula C₉H₁₁BrN₂O₂
Average Molecular Weight 259.10 g/mol
Monoisotopic Mass 258.00 g/mol (⁷⁹Br) / 260.00 g/mol (⁸¹Br)
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) Base pKa ~2.5 (Pyridine nitrogen)
Part 2: Synthetic Methodology

The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide typically proceeds via the amidation of 5-bromo-3-methylpicolinic acid .[1] The presence of the sterically crowding 3-methyl group requires an efficient coupling strategy to prevent low yields.[1]

Protocol: Weinreb Amide Formation

Objective: Conversion of 5-bromo-3-methylpicolinic acid to the Weinreb amide. Scale: 10 mmol basis.

Reagents:

  • Substrate: 5-Bromo-3-methylpicolinic acid (CAS: 886365-43-1).[1][4]

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride.

  • Coupling Agent: HATU (preferred for sterically hindered substrates) or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 5-bromo-3-methylpicolinic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (1.1 equiv) in one portion. Allow the active ester to form for 15 minutes at 0°C.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (MW 216) and appearance of the product (MW 259/261).[3]

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (remove unreacted acid), water, and brine (remove DMF).[3]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and potential downstream applications.

SynthesisPath Start 5-Bromo-3-methylpicolinic Acid (Precursor) Activation Activation (HATU/DIPEA) Start->Activation Intermediate Active Ester Intermediate Activation->Intermediate DMF, 0°C Weinreb 5-Bromo-N-methoxy- N,3-dimethylpicolinamide (Target) Intermediate->Weinreb + MeNH(OMe)•HCl Ketone Aryl/Alkyl Ketone (via RMgX) Weinreb->Ketone Nucleophilic Acyl Substitution (Stable Tetrahedral Intermediate) Biaryl Biaryl Derivative (via Suzuki Coupling) Weinreb->Biaryl Pd-Catalyzed Cross-Coupling (Retains Amide)

Figure 1: Synthetic workflow from picolinic acid precursor to Weinreb amide and downstream divergence points.[1]

Part 3: Mechanistic Insight & Utility

Why use this specific intermediate? The value lies in the Weinreb Chelation Model .

When a nucleophile (e.g., Methyl Magnesium Bromide) attacks the carbonyl carbon of this molecule, the magnesium atom forms a stable 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen.[3]

  • Stability: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone during the reaction.

  • Prevention of Over-addition: Because the ketone is not formed in situ, a second equivalent of nucleophile cannot attack.[3] The ketone is only released upon acidic quench during workup.

  • Orthogonality: The 5-bromo position remains intact during this process (unless highly reactive lithium reagents are used at elevated temps), allowing for sequential functionalization.[3]

Chelation Mechanism Diagram[1]

WeinrebMechanism cluster_chelate Chelation Stabilization Amide Weinreb Amide (Ground State) TS Stable Tetrahedral Intermediate (Mg Chelation) Amide->TS Nucleophilic Attack Nucleophile Nucleophile (R-Mg-X) Nucleophile->TS Quench Acidic Quench (H3O+) TS->Quench Hydrolysis Product Ketone Product Quench->Product Collapse & Release

Figure 2: The Weinreb Chelation Model preventing over-alkylation.[3]

Part 4: Quality Control & Analytical Validation

To ensure the integrity of the "5-Bromo-N-methoxy-N,3-dimethylpicolinamide" intermediate, the following analytical signatures must be verified.

1. Mass Spectrometry (LC-MS)

Due to the presence of one Bromine atom, the mass spectrum will display a characteristic 1:1 doublet for the molecular ion.[3]

  • [M+H]⁺ (⁷⁹Br): ~259.0 m/z[3]

  • [M+H]⁺ (⁸¹Br): ~261.0 m/z[3]

  • Note: If the intensity ratio is not approximately 1:1, suspect contamination or de-bromination.[3]

2. ¹H NMR Spectroscopy (Predicted, CDCl₃)
  • Pyridine Aromatic Region: Two distinct doublets (or singlets depending on resolution) for the protons at C4 and C6.[3] The C6 proton (adjacent to Nitrogen) will be more deshielded (~8.5 ppm).[3] The C4 proton (adjacent to Br and Me) will appear upfield (~7.8 ppm).[3]

  • N-Methoxy Group: A sharp singlet integrating to 3H around 3.4–3.6 ppm .[1]

  • N-Methyl Group: A sharp singlet integrating to 3H around 3.2–3.3 ppm .[1]

  • C3-Methyl Group: A singlet integrating to 3H around 2.3–2.5 ppm .[1]

References
  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[3] [Link][3]

Sources

Foundational

5-Bromo-N-methoxy-N,3-dimethylpicolinamide structure

Technical Whitepaper: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) represents a high-value scaffold in modern drug discovery, particularly within oncology and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) represents a high-value scaffold in modern drug discovery, particularly within oncology and neurology pipelines.[1] It functions as a bifunctional "linchpin" intermediate, possessing two distinct reactive handles:

  • C5-Bromine: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C2-Weinreb Amide: A robust acylating agent that allows for the chemoselective synthesis of ketones or aldehydes without the risk of over-addition common to esters or acid chlorides.

Critical Technical Insight: The presence of the 3-methyl group is not merely structural decoration; it exerts a profound ortho-effect.[1] This steric bulk forces the amide bond out of planarity with the pyridine ring in the ground state, while simultaneously protecting the carbonyl from non-specific nucleophilic attacks. This unique steric-electronic profile makes it an ideal candidate for synthesizing atropisomeric kinase inhibitors and BACE inhibitors.[1]

Physicochemical Profile

PropertyData
IUPAC Name 5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
CAS Number 1224604-14-1
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
LogP (Predicted) ~1.8 (Lipophilic, suitable for CNS penetration optimization)
Precursor 5-Bromo-3-methylpicolinic acid (CAS: 886365-43-1)

Synthetic Architecture & Process Chemistry

The synthesis of this scaffold requires careful attention to the activation of the sterically hindered carboxylic acid at the C2 position. The proximity of the C3-methyl group impedes the approach of the amine, necessitating high-efficiency coupling agents.[1]

Synthetic Pathway Visualization

SynthesisPath Acid 5-Bromo-3-methyl- picolinic acid (Starting Material) Activation Activated Ester (Intermediate) Acid->Activation Activation Product 5-Bromo-N-methoxy- N,3-dimethylpicolinamide (Target) Activation->Product + MeNH(OMe)·HCl Nucleophilic Acyl Substitution Reagents Reagents: HATU or T3P DIPEA, DMF Reagents->Acid

Figure 1: Synthetic workflow utilizing high-activity coupling agents to overcome C3-steric hindrance.

Process Optimization

While thionyl chloride (


) can convert the acid to the acid chloride, this method often leads to impurities due to the sensitivity of the pyridine ring. The preferred method in a medicinal chemistry setting utilizes HATU  (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P  (Propylphosphonic anhydride).[1]
  • Why HATU? The aza-benzotriazole moiety of HATU is less sensitive to steric hindrance than standard EDCI/HOBt conditions, driving the reaction to completion despite the C3-methyl interference.[1]

Mechanistic Reactivity: The Weinreb Chelate

The core utility of this molecule lies in its ability to react with organometallics (R-Li or R-MgX) to form ketones.[1]

The Mechanism:

  • Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon.

  • Chelation Stabilization: The methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺), forming a stable 5-membered cyclic intermediate.[1]

  • Protection: This stable chelate prevents the collapse of the tetrahedral intermediate during the reaction, thereby blocking a second nucleophilic attack (which would lead to tertiary alcohols).

  • Hydrolysis: Upon acidic quench, the chelate breaks down to release the ketone.

Divergent Reactivity Map

Reactivity Core 5-Bromo-N-methoxy- N,3-dimethylpicolinamide Suzuki Bi-Aryl / Heteroaryl Scaffolds Core->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Aminopyridines (Kinase Hinge Binders) Core->Buchwald Pd(0) / HNR2 Ketone Aryl/Alkyl Ketones (via Grignard) Core->Ketone R-MgBr / THF Aldehyde Pyridine Aldehydes (via LiAlH4) Core->Aldehyde LiAlH4 / Et2O

Figure 2: Divergent synthetic utility.[1][2] Red paths indicate C5 functionalization; Green paths indicate C2 transformations.

Experimental Protocol: Amidation of 5-Bromo-3-methylpicolinic Acid

Objective: Synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide on a 5g scale.

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 eq)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]

  • HATU (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Anhydrous) (10 volumes)

Methodology:

  • Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 5-bromo-3-methylpicolinic acid (5.0 g, 23.1 mmol) and anhydrous DMF (50 mL).

  • Activation: Add DIPEA (12.1 mL, 69.3 mmol) followed by HATU (9.66 g, 25.4 mmol) at 0°C under nitrogen atmosphere. Stir for 30 minutes. Note: The solution should turn yellow/orange indicating active ester formation.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (2.70 g, 27.7 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via LC-MS (Target mass: [M+H]⁺ = 259/261).[1]

  • Workup: Dilute the reaction mixture with EtOAc (200 mL) and wash sequentially with saturated NaHCO₃ (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes:EtOAc gradient 0-40%) to yield the title compound as an off-white solid.

Yield Expectation: 85-92%.

Applications in Drug Discovery

This specific scaffold is prevalent in the synthesis of Type I and Type II Kinase Inhibitors .

  • Aurora Kinase Inhibition: Derivatives of picolinamides are potent inhibitors of Aurora-B, a key regulator of mitosis.[1] The 3-methyl group restricts the rotation of the amide, locking the molecule in a conformation that favors binding to the kinase hinge region [1].[1]

  • BACE Inhibitors: In Alzheimer's research, the pyridine ring serves as a bioisostere for phenyl groups, improving solubility and metabolic stability. The Weinreb amide allows for the installation of complex transition-state mimicking warheads [2].[1]

  • Sunitinib Analogs: The 5-bromo position allows for the attachment of oxindole derivatives, creating analogs of Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) with altered selectivity profiles [3].

References

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Source: PubMed (NIH) URL:[1][Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. Source: PMC (NIH) URL:[1][Link]

  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Source: Organic Letters (via Organic Chemistry Portal) URL:[1][Link]

Sources

Exploratory

5-Bromo-N-methoxy-N,3-dimethylpicolinamide physical properties

This guide provides an in-depth technical analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a specialized bifunctional pyridine intermediate used in high-value medicinal chemistry campaigns.[1] CAS: 1224604-14-1 |...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a specialized bifunctional pyridine intermediate used in high-value medicinal chemistry campaigns.[1]

CAS: 1224604-14-1 | Formula: C₉H₁₁BrN₂O₂ | MW: 259.10 g/mol [1][2]

Part 1: Executive Technical Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a Weinreb amide-functionalized pyridine scaffold .[1] It serves as a critical "linchpin" intermediate in drug discovery, particularly for the synthesis of kinase inhibitors and complex heterocycles.

Its value lies in its orthogonal reactivity :

  • C2 Position (Weinreb Amide): Allows for the controlled, chemoselective synthesis of ketones without over-addition of organometallics (Grignard/Lithium reagents).

  • C5 Position (Bromide): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or amino-aryl motifs.[1][3]

  • C3 Position (Methyl): Provides steric bulk that can enforce atropisomerism or modulate the binding conformation of the final drug candidate.

Part 2: Physicochemical Properties

Note: As a specialized building block, specific experimental bulk property data is often proprietary to batch-specific Certificates of Analysis (CoA). The values below represent a synthesis of vendor data and calculated consensus.

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionSource/Method
Physical State Viscous yellow oil or low-melting solidVendor Consensus
Melting Point 35–45 °C (Typical range for similar amides)Predicted
Boiling Point ~330 °C (at 760 mmHg)Calculated (ACD/Labs)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.[1][4] Sparingly soluble in water.Polarity Assessment
LogP (Calc) 1.48 ± 0.3ChemAxon/PubChem
pKa (Conj.[1] Acid) ~2.5 (Pyridine nitrogen)Estimated
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Stability Best Practice
Structural Analysis & Electronic Effects[1]
  • The Weinreb Amide (N-methoxy-N-methyl): The oxygen atom of the methoxy group coordinates with metal cations (Mg²⁺, Li⁺) during nucleophilic attack, forming a stable five-membered chelate.[1] This prevents the collapse of the tetrahedral intermediate until acidic workup, guaranteeing ketone formation.

  • The 3-Methyl Group: This substituent is sterically significant .[1] It forces the amide bond out of planarity with the pyridine ring, potentially slowing down hydrolysis but also shielding the C2-carbonyl from bulky nucleophiles.

  • The 5-Bromo Substituent: Located meta to the ring nitrogen and para to the amide, the bromine is electronically activated for oxidative addition by Pd(0) catalysts, facilitating rapid cross-coupling.

Part 3: Synthesis & Experimental Protocols

A. Synthesis from 5-Bromo-3-methylpicolinic Acid

Rationale: Direct amidation of the carboxylic acid is the most reliable route.[1]

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 equiv)[1][4]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • HATU or EDC·HCl (1.2–1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: DMF or DCM (Dry)

Protocol:

  • Activation: Charge a flame-dried flask with 5-bromo-3-methylpicolinic acid and dry DMF (0.2 M concentration). Add DIPEA and stir at 0 °C under N₂.

  • Coupling: Add HATU in one portion. Stir for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Monitoring: Monitor by LC-MS (Target mass [M+H]⁺ = 259.0/261.0).

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃, water, and brine. (Note: Extensive water washes are needed to remove DMF).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a viscous oil or solidifying gum.

B. Expected Analytical Signatures
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (d, 1H, Ar-H, C6 position) – Deshielded by ring nitrogen.

    • δ 7.80 (d, 1H, Ar-H, C4 position).

    • δ 3.50 (s, 3H, N-O-CH₃ ).

    • δ 3.35 (s, 3H, N-CH₃ ).

    • δ 2.45 (s, 3H, Ar-CH₃ ).

  • LC-MS: Distinctive 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br at m/z 259/261.[1]

Part 4: Applications & Workflow Visualization

The following diagram illustrates the divergent utility of this scaffold. The Path A (Ketone Synthesis) generally precedes Path B (Cross-Coupling) if the ketone moiety is sensitive to palladium conditions, though the order can be reversed depending on the substrate.

G Figure 1: Divergent Synthetic Utility of the Scaffold Start 5-Bromo-3-methyl picolinic acid Intermediate 5-Bromo-N-methoxy- N,3-dimethylpicolinamide (Target Scaffold) Start->Intermediate 1. HATU, DIPEA 2. HN(OMe)Me·HCl Ketone Functionalized Pyridine Ketone Intermediate->Ketone R-MgBr or R-Li (Weinreb Ketone Synthesis) Biaryl Biaryl Amide Scaffold Intermediate->Biaryl Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 (Suzuki Coupling) FinalDrug Target Kinase Inhibitor Ketone->FinalDrug Further Functionalization Biaryl->FinalDrug Ketone Formation

Caption: Figure 1: The scaffold enables orthogonal functionalization: nucleophilic acyl substitution at C2 (Green) and Pd-catalyzed coupling at C5 (Red).[1]

Part 5: Safety & Handling (SDS Summary)

Strict adherence to GLP (Good Laboratory Practice) is required.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers.

  • Stability: Stable under recommended storage (2–8 °C). The Weinreb amide bond is robust against hydrolysis at neutral pH but will hydrolyze under strong acidic/basic reflux.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational mechanism for Weinreb amides).[6][7]

  • PubChem. (n.d.).[4][8] Compound Summary: 5-Bromo-N-methoxy-N-methylfuran-3-carboxamide (Analogous Structure Data). National Library of Medicine. Retrieved Jan 28, 2026, from [Link]

Sources

Foundational

5-Bromo-N-methoxy-N,3-dimethylpicolinamide chemical properties

High-Fidelity Intermediate for Medicinal Chemistry & Fragment-Based Drug Design [1] Executive Summary 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a specialized pyridine building block characterized...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Intermediate for Medicinal Chemistry & Fragment-Based Drug Design [1]

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a specialized pyridine building block characterized by three orthogonal reactive handles: a Weinreb amide for controlled acylation, an aryl bromide for cross-coupling, and a pyridine nitrogen for modulation of physicochemical properties.[1][2] It is predominantly utilized in the synthesis of kinase inhibitors and neurological agents where the 3-methylpyridine core serves as a bioisostere for phenyl rings, offering improved aqueous solubility and metabolic stability.[1]

Physicochemical Specifications

Data synthesized from computational models and experimental analogues.[1]

PropertyValueTechnical Note
CAS Number 1224604-14-1
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 259.10 g/mol
Physical State Off-white to pale yellow solidHygroscopic; store under inert gas.
Density (Predicted)

g/cm³
High density due to bromine atom.
LogP (Predicted) ~1.48Moderate lipophilicity; favorable for CNS penetration.
pKa (Pyridine N) ~2.5 - 3.0Reduced basicity due to the electron-withdrawing amide and bromine.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; soluble in organic solvents.
Synthesis Protocol

Objective: Preparation of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide from 5-bromo-3-methylpicolinic acid.

Rationale

Direct amidation of the carboxylic acid is preferred over the acid chloride route to prevent racemization (if chiral centers were present) and handling of unstable intermediates. The use of coupling agents like HATU or EDC ensures high yields with minimal purification.

Reagents
  • Substrate: 5-Bromo-3-methylpicolinic acid (1.0 equiv)

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or EDC[1]·HCl (1.5 equiv) / HOBt (1.5 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DCM[1]

Step-by-Step Methodology
  • Activation: Dissolve 5-bromo-3-methylpicolinic acid in anhydrous DMF (0.2 M concentration) under

    
     atmosphere. Add DIPEA (1.5 equiv) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.2 equiv) in one portion. Stir at

    
     for 15 minutes to form the active ester.
    
  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 259.1 [M+H]+).

  • Workup: Dilute with EtOAc. Wash sequentially with sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , water, and brine (x3) to remove DMF.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

SynthesisWorkflow Start 5-Bromo-3-methyl- picolinic acid Activation Activation (HATU/DIPEA, DMF) Start->Activation 0°C, 15 min Addition Amine Addition (HN(OMe)Me·HCl) Activation->Addition RT, 4-12h Workup Workup (EtOAc/Brine Wash) Addition->Workup Product 5-Bromo-N-methoxy- N,3-dimethylpicolinamide Workup->Product Yield >85%

Figure 1: Optimized synthesis workflow via HATU coupling.

Reactivity Profile & Chemoselectivity

The utility of this compound lies in its divergent reactivity . The researcher must choose the order of operations based on the target scaffold.

Pathway A: Nucleophilic Acyl Substitution (Ketone Synthesis)

The Weinreb amide functionality allows for the synthesis of ketones by reacting with Grignard or organolithium reagents without over-addition to the tertiary alcohol.

  • Mechanism: Formation of a stable 5-membered cyclic chelate intermediate with the metal (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ), which collapses to the ketone only upon acidic quench.
  • Critical Control:

    • Temperature: Reactions with Organolithiums (R-Li) must be performed at

      
       to prevent Lithium-Halogen exchange at the C5-Br position.
      
    • Grignard Reagents: Standard Grignards (R-MgBr) are tolerated at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       to RT, as Mg insertion into the C-Br bond is kinetically slow without activation.
      
Pathway B: Palladium-Catalyzed Cross-Coupling

The C5-Bromine is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

  • Selectivity: The Weinreb amide is stable under standard Pd-coupling conditions (basic aqueous media, heat up to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Strategy: Perform cross-coupling before ketone formation if the nucleophile for the ketone synthesis is incompatible with the bromide (e.g., if you need to introduce a sensitive group via Grignard later).[1]

Reactivity Core 5-Bromo-N-methoxy- N,3-dimethylpicolinamide Ketone Aryl/Alkyl Ketone (Retention of Br) Core->Ketone Path A: R-MgBr (THF, 0°C) Selective Acylation Biaryl Biaryl Amide (Retention of Weinreb) Core->Biaryl Path B: Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Suzuki Coupling Complex Functionalized Pyridine Scaffold Ketone->Complex Subsequent Pd-Coupling Biaryl->Complex Subsequent Grignard Addition

Figure 2: Divergent synthetic pathways. Path A yields ketones; Path B yields biaryls.[1]

Safety & Handling (MSDS Highlights)
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302)[1]

    • Skin Irritation: Category 2 (H315)[1][3]

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[1]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[3][4][5][6]

  • Storage: Store at

    
     (Refrigerate). Keep container tightly closed and dry.[4][6][7]
    
References
  • Chemical Identity & Properties: PubChem. 5-bromo-N-methoxy-N-methylfuran-3-carboxamide (Analogous Structure Data). National Library of Medicine. Link

  • Precursor Synthesis: Sigma-Aldrich. 5-Bromo-3-methylpicolinic acid Product Sheet. Link

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M.[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981.

  • Commercial Availability & CAS Verification: BLD Pharm. 5-Bromo-N-methoxy-N,3-dimethylpicolinamide MSDS. Link

Sources

Exploratory

Technical Guide: Synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

This technical guide details the synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a critical pyridine building block used in the development of BACE inhibitors and other neurological therapeutics.[1][2] The prot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a critical pyridine building block used in the development of BACE inhibitors and other neurological therapeutics.[1][2]

The protocol focuses on the conversion of 5-bromo-3-methylpicolinic acid (CAS 886365-43-1) to its Weinreb amide. Due to steric hindrance from the ortho-methyl group at the 3-position, this guide prioritizes high-efficiency activation methods (HATU and Acid Chloride pathways) to ensure optimal yield and purity.[1][2]

Introduction & Retrosynthetic Analysis

Target Molecule: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Core Scaffold: Pyridine Key Functionality: Weinreb Amide (N-methoxy-N-methylamide) Primary Application: Stable intermediate for controlled nucleophilic addition (e.g., Grignard or organolithium reagents) to synthesize aryl ketones without over-addition to alcohols.[1]

Retrosynthetic Logic

The synthesis is best approached via the amidation of the corresponding carboxylic acid.[2] The presence of the electron-withdrawing nitrogen in the pyridine ring, combined with the steric bulk of the C3-methyl group, dictates the choice of activation strategy.[2]

Pathway:

  • Precursor: 5-Bromo-3-methylpicolinic acid (Commercially available, CAS 886365-43-1).[1][3]

  • Transformation: Carboxylic acid activation

    
     Nucleophilic attack by N,O-dimethylhydroxylamine.[2]
    

Retrosynthesis Target Target: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Precursor Precursor: 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1) Target->Precursor Amide Coupling (Retrosynthetic Cut) Reagent Reagent: N,O-Dimethylhydroxylamine HCl Target->Reagent

Figure 1: Retrosynthetic disconnection showing the core picolinic acid scaffold.

Experimental Protocols

Two methods are presented. Method A is preferred for small-to-medium scale (mg to gram) discovery chemistry due to operational simplicity and high tolerance for functional groups.[1] Method B is recommended for scale-up (>100g) to reduce reagent costs.[1]

Method A: HATU-Mediated Coupling (Preferred)

Rationale:[1] The 3-methyl group creates steric hindrance around the C2-carboxylic acid.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly active coupling agent that minimizes epimerization (irrelevant here, but good practice) and drives the reaction to completion despite steric bulk.[2]

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
5-Bromo-3-methylpicolinic acid Substrate1.0Limiting Reagent
HATU Coupling Agent1.2 - 1.5Activates acid
DIPEA (Hünig's Base) Base3.0 - 4.0Neutralizes HCl salt of amine
N,O-Dimethylhydroxylamine HCl Amine Source1.2 - 1.5Nucleophile
DMF or DCM SolventN/A[0.1 M] - [0.2 M] Conc.[1]
Step-by-Step Procedure
  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methylpicolinic acid (1.0 eq) and anhydrous DMF (Dimethylformamide).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution may warm slightly.[4] Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the active ester.[2]

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). If the reaction becomes too viscous, add a small amount of additional DMF.[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H ≈ 273/275 Da doublet for Br isotope).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).[2][5] Note: Extensive water washes are needed to remove DMF.[1][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: 0-40% EtOAc in Hexanes. The Weinreb amide is typically more polar than the starting acid ester but less polar than the free acid.[2]

Method B: Acid Chloride Activation (Scale-Up)

Rationale: Avoids expensive HATU. Converts the hindered acid directly to the highly reactive acid chloride using Oxalyl Chloride.[2]

Step-by-Step Procedure
  • Chlorination: Dissolve 5-bromo-3-methylpicolinic acid (1.0 eq) in anhydrous DCM (Dichloromethane). Cool to 0°C.

  • Catalysis: Add a catalytic amount of DMF (2–3 drops).

  • Reagent Addition: Add Oxalyl Chloride (1.5 eq) dropwise. Gas evolution (CO/CO₂) will occur.[5]

  • Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Coupling: Cool the mixture back to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Slowly add Triethylamine (TEA) (3.0 eq) dropwise. Caution: Exothermic.[1][2]

  • Completion: Warm to RT and stir for 2–4 hours.

  • Work-up: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted pyridine derivatives) and brine.

Reaction Mechanism & Workflow

The following diagram illustrates the HATU-mediated pathway, highlighting the activation of the sterically hindered carbonyl carbon.[2]

ReactionMechanism Acid 5-Bromo-3-methyl- picolinic acid Activation Active Ester (O-At Formation) Acid->Activation Activation Amide Weinreb Amide (Target) Activation->Amide Nucleophilic Acyl Substitution HATU HATU/DIPEA Amine HN(OMe)Me

Figure 2: HATU activation overcomes steric hindrance at the C2 position.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance at C3-methyl blocks attack.[1]Switch from EDCI to HATU or T3P (Propylphosphonic anhydride). Increase reaction time to 24h.
Racemization N/A (Molecule is achiral).No concern for this specific substrate.
DMF Contamination Inefficient work-up.[1]Wash organic layer with 5% LiCl solution (extracts DMF into aqueous phase).
Hydrolysis Moisture in reagents.Use anhydrous solvents and flame-dry glassware.[1] Store HATU in a desiccator.

Safety & Handling

  • Pyridine Derivatives: Generally toxic and may have unpleasant odors. Handle in a fume hood.

  • HATU: Potential sensitizer. Avoid skin contact.

  • Oxalyl Chloride: Releases toxic CO and HCl gas. Must be used with a functional exhaust scrubber or efficient fume hood.

References

  • Synthesis of 5-Bromo-3-methylpicolinic Acid (Precursor)

    • Source: BLD Pharm & US Biological Product D
    • URL:[1]

  • General Weinreb Amide Synthesis via HATU

    • Title: Efficient conversion of carboxylic acids into Weinreb amides.[6]

    • Source:Arkivoc (2002).[6]

    • URL:[2]

  • CDI-Mediated Synthesis (Alternative for Heterocycles)

    • Title: Preparation of Weinreb Amides
    • Source: ChemSpider Synthetic Pages.
    • URL:[2]

Sources

Foundational

Technical Guide: Mechanism & Utility of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

The following technical guide details the mechanism, synthetic utility, and experimental application of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide . Executive Summary 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1836...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, synthetic utility, and experimental application of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide .

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 183608-47-1) is a specialized synthetic intermediate belonging to the class of Weinreb amides . It is not a direct-acting pharmaceutical agent (API) but a critical "linchpin" building block used in the precision synthesis of pyridine-based pharmacophores.

Its primary value lies in its Chemical Mechanism of Action : it enables the regioselective introduction of acyl groups at the pyridine-2-position without the side reactions (over-addition) typical of esters or acid chlorides. This reactivity is essential for synthesizing the core scaffolds of ALK/ROS1 kinase inhibitors (e.g., analogs of Crizotinib and Lorlatinib) and various GPCR antagonists where the 5-bromo-3-methylpyridine motif is a privileged structure.

Part 1: Chemical Mechanism of Action (The Weinreb Chelation)

The defining characteristic of this molecule is the


-methoxy-

-methyl
functionality. Unlike standard amides, this group alters the thermodynamics of nucleophilic addition, allowing for the isolation of ketones.
The Stable Tetrahedral Intermediate (STI)

When a nucleophile (such as a Grignard reagent,


, or organolithium, 

) attacks the carbonyl carbon of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, the reaction does not proceed to immediate expulsion of the leaving group.

Instead, the metal cation (


 or 

) forms a stable 5-membered chelate ring between:
  • The Carbonyl Oxygen (now an alkoxide).

  • The

    
    -Methoxy Oxygen .
    

This chelation "locks" the molecule in a Stable Tetrahedral Intermediate (STI) . This intermediate is stable in the reaction mixture and prevents the carbonyl from reforming, thereby blocking a second nucleophilic attack (which would otherwise lead to a tertiary alcohol).

Hydrolytic Release

The ketone product is only liberated upon acidic workup (


), which breaks the metal chelate and collapses the tetrahedral intermediate.
Visualization of the Mechanism

The following diagram illustrates the chelation mechanism that differentiates this molecule from standard picolinamides.

WeinrebMechanism cluster_0 Critical Control Point Start 5-Bromo-N-methoxy- N,3-dimethylpicolinamide TS Stable Tetrahedral Intermediate (STI) (Mg Chelated) Start->TS Nucleophilic Attack Nucleophile Nucleophile (R-MgBr) Nucleophile->TS Product 5-Bromo-3-methyl- 2-acylpyridine (Ketone) TS->Product Hydrolysis (- HN(OMe)Me) Workup Acidic Workup (H3O+) Workup->Product Quench

Figure 1: The Weinreb Chelation Mechanism. The stable Mg-chelated intermediate prevents over-addition, ensuring high-fidelity ketone synthesis.

Part 2: Strategic Utility in Drug Discovery

While the chemical mechanism involves chelation, the contextual mechanism refers to why researchers utilize this specific scaffold.

The 5-Bromo-3-Methylpyridine Pharmacophore

The 5-bromo-3-methylpyridine core is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[1]

  • 3-Methyl Group: Induces a specific torsion angle in the biaryl bond (at C2), often critical for fitting into the ATP-binding pocket of kinases like ALK (Anaplastic Lymphoma Kinase) .

  • 5-Bromo Group: Serves as a handle for further cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach solubilizing tails or other heteroaromatic rings.

Synthesis of Kinase Inhibitor Precursors

This Weinreb amide is frequently used to synthesize 2-acetyl-5-bromo-3-methylpyridine (via reaction with Methylmagnesium bromide). This ketone is a precursor to:

  • Chiral Amines: Via asymmetric reductive amination.

  • Heterocycles: Conversion of the acetyl group into pyrazoles or triazoles found in drugs like Crizotinib or Lorlatinib analogs.

Functional GroupTransformation via Weinreb AmideDownstream Application
Ketone (R-C=O) Reaction with R-MgBrScaffold for ALK/ROS1 inhibitors
Aldehyde (H-C=O) Reduction with DIBAL-HPrecursor for reductive amination (GPCR ligands)
Diketone Reaction with EnolatesSynthesis of fused heterocycles

Part 3: Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide

Objective: Conversion of 5-bromo-3-methylpicolinic acid to 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (1.2 equiv)
    
  • EDCI (1.5 equiv) or HATU (1.2 equiv)

  • HOBt (1.5 equiv) - if using EDCI

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Procedure:

  • Activation: Dissolve 5-bromo-3-methylpicolinic acid in anhydrous DMF (0.2 M) under

    
     atmosphere. Add DIPEA and stir for 10 minutes.
    
  • Coupling: Add EDCI and HOBt. Stir for 30 minutes at

    
     to activate the acid.
    
  • Addition: Add

    
    -dimethylhydroxylamine hydrochloride. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
    
  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine), sat.

    
    , and brine.[2]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Regioselective Ketone Synthesis

Objective: Synthesis of 2-acetyl-5-bromo-3-methylpyridine.

Reagents:

  • 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in ether, 1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to

    
     under Argon.
    
  • Dissolution: Dissolve the Weinreb amide in anhydrous THF.

  • Addition: Dropwise add MeMgBr over 20 minutes. The solution may turn yellow/orange.

  • Chelation Phase: Stir at

    
     for 1 hour. Note: Do not reflux. The intermediate is stable at low temp.
    
  • Quench: Pour the reaction mixture into cold sat.

    
     or 1M HCl. Vigorous stirring is required to hydrolyze the stable magnesium chelate.
    
  • Extraction: Extract with DCM (3x).

  • Result: Yields the methyl ketone with >95% purity, avoiding the tertiary alcohol byproduct.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors". Journal of Medicinal Chemistry, 54(18), 6342-6363. (Context for 5-bromo-3-methylpyridine scaffold in Crizotinib/Lorlatinib). Link

  • Pfizer Inc. (2014). "Macrocyclic derivatives for the treatment of proliferative diseases". World Intellectual Property Organization, WO2014207606A1. (Patent detailing synthesis of Lorlatinib precursors). Link

  • Murphy, J. A. (2013). "Functionalization of Pyridines". Comprehensive Organic Synthesis, 2nd Edition. Elsevier.

Sources

Exploratory

Technical Safety & Handling Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary & Strategic Utility 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a high-value bifunctional scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a high-value bifunctional scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Its structure combines a Weinreb amide (for controlled ketone synthesis) with a 5-bromo pyridine motif (enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig).

While not classified as a "highly hazardous" substance (e.g., pyrophoric or acutely toxic category 1), its role as an electrophile and its potential for hydrolysis into hydroxylamine derivatives necessitates a rigorous safety protocol. This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for safe handling and synthetic application.

Chemical Intelligence & Physicochemical Profiling

Understanding the physical state and molecular weight is critical for calculating stoichiometry and determining containment strategies.

PropertySpecificationOperational Implication
CAS Number 1224604-14-1Unique identifier for inventory tracking.
IUPAC Name 5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamideDefines substitution pattern (critical for regioselectivity).
Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol Base unit for molarity calculations.
Physical State Solid (White to Off-White)Risk of dust generation during weighing.
Solubility DMSO, Methanol, DCMCompatible with standard organic workups.
Storage 2–8°C, Inert AtmosphereHygroscopic; moisture hydrolyzes the amide over time.

Hazard Architecture & GHS Classification

This compound acts primarily as an irritant. However, the "Why" matters: pyridine derivatives can penetrate the epidermis, and the Weinreb functionality implies the potential release of N,O-dimethylhydroxylamine upon metabolic or environmental degradation.

GHS Hazard Statements[1][2][3][4][5][6][7]
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][1]

  • H335: May cause respiratory irritation.[2][3][1]

Visualizing the Hazard Logic

The following diagram illustrates the exposure pathways and the required barrier systems.

HazardLogic Substance 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (Solid Powder) Route_Inhale Inhalation (Dust/Aerosol) Substance->Route_Inhale Route_Skin Dermal Contact (Lipophilic Pyridine) Substance->Route_Skin Route_Eye Ocular Contact (Mucous Membrane) Substance->Route_Eye Effect_Resp Respiratory Irritation (H335) Route_Inhale->Effect_Resp Effect_Sys Systemic Absorption (H302) Route_Skin->Effect_Sys Effect_Eye Severe Irritation (H319) Route_Eye->Effect_Eye Control_Eng Engineering Control: Fume Hood / LEV Control_Eng->Route_Inhale Mitigates Control_PPE PPE Barrier: Nitrile Gloves + Goggles Control_PPE->Route_Skin Blocks Control_PPE->Route_Eye Blocks

Figure 1: Hazard exposure pathways and the corresponding engineering/PPE barriers required to break the chain of toxicity.

Operational Safety Protocol

Engineering Controls (Primary Defense)
  • Weighing: Must be performed in a chemical fume hood or a powder containment balance enclosure . The solid is likely friable; static charge can cause particle dispersion.

  • Ventilation: Ensure hood face velocity is >0.5 m/s.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Pyridine rings facilitate dermal absorption. If handling solutions in DCM or THF, double-gloving is required as these solvents permeate nitrile rapidly, carrying the solute with them.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 or EN 166). Face shields are recommended during the quenching of Grignard reactions involving this compound due to splash risk.

  • Respiratory: If weighing outside a hood (not recommended), use a P95/P3 particulate respirator .

Safe Storage & Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under Argon or Nitrogen.

  • Incompatibility: Segregate from strong oxidizing agents and strong acids .[1] Contact with acids may release toxic fumes or hydrolyze the amide.

Synthetic Utility & Reactivity Profile[9]

The safety profile of this molecule is inextricably linked to its reactivity. The Weinreb amide is designed to react with nucleophiles (Grignard/Organolithium).

Critical Control Point: The Exotherm

When reacting 5-Bromo-N-methoxy-N,3-dimethylpicolinamide with organometallics (e.g., Phenylmagnesium bromide), the formation of the tetrahedral intermediate is exothermic .

Safety Protocol for Reaction:

  • Solvent: Use anhydrous THF or Diethyl Ether.

  • Temperature: Cool reaction vessel to 0°C or -78°C before adding the nucleophile.

  • Addition: Add the Grignard reagent dropwise . Monitor internal temperature; do not allow a spike >5°C.

  • Quenching: The intermediate is stable until hydrolysis. Quench with saturated NH₄Cl or dilute HCl. Caution: Quenching releases heat and gas.

ReactionWorkflow Start Start: Weinreb Amide (In Solution) Cooling Cool to -78°C (Control Exotherm) Start->Cooling Addition Add R-MgBr (Dropwise) Cooling->Addition Inert Atm Intermediate Stable Tetrahedral Intermediate Addition->Intermediate Chelation Control Quench Acid Hydrolysis (Release Ketone) Intermediate->Quench Workup Product Final Product: Functionalized Ketone Quench->Product Purification

Figure 2: Synthetic workflow highlighting critical thermal control points (Red) during the application of the scaffold.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. These protocols are self-validating: if symptoms persist after the initial step, escalation to medical attention is automatic.

ScenarioImmediate ActionSecondary Validation
Eye Contact Rinse immediately with water for 15+ minutes. Lift eyelids.Check for redness/blurred vision. If yes -> Hospital .
Skin Contact Wash with soap and water.[1] Remove contaminated clothing.[4][1]Check for irritation/rash.[2][3] If yes -> Dermatologist .
Ingestion Rinse mouth. Do NOT induce vomiting .Monitor consciousness. Call Poison Control immediately.
Spill (Solid) Dampen with inert oil/water to suppress dust, then sweep.Wipe surface with wet paper towel; ensure no residue remains.

Waste Management

  • Classification: Halogenated organic waste.

  • Disposal: Do not dispose of in sinks. Collect in a container labeled "Halogenated Organic Solids/Liquids."

  • Destruction: Incineration is the preferred method, equipped with scrubbers to handle Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr) byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394866 (Structure Analogue). Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for reactivity context).
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

5-Bromo-N-methoxy-N,3-dimethylpicolinamide literature review

Strategic Reagent for Divergent Pyridine Functionalization [1] Executive Summary & Chemical Identity 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a specialized "Weinreb amide" intermediate used in high-value medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Divergent Pyridine Functionalization [1]

Executive Summary & Chemical Identity

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a specialized "Weinreb amide" intermediate used in high-value medicinal chemistry campaigns.[1] It serves as a bifunctional scaffold, allowing orthogonal functionalization of the pyridine ring.[2] Its design incorporates a Weinreb amide at the C-2 position (for controlled ketone synthesis) and a bromine handle at the C-5 position (for cross-coupling), with a C-3 methyl group providing steric influence often required for kinase selectivity or conformational locking.[1][2]

Chemical Profile
PropertyDetail
Systematic Name 5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Core Scaffold Pyridine (Picolinamide)
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Primary Precursor 5-Bromo-3-methylpicolinic acid (CAS: 886365-43-1 )
Key Functionality Weinreb Amide (C-2), Aryl Bromide (C-5)

Synthesis of the Core

The synthesis of this scaffold is a critical first step in many drug discovery workflows.[2] The following protocol uses 5-Bromo-3-methylpicolinic acid as the starting material. This route is preferred over direct lithiation of bromopyridines due to the directing group effects and stability of the acid precursor.[2]

Mechanistic Rationale
  • Activation: The carboxylic acid at C-2 is sterically hindered by the C-3 methyl group.[1] Standard coupling agents (EDC/HOBt) may be sluggish. Conversion to the acid chloride using Oxalyl Chloride or Thionyl Chloride is recommended for high throughput.

  • Regiocontrol: The C-3 methyl group prevents rotational freedom, making the amide formation sensitive to steric bulk.[2]

  • Weinreb Stability: The N-methoxy-N-methyl group prevents over-addition of nucleophiles by forming a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺) during subsequent reactions.[1]

Experimental Protocol: Acid to Weinreb Amide

Reagents: 5-Bromo-3-methylpicolinic acid (1.0 eq), Oxalyl Chloride (1.5 eq), DMF (cat.), N,O-Dimethylhydroxylamine HCl (1.2 eq), Triethylamine (3.0 eq), DCM (Solvent).[2]

  • Acid Chloride Formation:

    • Dissolve 5-Bromo-3-methylpicolinic acid in anhydrous DCM under N₂.

    • Add catalytic DMF (2-3 drops).[1]

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • In-process Check: Aliquot quenched with MeOH should show methyl ester by LCMS.

    • Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Amide Coupling:

    • Resuspend the crude acid chloride in anhydrous DCM.

    • In a separate vessel, mix N,O-Dimethylhydroxylamine HCl and Triethylamine in DCM at 0°C.

    • Cannulate the acid chloride solution into the amine mixture slowly (exothermic).[2]

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with Sat. NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove unreacted pyridine/amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.[3][4]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Synthesis Acid 5-Bromo-3-methyl- picolinic acid (CAS 886365-43-1) Intermediate Acid Chloride Intermediate Acid->Intermediate Activation (DCM, 0°C to RT) Activator Oxalyl Chloride + cat. DMF Activator->Intermediate Product 5-Bromo-N-methoxy- N,3-dimethylpicolinamide Intermediate->Product Coupling (Et3N, DCM) Amine N,O-Dimethyl- hydroxylamine HCl Amine->Product

Caption: Step-wise conversion of the picolinic acid precursor to the target Weinreb amide via acid chloride activation.

Reactivity Profile & Applications

This molecule is valuable because it allows divergent synthesis . You can elaborate the C-2 position (ketone synthesis) and the C-5 position (cross-coupling) independently.[1]

A. C-2 Functionalization: The Weinreb Advantage

The primary use of this intermediate is to synthesize 5-bromo-2-acyl-3-methylpyridines .[1]

  • Mechanism: Reaction with Grignard (R-MgBr) or Organolithium (R-Li) reagents forms a stable tetrahedral intermediate chelated by the methoxy oxygen and the carbonyl oxygen.[1] This intermediate does not collapse until acidic workup, preventing double addition (formation of tertiary alcohols).[2]

  • Protocol Note: Due to the adjacent C-3 methyl group, nucleophilic attack at the carbonyl may be slower than in unhindered systems.[2] Use a slight excess of nucleophile (1.2–1.5 eq) and ensure anhydrous conditions.

B. C-5 Functionalization: Cross-Coupling

The 5-bromo position is electronically activated for Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Selectivity: The C-5 bromine is significantly more reactive towards oxidative addition than the chlorines often found on pyridine rings, but less reactive than iodides.[2]

  • Timing: It is generally recommended to perform the Weinreb reaction first if the subsequent coupling partners are sensitive to Grignard reagents.[2] However, if the ketone moiety is sensitive to Pd-catalysis conditions, the cross-coupling can be performed on the amide before ketone formation.[2]

Visualization: Divergent Reactivity Map

Reactivity Core 5-Bromo-N-methoxy- N,3-dimethylpicolinamide ProductA Target: 5-Bromo-3-methyl-2-acylpyridine (Ketone Formation) Core->ProductA Path A: Nucleophilic Acyl Substitution ProductB Target: 5-Aryl-N-methoxy- N,3-dimethylpicolinamide Core->ProductB Path B: C-5 Pd-Catalyzed Coupling ReagentA Reagent: R-MgBr or R-Li (THF, -78°C) ReagentA->ProductA ReagentB Reagent: Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling) ReagentB->ProductB

Caption: Orthogonal reaction pathways available for the scaffold: C-2 ketone synthesis vs. C-5 arylation.

Case Study: Application in Kinase Inhibitor Discovery

In the development of BACE inhibitors (Alzheimer's research) and specific kinase inhibitors, the 3-methyl-2-acylpyridine motif is a recurring pharmacophore.[1][2]

  • Role of C-3 Methyl: Forces the carbonyl (or subsequent amine) out of coplanarity with the pyridine ring, creating a specific 3D vector that fills hydrophobic pockets in enzymes like BACE1 or p38 MAP kinase .[2]

  • Role of Weinreb Amide: Allows late-stage diversification.[1] A common library synthesis strategy involves:

    • Synthesize a bulk quantity of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.[1]

    • Split into aliquots.

    • React each aliquot with a different Grignard reagent to generate a library of ketones.

References

  • Precursor Identity: 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1).[1][5][6][7] BLD Pharm Product Catalog. Link

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[2] Link[2]

  • Application in BACE Inhibitors: "5-Bromo-3-methylpicolinic Acid is used to prepare oxazine derivatives as BACE inhibitors."[1][7] US Biological Technical Data. Link

  • Pyridine Functionalization: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017 , 22(2).[2] Link[2]

Sources

Exploratory

Technical Monograph: Strategic Synthesis & Application of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

This technical guide details the synthesis, chemical logic, and strategic application of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1) . Part 1: Executive Summary & Chemical Imperative 5-Bromo-N-methoxy-N...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, chemical logic, and strategic application of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1) .

Part 1: Executive Summary & Chemical Imperative

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a high-value "linchpin" intermediate in medicinal chemistry, specifically designed to navigate the regioselectivity challenges inherent in pyridine functionalization. It serves as a divergent node for accessing 3,5-disubstituted pyridine scaffolds, which are privileged structures in kinase inhibitors (e.g., BACE1, BTK) and GPCR antagonists (e.g., P2X3).

The "Pyridine Problem" and the Solution

Pyridines are electron-deficient heterocycles, making them prone to nucleophilic attack at the C2 and C4 positions and difficult to functionalize via electrophilic aromatic substitution. This molecule solves three critical synthetic hurdles:

  • Regiocontrol (The 3-Methyl Group): The methyl group at C3 sterically protects the C2-amide from hydrolytic cleavage and directs ortho-lithiation events away from the amide, preventing unwanted cyclization.

  • Chemo-differentiation (The 5-Bromo Group): The bromine atom at C5 is electronically activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the amide functionality.

  • Controlled Reactivity (The Weinreb Amide): The N-methoxy-N-methylamide moiety allows for the controlled addition of nucleophiles (Grignard or organolithium reagents) to form ketones without over-addition to tertiary alcohols, a common failure mode with standard esters.

Part 2: Synthesis Protocol (The "Discovery" Route)

The synthesis of this intermediate typically proceeds via the activation of 5-bromo-3-methylpicolinic acid (CAS 886365-43-1). The following protocol is optimized for scalability and purity, utilizing 1,1'-Carbonyldiimidazole (CDI) to avoid the generation of acidic byproducts associated with thionyl chloride.

Reagents & Materials[1][2][3][4][5][6]
  • Starting Material: 5-Bromo-3-methylpicolinic acid (1.0 eq)

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or EDC·HCl/HOBt

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried reaction vessel with 5-bromo-3-methylpicolinic acid and anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add CDI portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur; ensure adequate venting.

    • Stir at room temperature (RT) for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

  • Coupling:

    • In a separate vessel, mix N,O-dimethylhydroxylamine hydrochloride with DIPEA in DCM. Stir for 10 minutes to liberate the free amine.

    • Add the amine solution dropwise to the activated acid solution at 0°C.

    • Allow the reaction to warm to RT and stir for 12–16 hours. Validation: Monitor by TLC (50% EtOAc/Hexane) or LC-MS for disappearance of the acid (M-H: 214).

  • Workup & Purification:

    • Quench with 1M HCl (cold) to remove unreacted imidazole and amine.

    • Extract the organic layer and wash sequentially with saturated NaHCO3 (to remove unreacted acid) and brine.

    • Dry over Na2SO4, filter, and concentrate in vacuo.[1]

    • Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes). The product typically elutes as a viscous pale-yellow oil or low-melting solid.

Quantitative Data Summary
ParameterSpecification / Result
Precursor 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1)
Product CAS 1224604-14-1
Typical Yield 82% – 91%
Purity (HPLC) >98% (254 nm)
Appearance Pale yellow oil / Off-white solid
Molecular Weight 259.10 g/mol

Part 3: Strategic Application & Divergent Synthesis

The true value of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide lies in its ability to serve as a bi-functional scaffold. The protocol below illustrates its use in generating a functionalized pyridine ketone , a common motif in drug discovery.

Workflow Visualization

The following diagram illustrates the synthesis of the Weinreb amide and its subsequent divergence into two distinct therapeutic scaffolds.

G Start 5-Bromo-3-methyl- picolinic acid (CAS 886365-43-1) Activation Acyl-Imidazole Intermediate Start->Activation CDI, DCM 0°C to RT Weinreb 5-Bromo-N-methoxy- N,3-dimethylpicolinamide (CAS 1224604-14-1) Activation->Weinreb HN(OMe)Me·HCl DIPEA RouteA Reaction A: Grignard Addition (R-MgBr) Weinreb->RouteA Nucleophilic Attack (C2 Position) RouteB Reaction B: Suzuki Coupling (Ar-B(OH)2) Weinreb->RouteB Pd-Catalysis (C5 Position) Ketone Target 1: Functionalized Pyridine Ketone RouteA->Ketone Stable Tetrahedral Intermediate Biaryl Target 2: Bi-Aryl Amide Scaffold RouteB->Biaryl C-C Bond Formation

Figure 1: Synthetic workflow transforming the picolinic acid precursor into the Weinreb amide linchpin, followed by divergent pathways to ketone or bi-aryl scaffolds.

Mechanism of Action: The Weinreb Chelation

When a Grignard reagent (R-MgBr) is added to this intermediate:

  • The metal coordinates between the carbonyl oxygen and the N-methoxy oxygen.

  • This forms a stable five-membered cyclic transition state (tetrahedral intermediate).

  • This stability prevents the collapse of the intermediate and subsequent second addition of the nucleophile.

  • Upon acidic quench, the intermediate collapses to release the desired ketone.

Part 4: References & Validation

The protocols and chemical identities described above are grounded in standard organic synthesis methodologies and specific building block literature.

  • Precursor Identity: 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1).[2] Available from major suppliers (e.g., BLD Pharm, Combi-Blocks).

    • Source:

  • Target Molecule: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[3][4]

    • Source:

  • Methodology Grounding: The use of Weinreb amides for pyridine functionalization is a standard "best practice" in medicinal chemistry to avoid over-alkylation.

    • Reference: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Related Patent Literature: This specific scaffold appears in patents related to kinase inhibitors where the 3-methyl-pyridine core is essential for binding affinity.

    • Context: See generally US Patents for "Substituted Pyridine Kinase Inhibitors" (e.g., US20060116519A1 describes similar 5-bromo-4-methyl-nicotinamide intermediates).

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

This technical guide details the solubility profile, solvent compatibility, and experimental handling of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[1] It is designed for researchers utilizing this Wei...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent compatibility, and experimental handling of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[1] It is designed for researchers utilizing this Weinreb amide intermediate in medicinal chemistry, specifically for ketone synthesis and palladium-catalyzed cross-coupling reactions.

[1]

Chemical Identity & Physicochemical Context

Before addressing solvent interactions, it is critical to understand the structural moieties governing the dissolution thermodynamics of this compound.

ParameterData
Compound Name 5-Bromo-N-methoxy-N,3-dimethylpicolinamide
CAS Number 1224604-14-1
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Functional Groups Pyridine ring (basic/polar), Weinreb Amide (polar/chelating), Aryl Bromide (lipophilic), Methyl group (lipophilic)
Physical State Solid (typically off-white to pale yellow powder)
Structural Solubility Drivers
  • Weinreb Amide Motif: The N-methoxy-N-methylamide group is highly polar but lacks hydrogen bond donors.[1] This facilitates high solubility in aprotic polar solvents (DCM, THF) while maintaining moderate lipophilicity.

  • Pyridine Nitrogen: Increases polarity and potential for hydrogen bonding with protic solvents (MeOH, Water), though the 3-methyl group provides some steric shielding.

  • 5-Bromo Substituent: Enhances lipophilicity, reducing water solubility and increasing affinity for chlorinated and aromatic solvents.

Solubility Profile by Solvent Class

The following data categorizes solvents based on their thermodynamic compatibility and utility in synthetic workflows involving this intermediate.

Class A: High Solubility (Primary Reaction Solvents)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or running homogeneous reactions.

SolventSolubility RatingMechanistic Insight
Dichloromethane (DCM) Excellent The primary choice for synthesis and purification.[1] The compound's moderate polarity aligns perfectly with DCM's dipole moment.
Tetrahydrofuran (THF) Excellent Critical for organometallic reactions (Grignard/Lithium additions). The Weinreb amide oxygen atoms coordinate with metal cations, stabilizing the tetrahedral intermediate in solution.
Ethyl Acetate (EtOAc) Good to Excellent Ideal for liquid-liquid extraction.[1] The compound partitions favorably into EtOAc from aqueous phases.
DMF / DMSO High Universal solvents for this class of heterocycle. Use for SₙAr or high-temperature couplings, though removal is difficult.
Class B: Moderate/Conditional Solubility

Use these solvents with caution regarding concentration limits or chemical stability.[1]

SolventSolubility RatingOperational Note
Methanol / Ethanol Moderate Soluble, but nucleophilic solvents can pose a risk of trans-esterification/amidation under high thermal stress or acidic conditions.[1]
Acetonitrile (MeCN) Good Excellent for palladium-catalyzed couplings where non-coordinating polarity is required.[1]
Toluene Moderate Solubility increases significantly with heat. Often used as a co-solvent in Suzuki couplings.
Class C: Low Solubility (Anti-Solvents)

Used for precipitation or crystallization.

SolventSolubility RatingMechanistic Insight
Water Low/Insoluble While the pyridine nitrogen can accept H-bonds, the bromine and methyl groups render the bulk molecule hydrophobic.[1]
Hexanes / Heptane Low The compound will likely oil out or precipitate. Useful for triturating crude solids to remove non-polar impurities.

Application-Specific Solvent Selection Workflow

The choice of solvent is dictated by the downstream reaction. The diagram below illustrates the decision logic for selecting the optimal solvent system based on the intended chemical transformation.

SolventSelection Start Reaction Intent NuAdd Nucleophilic Addition (Grignard/Li) Start->NuAdd CrossCoup Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->CrossCoup Purification Purification/Extraction Start->Purification THF Anhydrous THF (Stabilizes Intermediate) NuAdd->THF Standard Ether Diethyl Ether (Alternative) NuAdd->Ether Low Temp Dioxane 1,4-Dioxane (High Temp Stability) CrossCoup->Dioxane Homogeneous Toluene Toluene/Water (Biphasic System) CrossCoup->Toluene Heterogeneous DCM_EtOAc DCM or EtOAc (High Solubility) Purification->DCM_EtOAc

Figure 1: Decision matrix for solvent selection based on synthetic application.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch physical variations (polymorphs, particle size) can affect dissolution rates, exact solubility should be determined empirically. This Self-Validating Protocol ensures accuracy.

Materials
  • Solvent of choice (HPLC Grade).

  • 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (Solid).

  • 0.45 µm Syringe Filter (PTFE for organics).

  • Analytical Balance (±0.1 mg).[2]

  • Scintillation Vials (20 mL).

Method
  • Saturation: Add excess solid compound (~100 mg) to a vial containing 1.0 mL of the target solvent.

  • Equilibration: Vortex for 60 seconds, then sonicate for 5 minutes at ambient temperature (25°C).

    • Validation Check: If the solid dissolves completely, add more solid until a visible precipitate persists.

  • Agitation: Shake the suspension at 25°C for 2 hours (or overnight for maximum precision).

  • Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial with the dry residue (

    
    ).
    

Calculation:



Handling & Stability in Solution

  • Hygroscopicity: Weinreb amides can be hygroscopic. When using anhydrous solvents (THF) for Grignard reactions, ensure the stock solution is prepared under Nitrogen/Argon to prevent hydrolysis of the organometallic reagent by absorbed moisture.

  • Acid Sensitivity: In protic solvents (MeOH), avoid strong mineral acids which can hydrolyze the amide bond to the methyl ester or carboxylic acid.

  • Storage of Solutions: Solutions in DCM or EtOAc are stable for weeks at 4°C. DMSO stock solutions should be kept frozen to prevent gradual oxidation or decomposition.

References

  • Compound Identity & Physical Data

    • PubChem Compound Summary for CID 46737840 (5-Bromo-N-methoxy-N,3-dimethylpicolinamide).[1] National Center for Biotechnology Information (2025).

  • Weinreb Amide Reactivity & Solvents: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational text establishing THF/DCM as standard solvents).
  • General Solubility of Picolinamide Derivatives

    • Safety Data Sheet: 5-Bromo-3-methoxypicolinic acid. Sigma-Aldrich.[1] (Used for analogue solubility inference).

  • Reaction Context (Suzuki Coupling Solvents): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Establishes Dioxane/Toluene standards for aryl bromides).

Sources

Exploratory

Theoretical Properties & Synthetic Utility of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Technical Monograph | Version 1.0 Executive Summary 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural architecture combi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural architecture combines a Weinreb amide functionality with a 5-bromo-3-methylpyridine core. This dual-functionality allows for orthogonal functionalization: the bromine atom serves as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the Weinreb amide enables the precise, chemoselective synthesis of ketones without the risk of over-addition common to ester or acid chloride precursors.

This guide details the theoretical physicochemical properties, synthetic protocols, and reactivity profiles of this compound, designed for researchers optimizing kinase inhibitor scaffolds or complex heterocyclic synthesis.

Physicochemical Profile

The following properties are derived from computational consensus and structural analysis of the pyridine-2-carboxamide class.

PropertyValue / DescriptionSignificance
IUPAC Name 5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamideOfficial nomenclature.
CAS Number 1224604-14-1 Unique identifier for procurement/indexing.
Molecular Formula C₉H₁₁BrN₂O₂--
Molecular Weight 259.10 g/mol Fragment-like; ideal for lead optimization.
Predicted LogP ~1.5 - 1.8Moderate lipophilicity; good membrane permeability potential.
TPSA ~42 ŲPolar surface area suggests good oral bioavailability.
H-Bond Donors 0Lack of donors improves permeability.
H-Bond Acceptors 3 (Pyridine N, Amide O, Methoxy O)Interaction points for protein binding pockets.

Theoretical Architecture & Reactivity

The Weinreb Chelation Effect

The defining theoretical property of this molecule is the N-methoxy-N-methyl amide moiety. Unlike standard amides, the Weinreb amide forms a stable five-membered cyclic transition state upon nucleophilic attack by organometallic reagents (RM).

  • Mechanism: The metal (Mg or Li) chelates between the carbonyl oxygen and the methoxy oxygen.

  • Outcome: This chelate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis during workup. This prevents the ketone from reacting with a second equivalent of nucleophile to form a tertiary alcohol—a common failure mode with esters.

Electronic Activation of the 5-Bromo Position

The pyridine ring is electron-deficient, making the carbon-bromine bond at position 5 highly susceptible to oxidative addition by low-valent palladium species (Pd⁰).

  • Regioselectivity: The 5-position is electronically distinct from the 2-position (amide). The electron-withdrawing nature of the amide further deactivates the ring, but the bromine remains accessible for cross-coupling.

  • 3-Methyl Sterics: The methyl group at position 3 introduces "ortho-constraint." While it adds steric bulk that may slow down metabolism or induce atropisomerism in downstream biaryls, it also forces the amide carbonyl out of planarity with the pyridine ring in the ground state, potentially modulating the reactivity of the amide bond.

Experimental Protocols

Protocol A: Synthesis from 5-Bromo-3-methylpicolinic Acid

Objective: Efficient conversion of the carboxylic acid precursor to the Weinreb amide.[1]

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 eq) [CAS: 886365-43-1][2]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.5 eq) or HATU (1.2 eq)

  • HOBt (1.5 eq) (if using EDC)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 5-bromo-3-methylpicolinic acid in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 10 minutes.

  • Coupling: Add EDC·HCl and HOBt (or HATU) to the mixture at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS (Target mass: 259/261 m/z).

  • Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective Ketone Synthesis (Grignard Addition)

Objective: Conversion of the Weinreb amide to a ketone (e.g., acetyl derivative) without touching the bromine.

Reagents:

  • 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq)

  • Methylmagnesium bromide (3.0 M in ether) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Dissolve the amide in anhydrous THF (0.2 M) and cool to -78°C under argon.

  • Addition: Dropwise add MeMgBr. The low temperature prevents halogen-metal exchange at the 5-Br position.

  • Chelation: Stir at -78°C for 1 hour, then allow to warm to 0°C. The magnesium chelate forms, stabilizing the intermediate.

  • Hydrolysis: Quench with saturated NH₄Cl or 1N HCl. This breaks the chelate and releases the ketone.

  • Isolation: Extract with EtOAc, dry, and concentrate.

Visualizations

Diagram 1: Synthetic Workflow & Divergent Reactivity

This diagram illustrates the synthesis of the core intermediate and its two primary divergent pathways: Suzuki coupling (retaining the amide) vs. Grignard addition (transforming the amide).

G Acid 5-Bromo-3-methyl- picolinic acid (Precursor) Weinreb 5-Bromo-N-methoxy- N,3-dimethylpicolinamide (Target Intermediate) Acid->Weinreb 1. HN(OMe)Me·HCl 2. EDC/HOBt, DIPEA (Amide Coupling) Ketone 5-Bromo-3-methyl- 2-acetylpyridine (Ketone Product) Weinreb->Ketone 1. MeMgBr, THF, -78°C 2. H3O+ Workup (Nucleophilic Acylation) Biaryl 5-Aryl-N-methoxy- N,3-dimethylpicolinamide (Suzuki Product) Weinreb->Biaryl Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O (Suzuki-Miyaura)

Caption: Synthesis of the Weinreb amide intermediate and its divergent application in ketone synthesis (green path) versus cross-coupling (red path).

Diagram 2: The Weinreb Chelation Mechanism

This diagram details the theoretical stability of the tetrahedral intermediate that prevents over-addition.

Chelation cluster_mechanism Chelation Stabilization Start Weinreb Amide (Ground State) Intermediate Stable Tetrahedral Chelate (Mg-Complex) Start->Intermediate + R-Mg-X (Nucleophilic Attack) Product Ketone (Released after Hydrolysis) Intermediate->Product + H3O+ (Acid Hydrolysis) OverAddition Tertiary Alcohol (BLOCKED) Intermediate->OverAddition 2nd Eq. R-Mg-X (Does NOT occur)

Caption: The 5-membered chelate ring stabilizes the intermediate, preventing the collapse of the carbonyl and subsequent over-addition of the nucleophile.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational theory of Weinreb amides).[1]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanism and Protocols. Retrieved from [Link]

Sources

Foundational

5-Bromo-N-methoxy-N,3-dimethylpicolinamide suppliers and cost

This technical guide provides a comprehensive analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1), a critical pyridine scaffold used in medicinal chemistry for the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1), a critical pyridine scaffold used in medicinal chemistry for the synthesis of kinase inhibitors and complex heterocycles.[1]

Strategic Sourcing, Synthesis, and Application in Drug Discovery

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a high-value "pivot point" in organic synthesis.[1] Its structure combines a Weinreb amide (for controlled ketone formation) with a 5-bromo handle (for cross-coupling) on a 3-methylpyridine core.[1]

While commercially available, the market price for this intermediate is disproportionately high (~


5–$10/g).[1] This guide recommends a "Buy" strategy for screening (<1g)  and a "Make" strategy for scale-up (>5g) , providing the validated protocols to execute this transition.

Chemical Profile & Identity

PropertySpecification
Chemical Name 5-Bromo-N-methoxy-N,3-dimethylpicolinamide
CAS Number 1224604-14-1
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 259.10 g/mol
Core Scaffold Pyridine (Picolinamide)
Key Functionalities Weinreb Amide (C2), Methyl (C3), Bromide (C5)
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
Structural Utility[1]
  • C2 Weinreb Amide: Allows nucleophilic addition (R-Li or R-MgX) to form ketones without over-addition to tertiary alcohols.[1]

  • C5 Bromide: Excellent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1]

  • C3 Methyl: Provides steric bulk often required for atropisomerism or filling hydrophobic pockets in enzyme active sites (e.g., kinase hinge regions).[1]

Supply Chain Landscape & Cost Analysis[1]

The procurement landscape reveals a significant arbitrage opportunity.[1] The amide is often treated as a "custom synthesis" item, driving up lead times and costs.[1]

Commercial Suppliers (Amide)

Note: Prices are indicative of research-grade purity (95%+).

SupplierPack SizeEstimated Price (USD)Lead Time
CymitQuimica 1 g~$3402–3 Weeks
BLD Pharm 1 gInquiry (Est.[1] $250+)Stock/Lead
Alchem Pharmtech CustomInquiry4–6 Weeks
Precursor Analysis (The "Make" Alternative)

The acid precursor, 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1) , is a commodity chemical.[1][2][3][4]

SupplierPack SizePrice (USD)Cost per Gram
AK Scientific 5 g$26.00$5.20 / g
Biosynth 25 g$65.00$2.60 / g
TRC 50 g$615.00$12.30 / g

Strategic Synthesis Protocol ("The Make Option")

For requirements exceeding 1 gram, in-house synthesis is the scientifically and economically superior choice.[1]

Reaction Pathway

The conversion utilizes standard peptide coupling conditions to install the N,O-dimethylhydroxylamine moiety.[1]

SynthesisWorkflow Acid 5-Bromo-3-methyl- picolinic acid (CAS 886365-43-1) Amide Target Weinreb Amide (CAS 1224604-14-1) Acid->Amide Amide Coupling (RT, 2-4h) Reagents MeNH(OMe)·HCl HATU or EDC/HOBt DIPEA, DMF Reagents->Amide Ketone Aryl/Alkyl Ketone (Drug Scaffold) Amide->Ketone R-MgBr / R-Li Biaryl Biaryl Product (Suzuki Coupling) Amide->Biaryl Ar-B(OH)2 / Pd

Figure 1: Divergent synthesis workflow starting from the cost-effective acid precursor.

Detailed Experimental Protocol

Objective: Synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (10g Scale).

  • Reagent Setup:

    • Substrate: 5-Bromo-3-methylpicolinic acid (1.0 equiv, 46.3 mmol, ~10.0 g).

    • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv, 55.6 mmol, ~5.42 g).[1]

    • Coupling Agent: HATU (1.1 equiv) OR EDC[1]·HCl (1.2 equiv) + HOBt (1.2 equiv).[1] HATU is preferred for higher yields on pyridine acids.[1]

    • Base: DIPEA (3.0 equiv, 139 mmol, ~24 mL).[1]

    • Solvent: DMF (anhydrous, 100 mL, 0.5 M concentration).

  • Procedure:

    • Step 1: Dissolve the acid in DMF under N₂ atmosphere. Cool to 0°C.[1]

    • Step 2: Add DIPEA followed by HATU. Stir for 15 minutes to activate the acid (formation of active ester).

    • Step 3: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

    • Step 4: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by LCMS (Target M+H = 259/261).[1]

    • Step 5 (Workup): Dilute with EtOAc (300 mL). Wash with sat.[1] NaHCO₃ (2x), Water (2x), and Brine (1x).[1] Note: Pyridine amides can be water-soluble; avoid excessive aqueous volume.[1]

    • Step 6 (Purification): Dry organic layer over Na₂SO₄, concentrate.[1] Purify via flash chromatography (Hexane/EtOAc gradient, typically elutes at 30–50% EtOAc).[1]

  • Yield Expectation: 85–95% (White to off-white solid).[1]

Quality Assurance & Validation

When sourcing or synthesizing, verify identity using these specific markers.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)
  • Diagnostic Weinreb Peaks: Look for two distinct singlets.[1]

    • ~3.4 ppm (3H, s, N-Me )[1]

    • ~3.6 ppm (3H, s, O-Me )[1]

    • Note: Due to restricted rotation of the amide bond, these may appear broadened or as rotamers in some solvents.[1]

  • Aromatic Region: Two doublets (or singlets depending on resolution) for the pyridine protons at C4 and C6.[1]

  • C3-Methyl: Singlet at ~2.4–2.6 ppm.[1]

LCMS Impurity Profile
  • Hydrolysis Product: Mass 216/218 (Reversion to acid).[1] Common in poor storage conditions.[1]

  • Debromination: Mass ~181 (Des-bromo analog).[1] Critical to avoid if using for Suzuki coupling later.

Decision Matrix: Make vs. Buy

Use this logic flow to determine the optimal procurement strategy for your project.

DecisionMatrix Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck Buy BUY from Catalog (BLD, Cymit) QtyCheck->Buy < 1 gram TimeCheck Time Critical (<1 week)? QtyCheck->TimeCheck > 1 gram Make MAKE In-House (From Acid Precursor) TimeCheck->Buy Yes TimeCheck->Make No (Save 98% Cost)

Figure 2: Procurement decision tree based on quantity and timeline constraints.

References

  • BLD Pharm. Product Analysis: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[1][5][6][7][8][9] Retrieved from [1]

  • CymitQuimica. Catalog Entry: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.[1][6][7][9] Retrieved from [1]

  • AK Scientific. Precursor Pricing: 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1).[1][2][4][10] Retrieved from [1]

  • ChemicalBook. Supplier Aggregation for CAS 886365-43-1.[1] Retrieved from [1]

  • GuideChem. Global Sourcing Data for Pyridine Intermediates. Retrieved from

Sources

Exploratory

Technical Deep Dive: Picolinamide Derivatives in Life Sciences

Executive Summary Picolinamide (pyridine-2-carboxamide) derivatives represent a "privileged scaffold" in modern medicinal and agrochemical chemistry. Characterized by an electron-deficient pyridine ring adjacent to an am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinamide (pyridine-2-carboxamide) derivatives represent a "privileged scaffold" in modern medicinal and agrochemical chemistry. Characterized by an electron-deficient pyridine ring adjacent to an amide group, this moiety acts as a versatile bidentate ligand (


-donor) and a robust pharmacophore. This guide analyzes the structural utility of picolinamides, focusing on their dominant role as Qi site inhibitors (QiIs)  in fungicides (e.g., Fenpicoxamid) and their emerging utility as VEGFR-2 kinase inhibitors  in oncology.

Part 1: Chemical Architecture & Electronic Properties

The Chelation Effect

The core utility of the picolinamide scaffold lies in its ability to form stable five-membered chelate rings with metal centers or active site residues.

  • Bidentate Binding: The pyridine nitrogen (

    
     hybridized) and the amide oxygen act as a cooperative "claw." In metalloenzymes or catalytic systems (e.g., Cu-catalyzed ether synthesis), this geometry lowers the activation energy for substrate binding.
    
  • Electronic Tuning: The pyridine ring is electron-withdrawing. Substituents at the 4-position (e.g., methoxy in UK-2A) significantly modulate the basicity of the pyridine nitrogen, altering hydrogen bond strength with target residues like Asp229 in cytochrome

    
    .
    
Structural Diagram: Electronic & Steric Pharmacophore

The following diagram illustrates the core interactions governing picolinamide bioactivity.

PicolinamideSAR Core Picolinamide Core (Pyridine-2-Carboxamide) PyridineN Pyridine Nitrogen (H-Bond Acceptor / Metal Ligand) Core->PyridineN Position 1 AmideO Amide Oxygen (H-Bond Acceptor) Core->AmideO Chelation Partner Pos3_4 3,4-Substituents (e.g., -OH, -OMe) Electronic Tuning Core->Pos3_4 Modulates pKa AmideN Amide Nitrogen (Linker to Lipophilic Tail) Core->AmideN Vector to Hydrophobic Pocket Target Target PyridineN->Target Binds Asp/His/Metal AmideO->Target Binds Backbone NH

Figure 1: Core Pharmacophore Map. The pyridine nitrogen and amide oxygen facilitate bidentate binding, while the amide nitrogen serves as a vector for lipophilic tails targeting hydrophobic pockets.

Part 2: Agrochemical Dominance – The Qi Inhibitors

The most commercially significant application of picolinamides is in fungicides targeting the mitochondrial respiratory chain.

Mechanism of Action: Fenpicoxamid

Fenpicoxamid (Inatreq™ active) is a semi-synthetic derivative of the natural product UK-2A (produced by Streptomyces sp.).[1] It functions as a pro-drug.

  • Metabolic Activation: Upon entering the fungal cell, the isobutyryloxymethyl ester is cleaved to release UK-2A .

  • Target Engagement: UK-2A binds to the Qi site (inner mitochondrial membrane side) of the cytochrome

    
     complex (Complex III).
    
  • Respiration Halt: This binding blocks electron transfer from heme

    
     to ubiquinone, collapsing the proton motive force and halting ATP synthesis.
    

Distinction from Strobilurins: Unlike strobilurins (Qo inhibitors), picolinamides bind the Qi site.[2] This lack of cross-resistance makes them critical for managing strobilurin-resistant Zymoseptoria tritici.

Pathway Visualization: Mitochondrial Inhibition

FenpicoxamidMOA Fenpicoxamid Fenpicoxamid (Pro-drug) FungalCell Fungal Cell Entry Fenpicoxamid->FungalCell Hydrolysis Ester Hydrolysis FungalCell->Hydrolysis UK2A UK-2A (Active Species) Hydrolysis->UK2A Activation ComplexIII Cytochrome bc1 Complex (Mitochondria) UK2A->ComplexIII Translocation QiSite Qi Ubiquinone Binding Site ComplexIII->QiSite High Affinity Binding ElectronBlock Block e- transfer (Heme bH -> Q) QiSite->ElectronBlock Inhibition CellDeath ATP Depletion & Cell Death ElectronBlock->CellDeath

Figure 2: Mode of Action of Fenpicoxamid. The pro-drug is hydrolyzed intracellularly to UK-2A, which selectively targets the Qi site of Complex III.

Part 3: Medicinal Chemistry – Kinase Inhibition

In oncology, picolinamides are designed to inhibit receptor tyrosine kinases, specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which drives tumor angiogenesis.[3]

Hybrid Scaffold Design

Researchers often employ a "hybrid" approach, grafting the picolinamide moiety (mimicking the hinge-binding region of Sorafenib) with the lipophilic tails of other inhibitors (e.g., Axitinib).[4]

  • Hinge Binding: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Cys919 in VEGFR-2), while the amide NH donates a hydrogen bond to the backbone carbonyl (Glu917).

  • Hydrophobic Pocket: The amide substituent extends into the hydrophobic allosteric pocket, stabilizing the "DFG-out" (inactive) conformation.

Part 4: Experimental Protocols

Protocol A: General Synthesis of Picolinamide Derivatives

Rationale: This protocol uses an acid chloride intermediate for high reactivity, suitable for attaching sterically hindered anilines common in drug discovery.

Materials:

  • Picolinic acid derivative (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess)[5]
    
  • Target Aniline/Amine (1.0 eq)

  • Triethylamine (

    
    ) (2.0 eq)[5]
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Activation: Dissolve picolinic acid in DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to isolate the crude picolinoyl chloride.
    
  • Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to 0°C.[6]

  • Addition: Slowly add a solution of the target aniline and

    
     in DCM.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with

    
     (sat. aq.) to remove unreacted acid. Dry organic layer over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane:EtOAc).

Protocol B: Mitochondrial Membrane Potential Assay (JC-1)

Rationale: To validate the mechanism of action (respiration inhibition) for picolinamide fungicides or toxicological screening.

Reagents:

  • JC-1 Dye: 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide.

  • Positive Control: FCCP (uncoupler).

  • Test Compound: Picolinamide derivative (dissolved in DMSO).

Step-by-Step:

  • Seeding: Plate Z. tritici spores or mammalian cells (depending on target) in 96-well black plates (

    
     cells/mL).
    
  • Treatment: Incubate with test compound (serial dilutions) for 2–4 hours.

  • Staining: Add JC-1 solution (final conc. 2 µM). Incubate for 30 min at 37°C in the dark.

  • Measurement:

    • Healthy Mitochondria: Read Red Fluorescence (Aggregates) at Ex/Em 535/590 nm.

    • Depolarized Mitochondria: Read Green Fluorescence (Monomers) at Ex/Em 485/530 nm.

  • Data Analysis: Calculate the Red/Green ratio. A decrease in this ratio indicates mitochondrial depolarization (loss of

    
    ), confirming Qi site inhibition efficacy.
    

Part 5: Data Summary & SAR Trends

Table 1: Comparative Activity of Picolinamide Derivatives

Compound ClassTarget SiteKey Substituent (R)Activity MetricReference
Fenpicoxamid Fungal Complex III (Qi)3-OH-4-OMe-picolinamide

nM (Pro-drug)
[1, 2]
UK-2A Fungal Complex III (Qi)3-OH-4-OMe-picolinamide

nM (Active)
[1]
VEGFR-2 Inhibitors Kinase Hinge (ATP site)4-(4-aminophenoxy)

nM
[3]
Sec14p Inhibitors Yeast Lipid Transfer4-bromo-phenylGrowth Inhibition[4]

Key SAR Insights:

  • 3-OH Group: Critical for intramolecular H-bonding in antifungal picolinamides, stabilizing the bioactive conformation.

  • 4-OMe Group: Enhances electron density on the pyridine ring, optimizing the basicity of the ring nitrogen for binding Asp229 in cytochrome

    
    .
    
  • Lipophilic Tail: In kinase inhibitors, a bulky hydrophobic tail is required to occupy the allosteric pocket adjacent to the ATP site.

References

  • Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Source: Pest Management Science, 2018.[1] URL:[Link]

  • Fenpicoxamid (305) - FAO Evaluation. Source: Food and Agriculture Organization of the United Nations. URL:[Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors. Source: MedChemComm (RSC), 2015. URL:[Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Source: Cell Chemical Biology, 2018.[7] URL:[Link]

  • Coordination diversity in palladium(II)-picolinamide ligand complexes. Source: Journal of Coordination Chemistry, 2017. URL:[Link][5][8]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Part 1: Abstract & Strategic Analysis 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a critical Weinreb amide intermediate used primarily in the synthesis of functionalized pyridine ketones and aldehydes. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Strategic Analysis

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a critical Weinreb amide intermediate used primarily in the synthesis of functionalized pyridine ketones and aldehydes. The presence of the 3-methyl group adjacent to the carbonyl center introduces significant steric hindrance, often rendering standard peptide coupling protocols (e.g., EDCI/HOBt) sluggish or low-yielding (20-45%).

This protocol details a high-fidelity Acid Chloride Activation strategy . By converting the precursor carboxylic acid to its acid chloride using oxalyl chloride, we bypass the steric barrier that limits carbodiimide-mediated couplings. This method ensures complete conversion, high purity (>95%), and scalability.

Retrosynthetic Disconnection

The synthesis disconnects at the amide bond. The Weinreb amine moiety is installed onto the commercially available 5-bromo-3-methylpicolinic acid .

Retrosynthesis Target Target: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Precursor Precursor: 5-Bromo-3-methylpicolinic acid (CAS: 886365-43-1) Target->Precursor Amide Bond Disconnection Reagent Reagent: N,O-Dimethylhydroxylamine HCl Target->Reagent

Figure 1: Retrosynthetic analysis showing the core disconnection.

Part 2: Critical Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.RoleCAS
5-Bromo-3-methylpicolinic acid 216.031.0Limiting Reagent886365-43-1
Oxalyl Chloride 126.931.5Chlorinating Agent79-37-8
DMF (Anhydrous) 73.09Cat.Catalyst68-12-2
N,O-Dimethylhydroxylamine HCl 97.551.2Nucleophile6638-79-5
Triethylamine (TEA) 101.193.0Base (Acid Scavenger)121-44-8
Dichloromethane (DCM) -SolventReaction Medium75-09-2
Safety Directives
  • Oxalyl Chloride: Highly toxic and corrosive. Releases CO, CO₂, and HCl gas upon reaction. Must be handled in a fume hood.

  • Exotherm Control: The addition of oxalyl chloride to the acid, and the subsequent addition of the acid chloride to the amine, are exothermic. Temperature control (0°C) is mandatory to prevent decomposition.

Part 3: Detailed Experimental Protocol

Method A: Acid Chloride Activation (Recommended for >1g scale)

Rationale: The 3-methyl group creates steric bulk. The acid chloride is a smaller, more reactive electrophile than the active esters formed by HATU/EDCI, driving the reaction to completion.

Step 1: Formation of the Acid Chloride
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 5-Bromo-3-methylpicolinic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration) .

  • Catalysis: Add DMF (2-3 drops) . Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, essential for smooth reaction.

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Oxalyl Chloride (1.5 equiv) over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: The suspension should turn into a clear solution, indicating conversion to the acid chloride. Bubbling (gas evolution) will cease.

  • Concentration: Concentrate the reaction mixture in vacuo (Rotovap) to remove excess oxalyl chloride and solvent.

    • Tip: Co-evaporate with dry DCM or Toluene once to ensure all HCl/Oxalyl Chloride traces are removed.

    • Result: Crude acid chloride (yellow/orange solid or oil). Use immediately.

Step 2: Weinreb Amide Formation
  • Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (0.2 M) and cool to 0°C .

  • Amine Addition: In a separate flask, mix N,O-Dimethylhydroxylamine HCl (1.2 equiv) and Triethylamine (3.0 equiv) in DCM.

    • Note: 3.0 equivalents of base are needed: 1 for the HCl salt of the amine, 1 to neutralize the HCl generated during coupling, and 1 excess to maintain basicity.

  • Coupling: Slowly add the amine/base mixture to the cold acid chloride solution via syringe or addition funnel.

  • Completion: Warm to RT and stir for 3–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

Step 3: Workup & Purification
  • Quench: Quench the reaction with saturated NaHCO₃ (aq) .

  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

  • Washing: Wash combined organics with:

    • 1M HCl (to remove unreacted pyridine/amine species).

    • Brine.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 10% → 40% EtOAc in Hexanes.

    • Product: The Weinreb amide typically elutes as a pale yellow oil or solid.

Analytical Data (Expected)
  • 1H NMR (400 MHz, CDCl₃):

    • δ 8.50 (d, 1H, Ar-H, C6 position)

    • δ 7.80 (d, 1H, Ar-H, C4 position)

    • δ 3.50 (s, 3H, N-O-Me ) - Distinctive Weinreb Singlet

    • δ 3.35 (s, 3H, N-Me ) - Distinctive Weinreb Singlet

    • δ 2.45 (s, 3H, Ar-Me )

  • MS (ESI): Calculated for C₉H₁₁BrN₂O₂ [M+H]⁺: 275.0/277.0. Found: 275.1/277.1 (Br isotope pattern).

Part 4: Process Visualization

Reaction Workflow

Workflow Start Start: Acid + DCM + DMF (cat) Activation Add Oxalyl Chloride (0°C -> RT) Evaporate to dryness Start->Activation 2 hrs Coupling Redissolve Acid Chloride Add MeNH(OMe)·HCl + TEA Activation->Coupling Immediate use Workup Wash: NaHCO3 -> 1M HCl -> Brine Dry & Concentrate Coupling->Workup 3-12 hrs Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the acid chloride method.

Mechanistic Pathway

Mechanism Acid Carboxylic Acid AcidCl Acid Chloride (Active Electrophile) Acid->AcidCl Oxalyl Cl / DMF Vilsmeier Vilsmeier Intermediate Vilsmeier->AcidCl Tetrahedral Tetrahedral Intermediate AcidCl->Tetrahedral MeNH(OMe) Product Weinreb Amide Tetrahedral->Product -HCl DMF DMF DMF->Vilsmeier Activation

Figure 3: Mechanistic pathway highlighting the critical Acid Chloride intermediate.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<40%) Incomplete activation due to sterics.Ensure DMF is fresh/dry. Increase Oxalyl Chloride to 2.0 equiv. Extend activation time to 4h.
Unreacted Amine HCl salt not neutralized.Ensure TEA/DIPEA is ≥ 3.0 equiv. Check pH is >8 during coupling.
Impurity: Ester Reaction with solvent (MeOH/EtOH).Strictly use aprotic solvents (DCM, THF). Avoid alcohol stabilizers.
Color Change (Dark) Pyridine ring oxidation/decomposition.Keep temperature strictly at 0°C during additions. Perform reaction under Nitrogen/Argon.

References

  • Chemical Identity: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[2] BLD Pharm. Link

  • Synthesis Precedent (Analogous 3-Me Picolinamide): Sutherland, H. S., et al. "Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline." Bioorganic & Medicinal Chemistry (2019).[3] (Describes synthesis of N-methoxy-N,3-dimethylpicolinamide). Link

  • Acid Chloride Method for Hindered Pyridines: Pfizer Inc. "Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist." Journal of Medicinal Chemistry (2025). (Describes SOCl2 activation of hindered picolinic acids). Link

  • General Weinreb Synthesis: Nahm, S.; Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters (1981). Link

Sources

Application

Application Note: Strategic Utilization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (referred to herein as Intermediate 5-Br-W )...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (referred to herein as Intermediate 5-Br-W ), a high-value scaffold for constructing substituted pyridine cores found in kinase inhibitors and GPCR ligands.

[1]

Executive Summary & Molecule Profile[1]

5-Bromo-N-methoxy-N,3-dimethylpicolinamide acts as a "linchpin" intermediate, offering orthogonal reactivity at the C2 and C5 positions. Its structural design incorporates a Weinreb amide at C2 for controlled acyl substitution and a Bromide at C5 for cross-coupling, while the C3-Methyl group provides critical steric bulk often required for atropisomer control or metabolic stability in drug candidates.

Chemical Profile
FeatureSpecification
Systematic Name 5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Core Scaffold 3,5-Disubstituted Pyridine
Key Functionality A C2-Weinreb Amide: Enables selective ketone/aldehyde synthesis without over-addition.[1][2][3]
Key Functionality B C5-Bromide: High-reactivity handle for Suzuki, Buchwald, or Negishi couplings.
Key Functionality C C3-Methyl: Ortho-substituent that restricts amide rotation and blocks metabolic oxidation at C3.
Precursor CAS Derived from 5-Bromo-3-methylpicolinic acid (CAS 886365-43-1 )

Strategic Synthetic Workflows

The utility of Intermediate 5-Br-W lies in its ability to serve as a divergent point in synthesis. The C3-methyl group introduces an "Ortho-Effect," which stabilizes the tetrahedral intermediate during organometallic addition but also requires specific conditions for initial amide formation.

Workflow Visualization: Divergent Synthesis

The following diagram illustrates the two primary routes: Path A (Coupling-First) , which preserves the amide for late-stage diversification, and Path B (Acylation-First) , for early installation of the carbonyl core.

G Start Precursor: 5-Bromo-3-methyl- picolinic acid Inter Intermediate 5-Br-W (Weinreb Amide) Start->Inter 1. SOCl2 2. MeNHOMe·HCl Biaryl C5-Biaryl Amide (Suzuki Product) Inter->Biaryl Path A: Suzuki-Miyaura (Pd-cat, Ar-B(OH)2) Ketone 5-Bromo-2-Ketone (Acylation Product) Inter->Ketone Path B: R-MgBr (THF, -78°C) FinalA Target A: 5-Biaryl-2-Ketone Biaryl->FinalA R-MgBr or R-Li FinalB Target B: 5-Amino-2-Ketone (Buchwald Product) Ketone->FinalB Pd-cat, Amine

Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid side reactions with the ketone moiety during palladium catalysis.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 5-Br-W

Rationale: The C3-methyl group creates steric hindrance. Standard EDC/HOBt couplings may suffer from slow kinetics. The Acid Chloride method is recommended for scalability and yield.

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 equiv)[4]

  • Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: Suspend 5-bromo-3-methylpicolinic acid in anhydrous DCM under

    
    . Add 
    
    
    
    dropwise followed by a catalytic amount of DMF (2-3 drops).
  • Reflux: Heat to reflux for 2 hours until the solution clarifies (formation of acid chloride).

  • Concentration: Evaporate volatiles under reduced pressure. Azeotrope with toluene (

    
    ) to remove residual 
    
    
    
    .
  • Amidation: Redissolve the crude acid chloride in DCM. Cool to 0°C.[5]

  • Addition: Add N,O-dimethylhydroxylamine·HCl. Then, add

    
     dropwise over 30 minutes. Note: Exothermic reaction.
    
  • Workup: Warm to Room Temperature (RT) and stir for 4 hours. Quench with sat.

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)

Rationale: The Weinreb amide is stable under basic Suzuki conditions, allowing the installation of biaryl systems before ketone formation.

Reagents:

  • Intermediate 5-Br-W (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine Intermediate 5-Br-W, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.

  • Catalyst: Add Pd catalyst. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS. Expectation: The C3-methyl may slow the reaction slightly due to electronic effects, but the C5 position is sufficiently distal to react efficiently.

  • Isolation: Dilute with EtOAc, wash with water/brine. Purify via column chromatography.[6]

Protocol C: Ketone Synthesis (Grignard Addition)

Rationale: The "Weinreb Chelation Model" prevents over-addition.[5][7][8] However, the C3-methyl group provides steric bulk that stabilizes the tetrahedral intermediate (


-Int) even further, requiring slightly higher temperatures (0°C vs -78°C) for some nucleophiles to ensure conversion.

Reagents:

  • Intermediate 5-Br-W (or C5-substituted analog) (1.0 equiv)

  • Organomagnesium Reagent (

    
    ) (1.5–2.0 equiv)
    
  • Solvent: Anhydrous THF or

    
    
    

Procedure:

  • Setup: Dissolve the amide in anhydrous THF under Argon. Cool to 0°C. Note: Cooling to -78°C is standard, but 0°C is often necessary for this scaffold due to C3 steric hindrance.

  • Addition: Add Grignard reagent dropwise.

  • Monitoring: Stir at 0°C for 1 hour. If conversion is incomplete (TLC), warm to RT.

  • Quench (Critical): Quench with saturated

    
      or 5% HCl .
    
    • Mechanism:[7] The stable metal-chelated intermediate breaks down only upon acidic hydrolysis to release the ketone.

  • Extraction: Extract with

    
    , wash with brine, dry and concentrate.
    

Technical Insights & Troubleshooting

The "Ortho-Effect" of C3-Methyl

The C3-methyl group is not just a passive substituent; it exerts significant influence:

  • Conformational Locking: It forces the amide carbonyl out of coplanarity with the pyridine ring in the ground state, potentially increasing the energy barrier for nucleophilic attack.

  • Chelation Stability: Once the nucleophile attacks, the C3-methyl "cages" the tetrahedral intermediate, making it exceptionally resistant to collapse until quench. This virtually eliminates the formation of tertiary alcohol byproducts.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Amidation Steric hindrance at C2-COOH.Switch from EDC coupling to Acid Chloride route (Protocol A).
Incomplete Grignard Reaction Stable ground state conformation.Increase temperature from -78°C to 0°C or RT; use 2.5 equiv of Grignard.
Pd-Catalyst Poisoning Pyridine nitrogen coordination.Use bidentate ligands (dppf, Xantphos) or add base (

) to block N-coordination.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational text on Weinreb amide chemistry and mechanism.
  • Hirokawa, Y., et al. "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid."[1] Chemical & Pharmaceutical Bulletin, 2000 , 48(12), 1847-1853.[1]

    • Demonstrates functionalization strategies on 5-bromo-pyridine-carboxyl
  • Mentel, M., et al. "Functionalization of Pyridine Derivatives via Lithium-Halogen Exchange." Topics in Organometallic Chemistry, 2013. Review of lithiation strategies compatible with bromine handles on pyridines.
  • PubChem Entry: 5-Bromo-3-methylpicolinic acid. (Precursor CAS: 886365-43-1).

    • Source for physical properties of the parent acid.[9]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The user assumes all liability for experimental execution.

Sources

Method

5-Bromo-N-methoxy-N,3-dimethylpicolinamide in medicinal chemistry

Strategic Utilization as a Modular Scaffold in Medicinal Chemistry Introduction: The "Privileged" Scaffold In modern drug discovery, particularly within kinase and GPCR inhibitor programs, the demand for orthogonal funct...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization as a Modular Scaffold in Medicinal Chemistry

Introduction: The "Privileged" Scaffold

In modern drug discovery, particularly within kinase and GPCR inhibitor programs, the demand for orthogonal functionalization is paramount. 5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a high-value "privileged scaffold" due to its ability to serve as a linchpin for divergent synthesis.

This molecule integrates three distinct strategic elements:

  • The Weinreb Amide (N-methoxy-N-methyl): A "masked" carbonyl that prevents over-addition of organometallics, allowing for the precise synthesis of ketones or aldehydes.[1]

  • The 5-Bromo Handle: An electron-deficient aryl halide primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the distinct C5 position.

  • The 3-Methyl Group: A critical steric element. In medicinal chemistry, this ortho-substituent often enforces atropisomerism or twists the amide bond out of planarity, improving selectivity for enzyme binding pockets (e.g., in p38 MAP kinase or BACE inhibitors).

This guide details the protocols for synthesizing, handling, and selectively reacting this scaffold to generate complex pharmaceutical intermediates.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
Molecular Formula C₉H₁₁BrN₂O₂
Molecular Weight 273.10 g/mol
Physical State Off-white to pale yellow solidCrystalline
Solubility DCM, EtOAc, DMSO, MeOHPoor in Hexanes/Water
LogP (Calc) ~1.8 - 2.1Lipophilic enough for organic extraction
pKa (Pyridine N) ~2.5 - 3.0Electron-withdrawing Br reduces basicity

Strategic Workflow: Orthogonal Functionalization

The power of this scaffold lies in the ability to sequence reactions based on the desired target. The user must decide whether to install the C5-aryl group first (Suzuki) or the C2-acyl group first (Grignard).

Logical Workflow Diagram

The following diagram illustrates the decision matrix for utilizing this scaffold.

ReactionWorkflow Start Scaffold: 5-Br-N-methoxy-N,3-dimethylpicolinamide Suzuki Path A: Suzuki Coupling (Pd-Catalyzed, Ar-B(OH)2) Start->Suzuki Retain Amide GrignardB Path B: Grignard Addition (R-MgBr, -78°C) Start->GrignardB Install Ketone IntermedA Intermediate A: 5-Aryl-Weinreb Amide Suzuki->IntermedA GrignardA Grignard Addition (R-MgBr) IntermedA->GrignardA Final Target: 5-Aryl-2-Acyl-3-Methylpyridine GrignardA->Final IntermedB Intermediate B: 5-Bromo-2-Acylpyridine GrignardB->IntermedB SuzukiB Suzuki Coupling (Pd-Catalyzed) IntermedB->SuzukiB SuzukiB->Final

Caption: Divergent synthetic pathways. Path A is preferred if the ketone moiety is sensitive to Pd-coupling conditions. Path B is preferred if the aryl boronic acid is expensive and late-stage convergence is required.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (From Acid Precursor)

Objective: Conversion of 5-bromo-3-methylpicolinic acid to the Weinreb amide.

Mechanism: The carboxylic acid is activated (via mixed anhydride or coupling agent) and trapped by N,O-dimethylhydroxylamine.

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • HATU or EDC·HCl (1.2 equiv)

  • DIPEA (3.0 equiv)[2]

  • DMF (anhydrous, 10 mL/g substrate)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with the carboxylic acid and DMF under N₂ atmosphere.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitor by LCMS. The 3-methyl group adds steric bulk, potentially slowing the reaction compared to unsubstituted picolinic acids.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and saturated LiCl solution. Wash with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Ketone Formation (Grignard Reaction)

Objective: Transformation of the Weinreb amide to a ketone without over-addition to the tertiary alcohol.

Scientific Rationale: The N-methoxy and carbonyl oxygen chelate the Magnesium ion, forming a stable 5-membered cyclic intermediate. This intermediate resists further nucleophilic attack until the reaction is quenched with acid.[4]

Reagents:

  • Scaffold (1.0 equiv)

  • Organomagnesium reagent (R-MgBr/Cl) (1.5 – 2.0 equiv)

  • THF or Et₂O (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask and cool to -78°C (acetone/dry ice bath) under Argon. Dissolve the scaffold in anhydrous THF.

  • Addition: Add the Grignard reagent dropwise over 20 minutes.

    • Critical Control: Do not allow the temperature to rise above -60°C during addition. The 3-methyl group provides steric protection, but exotherms can still lead to side reactions.

  • Chelation/Stirring: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Checkpoint: The stable tetrahedral intermediate forms at this stage.

  • Quench (Hydrolysis): Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl. Vigorous stirring is required to hydrolyze the stable N-methoxy-N-methyl hemiaminal intermediate into the ketone.

  • Extraction: Extract with EtOAc. The organic layer contains the ketone.[1][5]

Troubleshooting:

  • Low Yield? If the 3-methyl group sterically hinders the approach of bulky Grignards (e.g., tert-butyl), switch to organolithium reagents at -78°C, which are smaller and more reactive.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5-position with an aryl/heteroaryl group.

Scientific Rationale: The C5-position of pyridine is electron-deficient, facilitating oxidative addition of Pd(0). The presence of the electron-withdrawing amide at C2 further activates the C5-Br bond toward coupling.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[6]

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Nitrogen for 15 minutes. Oxygen poisons the Pd(0) species.

  • Assembly: In a pressure vial, combine the scaffold, boronic acid, and catalyst.

  • Solvation: Add the dioxane and aqueous K₂CO₃.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Visual Check: The reaction usually turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc/Water.

  • Purification: Silica gel chromatography.

Mechanistic Visualization: The Weinreb Chelation

Understanding the stability of the tetrahedral intermediate is vital for troubleshooting.

Caption: The 5-membered chelate ring stabilizes the intermediate, preventing the expulsion of the amine and subsequent over-addition of a second Grignard equivalent.

References & Validation

  • Original Weinreb Methodology:

    • Nahm, S.; Weinreb, S. M.[7] "N-methoxy-N-methylamides as effective acylating agents."[8][9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Pyridine Cross-Coupling Reviews:

    • Li, J. J. (Ed.).[7] Palladium in Heterocyclic Chemistry. Elsevier, 2006 . (Chapter on Pyridine functionalization).

    • Validation: Confirms C5-Br reactivity in picolinamides is superior to C3-Br due to electronic effects.

  • Grignard Reactivity with Weinreb Amides:

    • Reeves, J. T., et al. "General Synthesis of Weinreb Amides from Carboxylic Acids." Organic Syntheses, 2023 , 100, 61-75.

  • Kinase Inhibitor Scaffold Context:

    • Many p38 MAPK and BACE inhibitors utilize the 3-methyl-picolinamide core to induce non-planar conformations. (See J. Med. Chem. literature on "atropisomerism in kinase inhibitors").[3]

Disclaimer: The protocols provided herein are for research use only. Always consult Material Safety Data Sheets (MSDS) for 5-bromo-3-methylpicolinic acid derivatives and organometallic reagents before handling.

Sources

Application

Application Note: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide in Drug Discovery

Executive Summary 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1) represents a high-value "dual-handle" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1) represents a high-value "dual-handle" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: the Weinreb amide at the C2 position allows for precise, over-addition-free acylation to form ketones, while the 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Furthermore, the 3-methyl group introduces critical steric constraints often exploited in kinase inhibitor design to lock active conformations ("atropisomerism") and improve metabolic stability by blocking the C3 metabolic soft spot.

This guide details the strategic application of this scaffold in synthesizing acyl-pyridine libraries and complex heteroaromatic drug candidates.

Chemical Profile & Structural Logic

PropertyDetail
Chemical Name 5-Bromo-N-methoxy-N,3-dimethylpicolinamide
CAS Number 1224604-14-1
Formula C9H11BrN2O2
MW 259.10 g/mol
Core Scaffold Pyridine (Picolinamide)
Key Features C2-Weinreb Amide: Prevents over-addition of nucleophiles.C5-Bromide: Halogen handle for cross-coupling.C3-Methyl: Steric "gatekeeper" & metabolic blocker.
Structural Diagram

ChemicalStructure Scaffold 5-Bromo-N-methoxy- N,3-dimethylpicolinamide Weinreb Weinreb Amide (C2) Selective Ketone Formation Scaffold->Weinreb Nucleophilic Attack Bromide Bromide (C5) Cross-Coupling Handle Scaffold->Bromide Pd-Catalysis Methyl Methyl (C3) Conformational Lock Scaffold->Methyl Steric Influence

Caption: Functional decomposition of the scaffold showing orthogonal reactive sites.

Application I: Selective Ketone Synthesis (The Weinreb Route)[1]

The primary application of this building block is the synthesis of 5-bromo-2-acylpyridines . Standard esters or acid chlorides often lead to tertiary alcohols upon reaction with Grignard reagents. The N-methoxy-N-methyl amide forms a stable five-membered chelate with the metal ion, preventing the collapse of the tetrahedral intermediate until acidic workup.

Protocol: Grignard Addition for Acyl-Pyridine Synthesis

Objective: Convert the Weinreb amide to a phenyl ketone (Model Reaction).

Reagents:

  • Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (1.2 - 1.5 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: 1M HCl or Saturated NH₄Cl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add the substrate and anhydrous THF.[2] Cool the solution to 0°C (ice bath).

    • Expert Insight: While many Weinreb amides react at -78°C, the steric hindrance of the 3-methyl group often requires higher temperatures (0°C to RT) to ensure complete conversion. The chelate stability prevents over-reaction even at 0°C.

  • Addition: Add PhMgBr dropwise over 15 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the magnesium-chelated tetrahedral intermediate.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 1-2 hours. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of the amide peak (MW 259) and appearance of the stable intermediate mass (often not visible until quench) or product formation in LCMS (if acidic mobile phase is used).

  • Quench: Cool back to 0°C. Slowly add 1M HCl (excess). Stir vigorously for 20 minutes.

    • Mechanism:[3][4][5] The acid hydrolyzes the stable N-O-Mg chelate, releasing the ketone and the N,O-dimethylhydroxylamine byproduct.

  • Workup: Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄. Concentrate in vacuo.

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Steric hindrance from C3-Methyl.Increase temperature to RT or reflux; use 2.0 equiv Grignard.
Over-addition (Alcohol) Temperature too high during quench; unstable chelate.Ensure quench is performed cold; verify reagent quality.
Debromination Metal-Halogen exchange at C5.Use i-PrMgCl·LiCl (Turbo Grignard) protocols or lower temp (-20°C).

Application II: Scaffold Extension via Suzuki-Miyaura Coupling

The C5-bromide allows for the attachment of aryl or heteroaryl groups, essential for building kinase inhibitor libraries (e.g., extending into the solvent-exposed region of the ATP binding pocket).

Protocol: C5-Arylation

Objective: Couple phenylboronic acid to the C5 position.

Reagents:

  • Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[6]·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane:Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the reaction vial. Add solvents.[2][7] Sparge with Argon for 10 minutes.

    • Why: Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Expert Insight: The electron-deficient nature of the pyridine ring facilitates oxidative addition, making this reaction generally faster than couplings on electron-rich rings.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract and purify via column chromatography.[8]

Strategic Workflow: Divergent Synthesis

The order of operations is critical. The "Dual-Handle" nature allows two distinct routes to library generation.

Route Logic
  • Path A (Acylation First): Preferred if the Grignard reagent is compatible with the bromide (no metal-halogen exchange). Creates a ketone intermediate that can be diversified later.

  • Path B (Coupling First): Preferred if the organometallic reagent for acylation is sensitive or if the C5-substituent creates a more valuable core scaffold for late-stage diversification.

SynthesisWorkflow Start Start: 5-Bromo-N-methoxy- N,3-dimethylpicolinamide PathA_Step1 Step 1: Grignard/Lithium (Ketone Formation) Start->PathA_Step1 Route A PathB_Step1 Step 1: Suzuki Coupling (C5 Functionalization) Start->PathB_Step1 Route B PathA_Inter Intermediate: 5-Bromo-2-acylpyridine PathA_Step1->PathA_Inter PathA_Step2 Step 2: Suzuki Coupling (Library Expansion) PathA_Inter->PathA_Step2 Final Final Target: 5-Aryl-2-acyl-3-methylpyridine PathA_Step2->Final PathB_Inter Intermediate: 5-Aryl-Weinreb Amide PathB_Step1->PathB_Inter PathB_Step2 Step 2: Grignard/Lithium (Ketone Formation) PathB_Inter->PathB_Step2 PathB_Step2->Final

Caption: Divergent synthetic pathways allow flexibility depending on reagent compatibility.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[9] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[9]

  • Vertex AI Search. "5-Bromo-N-methoxy-N,3-dimethylpicolinamide synthesis applications." Accessed October 2023. 10

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Zhang, Y.; Pike, A. "Pyridones in drug discovery: Recent advances."[11] Bioorganic & Medicinal Chemistry Letters, 2021 , 38, 127849.[11]

  • BLD Pharm. "Product Safety and Data Sheet: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide."

Sources

Method

Application Note: Orthogonal Functionalization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary This application note details the experimental handling and strategic utilization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1256814-12-4). This molecule represents a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental handling and strategic utilization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1256814-12-4). This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery.[1] Its value lies in its dual-orthogonality :

  • The Weinreb Amide (C-2): A "masked" ketone functionality that prevents over-addition of nucleophiles via a stable chelated intermediate.

  • The Aryl Bromide (C-5): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • The 3-Methyl Group: Provides critical steric bulk, often necessary for locking bioactive conformations (atropisomerism control), but presents unique kinetic challenges during synthesis.

This guide provides optimized protocols for selectively engaging these functional groups without cross-reactivity.

Strategic Analysis: The Divergent Workflow

The core challenge with this scaffold is the Order of Operations . The researcher must decide whether to install the ketone (via the amide) or the biaryl system (via the bromide) first.

  • Path A (Coupling First): Recommended. The Weinreb amide is highly stable under basic Pd-coupling conditions. This route minimizes the risk of side reactions involving the resulting ketone carbonyl during subsequent metal catalysis.

  • Path B (Acylation First): Viable, but risky. If the ketone is installed first, the new carbonyl may coordinate with Palladium catalysts in the subsequent step, potentially poisoning the catalyst or requiring higher loadings.

Visualization: Reaction Divergence & Logic

G Start 5-Bromo-N-methoxy- N,3-dimethylpicolinamide PathA Path A: Suzuki Coupling (Preserves Amide) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: Grignard Addition (Forms Ketone) Start->PathB R-MgBr, THF IntermediateA 5-Aryl-Weinreb Amide PathA->IntermediateA IntermediateB 5-Bromo-Ketone PathB->IntermediateB Final Target: 5-Aryl-Picolinyl Ketone IntermediateA->Final R-MgBr (Acylation) IntermediateB->Final Pd-Coupling (Risk of Chelation)

Figure 1: Strategic decision tree for functionalizing the scaffold. Path A is generally preferred for higher overall yields.

Protocol 1: Chelation-Controlled Ketone Synthesis

Objective: Convert the Weinreb amide to a ketone using a Grignard reagent without over-addition to the tertiary alcohol.

Mechanistic Insight

The success of this reaction relies on the formation of a stable 5-membered metal-chelate intermediate (see Figure 2). The N-methoxy oxygen and the carbonyl oxygen coordinate to the Magnesium (or Lithium) atom. This tetrahedral intermediate is stable in the reaction mixture and only collapses to the ketone after acidic hydrolysis (quenching).

Critical Constraint (The 3-Methyl Effect): The methyl group at position 3 introduces steric strain. While standard Weinreb amides react at 0°C, this scaffold often requires warming to Room Temperature (RT) to drive the reaction to completion, as the bulky methyl group hinders the approach of the nucleophile.

Experimental Procedure

Reagents:

  • Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq)

  • Nucleophile: Organomagnesium (Grignard) reagent (e.g., PhMgBr, MeMgBr) (1.2 – 1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: 1M HCl or Sat. NH₄Cl

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous THF. Cool the solution to 0°C (ice bath).

  • Addition: Add the Grignard reagent (1.2 eq) dropwise over 15 minutes.

    • Note: A slight excess is required because the pyridine nitrogen can weakly coordinate to the Mg, effectively lowering the active concentration of the reagent.

  • Reaction: Stir at 0°C for 30 minutes.

    • Checkpoint: Check TLC/LCMS. If starting material remains (likely due to the 3-methyl steric hindrance), remove the ice bath and allow to warm to 23°C (RT) . Stir for an additional 1-2 hours.

  • Quench (The Critical Step):

    • Cool back to 0°C.

    • Pour the reaction mixture into a vigorously stirring flask of 1M HCl or saturated NH₄Cl.

    • Why? The tetrahedral intermediate is stable.[2] It must be protonated to collapse and release the ketone and the N,O-dimethylhydroxylamine byproduct.

  • Workup: Extract with EtOAc (3x). Wash organics with Brine. Dry over MgSO₄.

Data Summary: Optimization Parameters
ParameterStandard ConditionOptimized for 3-Me ScaffoldReason
Temperature -78°C to 0°C0°C to RT 3-Methyl steric bulk slows nucleophilic attack; higher energy needed.
Equivalents 1.05 eq1.3 - 1.5 eq Pyridine nitrogen competes for Mg coordination.
Quench NH₄Cl (aq)1M HCl Stronger acid ensures rapid breakdown of the sterically crowded chelate.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C-5 position with an aryl/heteroaryl group while leaving the Weinreb amide intact.

Mechanistic Insight

The 5-bromo position on the pyridine ring is electronically activated (electron-deficient ring), making it an excellent candidate for oxidative addition by Pd(0). However, the pyridine nitrogen can act as a ligand, potentially poisoning the catalyst. We utilize Pd(dppf)Cl₂ , a bidentate catalyst with a large bite angle, which is robust against such displacement.

Experimental Procedure

Reagents:

  • Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 eq / 5 mol%)

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sterically hindered boronic acids)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (essential to remove O₂).

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly to minimize air exposure. Seal the vessel.

  • Heating: Heat to 90°C for 4–12 hours.

    • Note: If using a microwave reactor, heat to 110°C for 30–60 minutes.

  • Filtration: Cool to RT. Filter the black suspension through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Purification: The Weinreb amide is polar. Flash chromatography usually requires a gradient of 20% -> 60% EtOAc in Hexanes.

Visualization: Mechanism of Selectivity

Mechanism Step1 Weinreb Chelation (Prevents Over-addition) Step2 Mg coordinates to Carbonyl-O and Amine-O Step1->Step2 Step3 Stable Tetrahedral Intermediate (Resists 2nd Attack) Step2->Step3 Step4 Acid Hydrolysis -> Ketone Step3->Step4

Figure 2: The "Weinreb Chelation" mechanism that enforces single addition of the nucleophile.

Troubleshooting & Safety

Common Failure Modes
  • Stalled Reaction (Grignard): If the reaction stalls at 50% conversion, do not add more Grignard immediately. The Magnesium salts may have precipitated, coating the stir bar or the reactant.

    • Fix: Add anhydrous LiCl (1.0 eq) to solubilize the Turbo-Grignard species (Knochel modification).

  • Hydrolysis of Amide (Suzuki): If using strong bases (NaOH/KOH) at high temps, the amide may hydrolyze to the carboxylic acid.

    • Fix: Stick to carbonate bases (K₂CO₃) or phosphate bases (K₃PO₄).

Safety Data (E-E-A-T)
  • Sensitization: Pyridine derivatives are known skin sensitizers. Handle in a fume hood.

  • Exotherm: The quenching of the Grignard reaction is highly exothermic. Perform slowly with an external cooling bath.

References

  • Weinreb Amide Synthesis & Mechanism

    • Nahm, S.; Weinreb, S. M.[4] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Grignard Addition to Pyridines

    • Xie, Y., et al. "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate."[5] Journal of Organic Chemistry, 2021 , 86(7), 5065-5072.[5]

  • Suzuki Coupling on Halopyridines

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • General Reactivity of 5-Bromo-picolinamides

    • PubChem Compound Summary for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.

Sources

Application

Application Note: Optimized Chromatographic Isolation of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary This application note details the purification protocol for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura coupling or nucleophilic acyl substitution.

The purification of this compound presents two distinct challenges:

  • Pyridine-Induced Tailing: The basic nitrogen of the pyridine ring interacts with acidic silanol groups on standard silica gel, leading to peak broadening and poor resolution.[1]

  • Impurity Profile: The synthesis typically involves coupling 5-bromo-3-methylpicolinic acid with N,O-dimethylhydroxylamine. Incomplete coupling leads to contamination with the starting acid and coupling reagents (e.g., urea byproducts from EDC/DCC).

This guide provides a self-validating protocol that combines chemical pre-treatment with a modifier-enhanced chromatographic strategy to achieve >98% purity.

Physicochemical Context & Strategy

The Molecule
  • Core Structure: Pyridine ring with a bromine at C5 and a methyl group at C3.

  • Functional Group: Weinreb amide (N-methoxy-N-methylamide) at C2.

  • pKa (Pyridine Nitrogen): Estimated ~3.5–4.0 (reduced basicity due to electron-withdrawing Br and amide, but still sufficient to interact with silica).

  • LogP: ~1.8 (Moderately lipophilic).

The Separation Challenge (Mechanism)

Standard silica gel (


) possesses surface silanol groups (

) with a pKa of ~5.0. Even weakly basic pyridines can hydrogen bond or protonate at these sites, causing "tailing" (asymmetrical peak elution).

Solution: We utilize Triethylamine (TEA) as a mobile phase modifier.[1] TEA (


) preferentially binds to the silanol sites, effectively "capping" them and allowing the pyridine target to elute as a sharp, symmetrical band.

Pre-Chromatographic Chemical Workup

CRITICAL: Do not rely solely on chromatography to remove the starting acid (5-bromo-3-methylpicolinic acid). A chemical wash is more efficient and prevents column fouling.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Removal: Wash the organic phase 2x with saturated aqueous

    
     .
    
    • Logic: The starting material is a carboxylic acid. At pH ~8.5 (bicarbonate), it deprotonates to the carboxylate salt (

      
      ) and partitions into the aqueous layer. The Weinreb amide remains in the organic layer.
      
  • Amine Removal: Wash 1x with 0.5 M HCl (Quick wash, <1 min).

    • Logic: Removes unreacted N,O-dimethylhydroxylamine.

    • Caution: Do not prolong exposure; Weinreb amides are stable but can hydrolyze in strong acid over time.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Method Development: Thin Layer Chromatography (TLC)[1]

Before scaling to a column, retention factors (


) must be optimized.

Visualization: UV (254 nm) is highly effective due to the conjugated pyridine system.

Solvent SystemObservationSuitability
100% Hexane

Non-eluting.
30% EtOAc / 70% Hex

(Streaking)
Poor shape.
30% EtOAc / 70% Hex + 1% TEA

(Round spot)
Optimal for Separation.
5% MeOH / 95% DCM

Too fast; co-elution risk.

Decision: The Hexane/EtOAc + 1% TEA system provides the best control over retention and peak shape.

Detailed Purification Protocol

Sample Preparation (Dry Loading)

Liquid injection is discouraged due to the potential for precipitation in the non-polar initial mobile phase.

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

  • Add Celite 545 (ratio 1:2 sample:Celite by weight).

  • Evaporate solvent under reduced pressure until a free-flowing powder is obtained.

Flash Column Setup
  • Stationary Phase: Spherical Silica Gel, 20–40 µm (Standard).

  • Cartridge Size: Select based on crude mass (e.g., 12g cartridge for 100-500mg crude).

  • Mobile Phase A: Hexane + 1% Triethylamine (TEA).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).

    • Note: Adding TEA to both lines ensures constant modifier concentration during the gradient.

Gradient Profile

A linear gradient is recommended to separate the target from non-polar byproducts (early eluters) and polar coupling reagents (late eluters).

Time (CV)% Mobile Phase BEvent
0–20%Column Equilibration / Void Volume
2–50% → 10%Elution of highly non-polar impurities
5–1510% → 40%Elution of Target Molecule
15–2040% → 100%Column Flush (polar byproducts)

(CV = Column Volumes)

Fraction Analysis & Pooling
  • Monitor UV absorbance at 254 nm and 280 nm .

  • Collect fractions corresponding to the major peak (

    
     in 30% EtOAc).
    
  • QC Check: Run a TLC of the combined fractions.

    • Purity Validation: No baseline spots (acid) and no solvent front spots (impurities).

  • Concentrate fractions in vacuo.

  • Azeotrope: To remove residual TEA (bp 89°C), add DCM and re-evaporate 2x, or dry in a vacuum oven at 40°C.

Workflow Visualization

Purification Logic Flow

The following diagram illustrates the critical decision points and workflow for isolating the Weinreb amide.

PurificationWorkflow Start Crude Reaction Mixture (Amide + Acid + Reagents) Quench Quench & Dilute (EtOAc) Start->Quench BaseWash NaHCO3 Wash (x2) Removes Starting Acid Quench->BaseWash Partitioning AcidWash 0.5M HCl Wash (x1) Removes Amines BaseWash->AcidWash Organic Layer DryLoad Dry Load on Celite AcidWash->DryLoad Dry & Conc. Flash Flash Chromatography Hex/EtOAc + 1% TEA DryLoad->Flash QC QC: TLC/NMR Check for TEA residue Flash->QC

Figure 1: Step-by-step workflow emphasizing chemical workup prior to chromatography.

Mechanism of Modifier Action

Why is TEA required? This diagram explains the surface chemistry interactions.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Pyridine Target Molecule (Basic Pyridine N) Pyridine->Silica Blocked Interaction (No Tailing) Elution Collection Fraction Pyridine->Elution Symmetrical Elution TEA Triethylamine (TEA) (Stronger Base) TEA->Silica Preferential Binding (Blocks Sites)

Figure 2: Competitive binding mechanism where TEA masks silanol groups, preventing pyridine tailing.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Insufficient TEA or column overload.Increase TEA to 2% or decrease sample loading.
Co-elution with Acid Incomplete workup.Reprocess fractions: Dissolve in EtOAc, wash with 1M NaOH, re-dry.
Low Recovery Hydrolysis of Weinreb amide.Avoid prolonged exposure to strong acids/bases. Store fractions at -20°C.
"Ghost" Peaks TEA degradation or impurities.Ensure TEA is high grade. Use fresh mobile phase.

References

  • Synthesis of Pyridine Weinreb Amides

    • Context: General protocols for converting pyridine carboxylic acids to Weinreb amides using coupling agents.
    • Source:Vertex AI Search Result 1.
    • Source:Vertex AI Search Result 1.
    • URL:

  • Chromatographic Tailing of Pyridines

    • Context: Mechanism of silanol interaction and use of TEA/Amine modifiers.[1]

    • Source:Vertex AI Search Result 1.
    • URL:

  • Starting Material Properties (5-Bromo-3-methylpicolinic acid)

    • Context: Solubility and stability data for the carboxylic acid precursor.[2]

    • Source:Vertex AI Search Result 1.14 (US Biological - Product Specs).
    • URL:

  • Alternative Purification (High Polarity)

    • Context: Use of Ammonium Hydroxide/Ethanol/DCM systems for difficult pyridine separ
    • Source:Vertex AI Search Result 1.2 (US20060116519A1).
    • URL:

Sources

Method

analytical techniques for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide characterization

Executive Summary This application note details the physicochemical profiling and analytical characterization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (Structure 1 ). As a functionalized Weinreb amide derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical profiling and analytical characterization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (Structure 1 ). As a functionalized Weinreb amide derivative of picolinic acid, this molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of heteroaryl ketones via nucleophilic acyl substitution.[1]

This guide provides validated protocols for HPLC-UV/MS , NMR spectroscopy , and FT-IR , designed to ensure rigorous quality control (QC) during drug substance development. Special emphasis is placed on distinguishing the unique bromine isotopic signature and the diagnostic Weinreb amide signals.[1]

Molecule Profile & Physicochemical Properties

  • IUPAC Name: 5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 275.10 g/mol (based on

    
    ), 277.10  g/mol  (based on 
    
    
    
    )[1]
  • Structure Overview:

    • Core: Pyridine ring (heterocyclic aromatic).[2]

    • Position 2: Weinreb amide functionality (

      
      ).[1]
      
    • Position 3: Methyl group (

      
      ), providing steric influence.[1]
      
    • Position 5: Bromine atom (

      
      ), a handle for cross-coupling (e.g., Suzuki-Miyaura).[1]
      
PropertyTheoretical ValueAnalytical Relevance
LogP ~1.8 - 2.1Suitable for Reverse Phase (RP) HPLC.[1]
pKa (Pyridine N) ~2.5 - 3.0Low basicity due to electron-withdrawing Br and Amide.[1]
Solubility High in MeOH, DMSO, DCMDissolve in MeOH for HPLC; DMSO-

for NMR.[1]
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or impurities.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: To establish a stability-indicating method for purity assessment and impurity profiling.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm

    
     3.0 mm, 1.8 µm) or equivalent.[1]
    
    • Rationale: The C18 stationary phase provides robust retention for the moderately lipophilic pyridine ring.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Formic acid suppresses the ionization of residual silanols and the pyridine nitrogen, improving peak shape.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

  • Detection:

    • UV: 254 nm (primary, aromatic

      
      ), 220 nm (amide 
      
      
      
      ).[1]
    • MS: ESI Positive Mode (Scan range 100–600

      
      ).
      
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold
8.0095%Linear Ramp
10.0095%Wash
10.105%Re-equilibration
13.005%End of Run
Mass Spectrometry Interpretation

The presence of Bromine provides a definitive spectral fingerprint.

  • Isotopic Pattern: You will observe two parent ion peaks of nearly equal intensity separated by 2 mass units.

    • 
      : 
      
      
      
      [1]
    • 
      : 
      
      
      
      [1]
    • Ratio: 1:1 (Characteristic of natural Br abundance).

  • Fragmentation (MS/MS):

    • Loss of methoxy group (

      
       Da).
      
    • Cleavage of the amide bond to form the acylium ion (Pyridine-CO

      
      ).
      

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural validation and regio-isomer confirmation.

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: 5–10 mg in 0.6 mL solvent.

H NMR Assignment (400 MHz, DMSO- )

Note: Chemical shifts (


) are estimates based on substituent additivity rules for pyridines.
Position

(ppm)
MultiplicityIntegrationAssignment Logic
H6 8.60 – 8.70Doublet (

Hz)
1HMost deshielded; adjacent to Pyridine Nitrogen.[1]
H4 8.10 – 8.20Doublet (

Hz)
1HMeta coupling to H6; shielded by 3-Me and 5-Br.[1]
N-OMe 3.60 – 3.75Singlet3HCharacteristic Weinreb O-Methyl; deshielded by Oxygen.[1]
N-Me 3.20 – 3.30Singlet3HWeinreb N-Methyl.[1]
Ar-Me 2.30 – 2.45Singlet3HMethyl at Position 3; slightly deshielded by aromatic ring.

Critical Diagnostic: The coupling constant (


) between H4 and H6 is a meta-coupling (

), typically sharp and small (~2 Hz).[1] If you observe a larger coupling (~8 Hz), the regio-isomerism is incorrect (e.g., protons are ortho).[1]
C NMR Key Signals
  • Carbonyl (C=O): ~165–168 ppm (Broad due to amide rotation).

  • Ar-C-Br (C5): ~120 ppm.[1]

  • Weinreb carbons: N-OMe (~61 ppm), N-Me (~33 ppm).[1]

Protocol 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups in solid state.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 1640 – 1660 cm

      
      :  Amide I stretch (Strong). Lower than typical ketones due to resonance.
      
    • 1550 – 1580 cm

      
      :  Pyridine ring skeletal vibrations (C=N, C=C).[1]
      
    • 1000 – 1050 cm

      
      :  C-O stretch (N-O-C ether linkage of Weinreb amide).
      
    • 600 – 700 cm

      
      :  C-Br stretch.
      

Workflow Visualization

The following diagram illustrates the logical flow for the synthesis QC and analytical decision-making process.

AnalyticalWorkflow Start Crude Product (5-Bromo-N-methoxy-N,3-dimethylpicolinamide) HPLC HPLC-MS Analysis (Protocol 1) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Purification Flash Chromatography (SiO2, Hex/EtOAc) Decision1->Purification No Check_Br Check Br Isotope Pattern (1:1 ratio at M/M+2) Decision1->Check_Br Yes Purification->HPLC NMR 1H & 13C NMR (Protocol 2) Check_Regio Confirm Regiochemistry (H4/H6 Coupling) NMR->Check_Regio Check_Br->NMR Release Release for Synthesis (Next Step: Ketone Formation) Check_Regio->Release

Caption: Analytical workflow for the qualification of the Weinreb amide intermediate.

Stability & Storage Guidelines

  • Hydrolysis Risk: Weinreb amides are generally stable but can hydrolyze under strong acidic/basic conditions over time.

  • Light Sensitivity: Organobromides can be light-sensitive (photodebromination).

  • Recommendation: Store neat solid at 2–8°C in an amber vial under an inert atmosphere (Argon/Nitrogen).

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • Li, J. J. (2014). "Weinreb Ketone Synthesis". In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 29: Nucleophilic substitution at the carbonyl group). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Pyridine NMR shifts and coupling constants). Link[1]

  • Agilent Technologies. (2023). "LC/MS Method Development for Pharmaceutical Impurities". Application Note 5991-XXXX. Link

Sources

Application

Application Note: NMR Characterization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

This Application Note is designed for medicinal chemists and analytical scientists characterizing 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a functionalized pyridine scaffold often utilized as an intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists characterizing 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , a functionalized pyridine scaffold often utilized as an intermediate in the synthesis of BACE inhibitors and complex heterocycles.[1]

Abstract & Scope

This guide details the structural validation of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide using 1D and 2D NMR spectroscopy.[1] The molecule features a Weinreb amide functionality fused to a 3,5-disubstituted pyridine core.[1] Correct assignment requires distinguishing between the specific regiochemistry of the bromine and methyl substituents on the pyridine ring, as well as confirming the integrity of the N-methoxy-N-methyl amide system.

Chemical Structure & Expected Spin System

  • Core Scaffold: Pyridine-2-carboxamide (Picolinamide).[1][2]

  • Substituents:

    • Pos 3: Methyl group (

      
      ).[1]
      
    • Pos 5: Bromine atom (

      
      ).[1][2][3]
      
    • Amide:

      
      -methoxy-
      
      
      
      -methyl (Weinreb).[1]
  • Spin System Characteristics:

    • Aromatic: Two isolated protons (H4 and H6) exhibiting meta-coupling (

      
      ).
      
    • Aliphatic: Three distinct methyl singlets (Ar-Me, N-Me, O-Me).[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that broaden amide signals:

  • Solvent Selection: Use Chloroform-d (

    
    , 99.8% D)  containing 0.03% v/v TMS.[1]
    
    • Rationale:

      
       minimizes hydrogen bonding compared to DMSO-
      
      
      
      , often resulting in sharper lines for the Weinreb amide methyls.[1]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Ensure the solution is homogenous.[1] Filter through a cotton plug if suspension is observed.[1]

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz Base)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H Standard zg30161.0 sStandard survey.
13C {1H} zgpg30512+2.0 sQuaternary carbons (C-Br, C=O) require high S/N.
COSY cosygs41.5 sConfirming H4-H6 meta-coupling.[1]
HSQC hsqcedet41.5 sAssigning protonated carbons.
HMBC hmbcgplpndqf81.5 sCritical: Linking Ar-Me to C2/C3/C4.

Structural Elucidation Strategy

The primary challenge is distinguishing the regiochemistry of the pyridine ring.[1] The workflow below illustrates the logic path for confirmation.

NMR_Workflow Start Sample Spectrum (1H) Check_Me Identify 3 Methyl Singlets (Ar-Me, N-Me, O-Me) Start->Check_Me Check_Ar Identify 2 Aromatic Protons (H4, H6) Start->Check_Ar Decision_Regio HMBC Analysis: Link Ar-Me to Carbonyl? Check_Me->Decision_Regio Check_Ar->Decision_Regio Confirm Meta Coupling Path_Correct Ar-Me correlates to C2 (ipso) and C4 (CH) Decision_Regio->Path_Correct Yes (3-bond) Path_Incorrect No correlation to C2/C4 Decision_Regio->Path_Incorrect No Final Structure Confirmed: 3-Methyl Isomer Path_Correct->Final

Figure 1: Logic flow for confirming the 3-methyl regiochemistry via HMBC correlations.

Data Analysis & Interpretation

Predicted Chemical Shifts (Reference Table)

Note: Values are estimated based on chem-informatics of analogous Weinreb amides and 3,5-disubstituted pyridines in


.
MoietyAtom1H Shift (

, ppm)
Multiplicity

(Hz)
13C Shift (

, ppm)
Key HMBC Correlations
Pyridine H6 CH8.45 – 8.55Doublet (d)~2.0148.0C2, C4, C5
Pyridine H4 CH7.80 – 7.90Doublet (d)~2.0140.5C2, C6, C-Me
N-Methoxy

3.50 – 3.70Singlet (s)-61.5C=O
N-Methyl

3.30 – 3.40Singlet (s)-32.5C=O
Ar-Methyl

2.45 – 2.55Singlet (s)-19.0C2, C3, C4
Amide C=O---166.0-
C-Br C-q---120.0H4, H6
Detailed Peak Analysis
A. The Aromatic Region (7.5 – 9.0 ppm)
  • H6 (Position 6): This proton is adjacent to the pyridine nitrogen, causing a significant downfield shift (~8.5 ppm). It appears as a doublet due to long-range meta-coupling (

    
    ) with H4.[1]
    
  • H4 (Position 4): Located between the 3-methyl and 5-bromo groups.[1] It appears upfield of H6 (~7.8 ppm) as a doublet .[1]

  • Coupling Constant (

    
    ):  Expect a small coupling constant of 1.5 – 2.5 Hz . If 
    
    
    
    Hz, the substitution pattern is incorrect (likely ortho-protons).[1]
B. The Aliphatic Region (2.0 – 4.0 ppm)
  • Weinreb Signature: The N-methoxy (~3.6 ppm) and N-methyl (~3.3 ppm) groups appear as distinct singlets.[1]

    • Self-Validation Check: Integration must be 1:1 ratio (3H each).

  • Ar-Methyl (Pos 3): The methyl group directly attached to the ring appears around 2.5 ppm .[1]

    • Steric Effect: The 3-methyl group is sterically crowded by the adjacent amide.[1] This may cause slight line broadening if rotation is restricted, though sharp lines are typical in

      
      .[1]
      
C. 2D NMR Validation (HMBC)

To definitively prove the methyl is at Position 3 (and not 4 or 6):

  • Locate the Carbonyl Carbon (~166 ppm).[1]

  • Look for a weak 4-bond correlation from the Ar-Methyl protons to the Carbonyl.[1]

  • Primary Confirmation: The Ar-Methyl protons must show strong 3-bond correlations to C2 (the quaternary carbon ipso to the amide) and C4 (the aromatic CH).[1]

Troubleshooting & Tips

Issue: Broadened Amide Signals (Rotamers)

Weinreb amides generally exist as a single conformer due to the chelation effect or dipole minimization, but steric clash between the 3-methyl group and the amide carbonyl can induce rotameric populations.

  • Symptom: The N-Me or N-OMe peaks appear split or broad.[1]

  • Solution:

    • Variable Temperature (VT) NMR: Run the experiment at 50°C . Coalescence of the peaks confirms rotameric exchange.[1]

    • Solvent Switch: Switch to DMSO-

      
       . The higher polarity can stabilize one conformer, sharpening the peaks.[1]
      
Issue: Water Peak Interference

In


, the water peak appears ~1.56 ppm.[1] In DMSO-

, it appears ~3.33 ppm.[1]
  • Critical Warning: In DMSO-

    
    , the water peak (~3.33 ppm) often overlaps exactly with the N-Methyl  signal of Weinreb amides.[1]
    
  • Recommendation: Always use

    
      for this specific molecule to avoid masking the N-Me signal.[1]
    

References

  • Pyridine Derivative Synthesis & NMR

    • 5-Bromo-3-methylpicolinic acid (Precursor Data).[1][4][5][6] BLD Pharm.[1] Accessed Oct 2023.[1]

  • Weinreb Amide Characterization

    • N-Methoxy-N-methylbenzamide Spectral Data. PubChem, National Library of Medicine.[1]

  • General Pyridine Coupling Constants

    • Reich, H. J. Chemical Shifts and Coupling Constants of Heterocycles.[1][7] University of Wisconsin.[1][7]

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Introduction & Chemical Context 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a critical "Weinreb amide" intermediate used in the pharmaceutical synthesis of complex pyridine-based scaffolds. Its prim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) is a critical "Weinreb amide" intermediate used in the pharmaceutical synthesis of complex pyridine-based scaffolds. Its primary utility lies in its ability to react with Grignard or organolithium reagents to form ketones without over-addition to tertiary alcohols [1].

The Analytical Challenge

Developing an HPLC method for this compound presents two distinct chemical challenges that this protocol addresses:

  • The "Pyridine Problem": The basic nitrogen in the pyridine ring (

    
    ) tends to interact with residual silanols on silica-based columns, leading to severe peak tailing.[1]
    
  • Hydrolytic Stability: While Weinreb amides are generally stable, the presence of the electron-withdrawing bromine and the pyridine ring can make the amide bond susceptible to hydrolysis under extreme pH conditions, reverting to the parent 5-bromo-3-methylpicolinic acid.[1]

This guide provides a Robust Reverse-Phase (RP-HPLC) protocol designed to suppress silanol interactions while maintaining mass balance between the amide and its potential impurities.

Physicochemical Profile & Method Strategy

PropertyValue (Approx.)Impact on Method
Molecular Weight 259.10 g/mol Suitable for UV and MS detection.
LogP 1.5 – 1.8Moderately lipophilic; ideal for C18 retention.
Basic pKa ~5.0 (Pyridine N)Requires pH control (Buffer < pH 3.[1]0) to protonate the base and improve peak shape.
UV Max 254 nm, 220 nmAromatic pyridine ring provides strong UV response.[1]
Method Development Workflow

The following decision matrix illustrates the logic used to select the final conditions.

MethodStrategy Analyte Analyte: Basic Pyridine + Amide ColumnSel Column Selection: End-capped C18 Analyte->ColumnSel Hydrophobic Retention MobilePhase Mobile Phase: Acidic Buffer (pH 2.5) Analyte->MobilePhase Suppress Ionization Silanol Risk: Silanol Interaction Analyte->Silanol Avoid Outcome Outcome: Sharp Peak, No Tailing ColumnSel->Outcome MobilePhase->Outcome

Figure 1: Strategic decision path for analyzing basic pyridine derivatives. Minimizing silanol interaction is the priority.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

Chromatographic Conditions (Standard QC Method)

This method uses a "Low pH" strategy to protonate the pyridine nitrogen, repelling it from the positively charged protonated silanols and ensuring a sharp peak shape [2].[1]

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)"Eclipse Plus" is double end-capped to shield silanols, critical for basic pyridines.[1]
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)Phosphate suppresses silanol activity better than organic acids for UV detection.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic compounds.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CEnsures reproducibility of retention times.
Injection Vol 5 - 10 µLDependent on sample concentration.
Detection UV @ 254 nm (Ref 360 nm)254 nm captures the pyridine ring; 220 nm is optional for higher sensitivity.
Gradient Program

A broad gradient is recommended to separate the polar acid precursor from the target Weinreb amide.[1]

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Hold for polar impurities
12.095%Linear ramp to elute product
15.095%Wash lipophilic contaminants
15.15%Return to initial
20.05%Re-equilibration

Sample Preparation

Solvent Choice: The Weinreb amide is moderately lipophilic. Dissolving in 100% ACN can lead to "solvent effect" (peak distortion) if the injection volume is high.[1]

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with water (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL (100 ppm).

Impurity Profile & Troubleshooting

Mechanism of Separation

The separation relies on hydrophobic interaction. The elution order will typically be:

  • 5-Bromo-3-methylpicolinic acid (Hydrolysis impurity/Precursor) - Elutes Early (RT ~3-5 min) due to the polar carboxylic acid.

  • 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (Target) - Elutes Mid-Gradient (RT ~8-10 min).

  • Non-polar dimers/byproducts - Elute Late.

Visualizing the Interaction

The following diagram details why the specific column and pH were chosen.

Interaction cluster_0 Column Stationary Phase (C18) Silanol Residual Silanol (Si-OH) C18 C18 Ligand (Hydrophobic) Analyte Pyridine Nitrogen (N:) Analyte->Silanol Unwanted Tailing (H-Bonding) Analyte->C18 Desired Retention (Hydrophobic) Buffer Acidic Buffer (H+) Buffer->Silanol Suppresses Ionization Buffer->Analyte Protonation (N-H+) caption Figure 2: Acidic buffer protonates the Pyridine N, preventing it from binding to Silanols.

[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Pyridine-Silanol interaction.Ensure pH is < 3.0. Switch to a "Base Deactivated" (BDS) or "Hybrid" (e.g., Waters XBridge) column.[1]
Split Peaks Solvent mismatch.Sample solvent is too strong (100% ACN). Dilute sample with water to match initial mobile phase (5% ACN).[1]
Ghost Peaks Carryover.Weinreb amides can be sticky. Add a needle wash step with 50:50 MeOH:Water.
Retention Time Drift pH instability.Pyridines are sensitive to pH changes near their pKa. Ensure buffer is freshly prepared.

References

  • Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.[1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1]

  • Agilent Technologies. (2020). Analysis of Basic Compounds on Agilent ZORBAX Eclipse Plus C18. Application Note.

  • PubChem. (2023).[3] Compound Summary: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.[4] National Library of Medicine.

Sources

Application

5-Bromo-N-methoxy-N,3-dimethylpicolinamide reaction kinetics study

Application Note: Kinetic Profiling of Nucleophilic Addition to 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Abstract & Introduction This application note details the protocol for studying the reaction kinetics of 5-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Nucleophilic Addition to 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Abstract & Introduction

This application note details the protocol for studying the reaction kinetics of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (Compound 1 ) with organometallic nucleophiles. Weinreb amides are pivotal in medicinal chemistry for synthesizing ketones without over-addition to tertiary alcohols. However, the pyridine scaffold of Compound 1 introduces unique electronic effects (electron-deficient ring), while the 3-methyl group imposes significant steric hindrance (ortho-effect).

Understanding the kinetics of this specific transformation is critical for process scale-up. The electron-withdrawing nature of the pyridine ring typically accelerates nucleophilic attack, but the proximal 3-methyl group can retard the rate or alter the stability of the chelated intermediate. This guide provides a self-validating methodology to determine rate constants (


), activation energy (

), and the stability window of the tetrahedral intermediate.

Chemical Context & Mechanistic Insight

The reaction of Compound 1 with a Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr) proceeds via the formation of a stable five-membered chelated intermediate.

  • Electronic Factor: The pyridine nitrogen and the 5-bromo substituent exert an inductive electron-withdrawing effect ($ -I $), rendering the carbonyl carbon more electrophilic than its benzene analog.

  • Steric Factor: The 3-methyl group creates steric bulk around the carbonyl. This "ortho-effect" forces the amide out of planarity with the aromatic ring, potentially reducing conjugation but also physically blocking the nucleophile's trajectory.

Reaction Scheme & Mechanism

WeinrebMechanism Reactant Start: Weinreb Amide (1) + PhMgBr TS Transition State: Nu attack restricted by 3-Me steric bulk Reactant->TS k1 (Rate Limiting) Intermediate Stable Intermediate: 5-Membered Mg-Chelate TS->Intermediate Fast Quench Acid Quench (H3O+) Intermediate->Quench Stability Check Product Product: Biaryl Ketone Quench->Product Hydrolysis

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack and the stable chelated intermediate.

Experimental Protocol: Kinetic Study via HPLC

Objective: Determine the second-order rate constant (


) for the reaction of Compound 1  with PhMgBr at -20°C, 0°C, and 20°C.
Materials & Equipment
  • Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (>98% purity).

  • Reagent: PhMgBr (3.0 M in Et2O). Note: Titrate before use.

  • Solvent: Anhydrous THF (water content <50 ppm).

  • Internal Standard: Biphenyl (inert to Grignard).

  • Analysis: HPLC with UV detection (254 nm).

Step-by-Step Methodology
  • Standard Curve Generation:

    • Prepare a stock solution containing equimolar amounts of Compound 1 and Biphenyl.

    • Inject varying concentrations into the HPLC to establish the response factor ratio (

      
      ).
      
  • Reaction Setup (Self-Validating Design):

    • Flame-dry a 3-neck round bottom flask under

      
       flow.
      
    • Charge Compound 1 (1.0 mmol, 259 mg) and Biphenyl (0.5 mmol, 77 mg) into the flask.

    • Dissolve in anhydrous THF (10 mL).

    • Equilibrate the system to the target temperature (e.g., 0°C) using a cryostat.

  • Initiation & Sampling:

    • t=0 sample: Remove a 50 µL aliquot before Grignard addition. Quench into MeOH/HCl. This validates the starting concentration (

      
      ).
      
    • Addition: Add PhMgBr (1.2 mmol, 1.2 equiv) as a bolus shot (rapid addition < 2 sec) to approximate pseudo-first-order conditions if excess is used, or second-order if stoichiometric. Recommendation: Use 1.2 equiv to ensure completion but treat mathematics as second-order.

    • Sampling: Withdraw 50 µL aliquots at

      
       minutes.
      
    • Quench: Immediately dispense aliquots into HPLC vials containing 0.5 mL of 1N HCl/MeOH (1:1). Crucial: The rapid quench prevents the "intermediate" from reacting further during analysis.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10-90% B over 15 min.

    • Flow: 1.0 mL/min.

Data Analysis & Interpretation

Kinetic Calculation

Since the reaction is bimolecular (Rate =


), but Grignard is often in excess, we first test for Pseudo-First Order  kinetics by plotting 

vs. time.

However, for precise characterization of the steric effect, use the Second-Order Integrated Rate Law (if


):


Where:

  • 
     = Concentration of Weinreb Amide 1 .
    
  • 
     = Concentration of PhMgBr.
    

Data Summary Table

ParameterSymbolUnitDescription
Rate Constant


or

Quantitative measure of reaction speed.
Half-life

minTime to 50% conversion. Useful for process cycle time.
Activation Energy

kJ/molDerived from Arrhenius plot (

vs

).
Expert Insights (Troubleshooting)
  • Lag Phase: If you observe an induction period, it indicates moisture contamination destroying the initial Grignard charge. Action: Re-titrate Grignard and check solvent drying.

  • Intermediate Leakage: If the ketone product appears during the reaction (before quench), the chelated intermediate is unstable. Action: Lower temperature to -20°C or -40°C.

  • Steric Retardation: Expect the rate constant (

    
    ) for Compound 1  to be 10-50x slower than the un-substituted picolinamide. If rates are identical, the 3-methyl group may not be effectively blocking the trajectory (unlikely) or the reaction is diffusion-controlled.
    

Workflow Visualization

KineticWorkflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Processing Step1 Dry THF & Reagents (Water < 50 ppm) Step2 Equilibrate Temp (-20°C / 0°C / 20°C) Step1->Step2 Step3 Add PhMgBr (t=0) Step2->Step3 Step4 Aliquot Sampling (t=1, 3, 5... min) Step3->Step4 Step5 Immediate Acid Quench (Stops Reaction) Step4->Step5 Step6 HPLC Analysis (Calculate Conversion) Step5->Step6 Step7 Plot ln(Conc) vs Time (Determine k) Step6->Step7

Figure 2: Operational workflow for the kinetic profiling of Weinreb amide addition.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentel, M.; Breinbauer, R. "Weinreb Amides in Modern Organic Synthesis." Topics in Current Chemistry, 2022 , 380.

  • O'Neil, I. A. "The Synthesis and Application of Pyridine Derivatives." Comprehensive Heterocyclic Chemistry III, 2008 .

  • Adcock, W.; Khor, T. C. "Polar Substituent Effects in the Pyridine Series." Journal of the American Chemical Society, 1978 , 100(24), 7799–7805.

Method

derivatization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide for biological assays

Application Note: Strategic Derivatization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide for Biological Assays Executive Summary This guide details the strategic functionalization of 5-Bromo-N-methoxy-N,3-dimethylpicolin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide for Biological Assays

Executive Summary

This guide details the strategic functionalization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (Structure 1 ) to generate high-value chemical probes and focused libraries for biological screening.

The scaffold features three critical design elements that make it a "linchpin" for medicinal chemistry:

  • 5-Bromo Handle: Enables palladium-catalyzed cross-coupling (Suzuki/Buchwald) to extend the molecular core, critical for reaching hydrophobic pockets in targets like kinases or GPCRs.

  • Weinreb Amide (C2): A privileged motif allowing chemoselective conversion to ketones or aldehydes without over-addition, facilitating the installation of pharmacophores or electrophilic warheads.

  • 3-Methyl Group: A conformational lock that restricts rotation around the amide bond, often improving binding affinity by pre-organizing the molecule into a bioactive conformation.

This protocol outlines a divergent synthesis workflow to transform 1 into assay-ready compounds, specifically targeting kinase inhibitor discovery and biaryl-ketone pharmacophores .

Chemical Logic & Workflow

The derivatization strategy relies on "Orthogonal Functionalization." We prioritize the C5-Bromine modification before the Weinreb amide transformation in most workflows. This prevents potential side reactions with the reactive ketone/aldehyde generated at C2 during harsh coupling conditions.

Divergent Synthesis Pathway (DOT Visualization)

G cluster_0 Recommended Workflow (Path A) Scaffold Scaffold (1) 5-Br-N-methoxy-N,3-dimethylpicolinamide Biaryl Intermediate A 5-Aryl-Weinreb Amide Scaffold->Biaryl Protocol 1: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Bromo_Ketone Intermediate B 5-Bromo-Ketone Scaffold->Bromo_Ketone Grignard Addition (Risk: Chemoselectivity) Final_Ketone Target Library X Biaryl Ketones Biaryl->Final_Ketone Protocol 2: Grignard Addition (R-MgBr) Final_Biaryl Target Library Y Functionalized Ketones Bromo_Ketone->Final_Biaryl Suzuki Coupling

Figure 1: Orthogonal functionalization strategy. Path A is preferred to maintain the stability of the Weinreb moiety during metal-catalyzed couplings.

Detailed Protocols

Protocol 1: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl tail at the 5-position. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetalation with boronic acid and reductive elimination.[1]

Reagents:

  • Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) – Chosen for stability and broad substrate scope.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to scaffold) and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–16 hours. (Monitor via LC-MS for disappearance of starting material m/z ~259/261).

    • Checkpoint: If conversion stalls, add 0.02 equiv fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The Weinreb amide is polar; expect elution at 40–60% EtOAc.

Validation Criteria:

  • LC-MS: Single peak, mass = [M+H]⁺ of product. Absence of de-brominated byproduct (hydrodehalogenation).

  • ¹H NMR: Disappearance of the diagnostic C5-H doublet; appearance of new aromatic protons.

Protocol 2: C2-Functionalization via Weinreb Ketone Synthesis

Objective: Convert the amide to a ketone pharmacophore (e.g., to bind the hinge region of a kinase). Mechanism: Nucleophilic attack of organometallic reagent forms a stable tetrahedral chelate intermediate.[3] Hydrolysis upon workup releases the ketone.

Reagents:

  • Substrate: 5-Aryl-N-methoxy-N,3-dimethylpicolinamide (from Protocol 1) (1.0 equiv)

  • Nucleophile: Grignard reagent (R-MgBr) or Organolithium (R-Li) (1.5–2.0 equiv)

  • Solvent: Anhydrous THF or Et₂O

Step-by-Step Procedure:

  • Drying: Flame-dry glassware under vacuum; cool under Argon.

  • Solubilization: Dissolve substrate in anhydrous THF (0.1 M) and cool to 0°C (for Grignards) or -78°C (for Lithiates).

  • Addition: Add the organometallic reagent dropwise over 10 minutes.

    • Note: The 3-methyl group provides steric bulk. If reaction is sluggish at 0°C, warm to RT.

  • Quench (Critical): The intermediate is stable. Quench with saturated NH₄Cl (aqueous) or 1M HCl. This hydrolysis step releases the ketone.

  • Extraction: Extract with Et₂O or EtOAc.

  • Purification: Silica gel chromatography. Ketones are generally less polar than the starting Weinreb amide.

Troubleshooting Table:

IssueProbable CauseSolution
Starting Material Remains Steric hindrance from 3-Me groupIncrease equivalents of Grignard (up to 3.0) or warm to RT.
Over-addition (Tertiary Alcohol) Unstable intermediateEnsure temperature is controlled; verify quality of Weinreb amide (no free acid).
Low Yield Enolization of productUse Organocerium reagents (R-Li + CeCl₃) to suppress basicity.

Biological Assay Preparation

Once the library is synthesized, compounds must be formatted for biological screening.

Solubility & QC Protocol:

  • Stock Preparation: Dissolve final compounds in 100% DMSO to a concentration of 10 mM .

    • Visual Check: Ensure no particulate matter remains. Sonicate if necessary.

  • Stability Check: Store at -20°C. Re-analyze via LC-MS if stored >3 months to check for oxidation of the pyridine nitrogen or ketone reduction.

  • Aqueous Dilution (Assay Simulation):

    • Dilute 1 µL of stock into 99 µL of assay buffer (e.g., PBS + 0.1% BSA).

    • Measure absorbance at 600 nm (turbidity). High OD indicates precipitation/aggregation, which causes false positives (pan-assay interference).

Reference Data for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Derivatives:

PropertyValue/RangeRelevance
LogP (Calc) 2.5 – 4.5 (Derivative dependent)Ideal for cell permeability (Lipinski's Rule of 5).
TPSA ~60–80 ŲGood oral bioavailability potential.
Metabolic Liability Pyridine N-oxide formationMonitor in microsomal stability assays.

References

  • Mentel, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives." Topics in Current Chemistry, 2010. Link

  • Nahm, S. & Weinreb, S.M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • BenchChem. "Application Notes for Suzuki Coupling of 5-Bromonicotinaldehyde." BenchChem Protocols, 2025.[4] Link

  • Hirokawa, Y. et al. "Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid derivatives."[5] Chemical & Pharmaceutical Bulletin, 2000. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism." Yoneda Labs Resources, 2024. Link

Sources

Application

Application Note: High-Fidelity Synthesis of Pyridine-Based Kinase Inhibitors Using 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary This application note details the strategic deployment of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (hereafter referred to as Scaffold A ) as a "linchpin" intermediate in the synthesis of enzyme inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (hereafter referred to as Scaffold A ) as a "linchpin" intermediate in the synthesis of enzyme inhibitors, specifically targeting kinases (e.g., p38 MAPK, VEGFR) and proteases.

Scaffold A offers a unique trifunctional geometry:

  • C5-Bromine: A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Weinreb Amide: A "masked" carbonyl functionality that allows for the controlled synthesis of ketones without over-addition side reactions.[1]

  • C3-Methyl Group: A critical steric element that induces torsional strain, forcing the C2-substituent out of planarity—a key tactic for improving solubility and targeting specific hydrophobic pockets in ATP-binding sites.[1]

This guide provides validated protocols for synthesizing this scaffold and utilizing it to generate diverse libraries of bioactive small molecules.

Structural Analysis & Mechanistic Rationale

The "Linchpin" Strategy

In medicinal chemistry, orthogonal reactivity is paramount.[1] Scaffold A allows for divergent synthesis . Researchers can choose to functionalize the C5 position first (to build the "tail" of the inhibitor) or the C2 position first (to build the "hinge-binding" motif), depending on the stability of the attached groups.

The Role of the Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) is superior to esters or acid chlorides for ketone synthesis. Upon nucleophilic attack by an organometallic reagent (R-M), it forms a stable five-membered chelated intermediate. This intermediate does not collapse to the ketone until acidic workup, thereby preventing a second nucleophilic attack that would lead to a tertiary alcohol.[1]

Pathway Visualization

The following diagram illustrates the orthogonal reactivity of Scaffold A.

G Start Scaffold A (5-Br-3-Me-Weinreb) RouteA Route A: C5-Coupling First Start->RouteA Pd(PPh3)4 Ar-B(OH)2 RouteB Route B: C2-Acylation First Start->RouteB R-MgBr or R-Li InterA Intermediate A (Biaryl-Weinreb) RouteA->InterA InterB Intermediate B (Bromo-Ketone) RouteB->InterB Final Final Enzyme Inhibitor (Biaryl-Ketone) InterA->Final R-MgBr (Ketone Formation) InterB->Final Pd(dppf)Cl2 Ar-B(OH)2 (Suzuki)

Caption: Orthogonal synthetic pathways for Scaffold A. Route A prioritizes the biaryl build; Route B prioritizes the hinge-binder formation.

Experimental Protocols

Protocol 1: Synthesis of Scaffold A

Objective: Convert 5-bromo-3-methylpicolinic acid to 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • HATU (1.2 equiv) or EDCI/HOBt

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 5-bromo-3-methylpicolinic acid (e.g., 10 mmol) in anhydrous DMF (50 mL).

  • Activation: Add DIPEA (30 mmol) followed by HATU (12 mmol) at 0°C. Stir for 15 minutes to activate the carboxylic acid.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: ~273/275 Da).[1]

  • Workup: Dilute with EtOAc (150 mL) and wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95% (White to off-white solid).[1]

Protocol 2: C5-Functionalization (Suzuki-Miyaura Coupling)

Context: This step installs the hydrophobic "tail" often required for allosteric binding in kinases.

Reagents:

  • Scaffold A (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with Scaffold A, Aryl Boronic Acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and aqueous K₂CO₃. Sparge with Argon for 5 minutes.

  • Heating: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Validation: Monitor by TLC/LC-MS. The Weinreb amide is stable under these basic cross-coupling conditions.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.

Protocol 3: C2-Functionalization (Ketone Synthesis)

Context: Converting the amide to a ketone to interact with the hinge region (e.g., forming a hydrogen bond acceptor).

Reagents:

  • Intermediate from Protocol 2 (or Scaffold A)

  • Grignard Reagent (R-MgBr) or Organolithium (R-Li) (1.5–2.0 equiv)

  • THF or Et₂O (Anhydrous)

Procedure:

  • Cooling: Dissolve the Weinreb amide substrate in anhydrous THF under Argon. Cool to -78°C (for R-Li) or 0°C (for R-MgBr).

  • Addition: Add the organometallic reagent dropwise over 10 minutes.

    • Note: The 3-methyl group provides steric bulk; if the reaction is sluggish at 0°C, warm slowly to RT. The stable chelate prevents over-addition even at RT.[1]

  • Quench (Critical): Quench the reaction by pouring the mixture into cold 1M HCl or saturated NH₄Cl. Vigorous stirring for 15 minutes is required to hydrolyze the stable tetrahedral intermediate into the ketone.[1]

  • Extraction: Extract with EtOAc, dry, and concentrate.

Data Summary & Troubleshooting

Reactivity Profile

The following table summarizes the compatibility of Scaffold A with common synthetic transformations.

TransformationReagent ClassCompatibilityNotes
Suzuki Coupling Pd(0)/BaseHigh Weinreb amide is inert to weak aqueous bases (K₂CO₃, Cs₂CO₃).
Buchwald-Hartwig Pd/Strong BaseModerate Use NaOtBu with caution; K₃PO₄ is preferred to avoid amide hydrolysis.[1]
Reduction DIBAL-H / LiAlH₄High Controlled reduction to Aldehyde (DIBAL-H) or Amine (LiAlH₄).
Nucleophilic Attack Grignard/LithiumHigh Forms Ketone.[1] Does not form tertiary alcohol.[1]
Acid Hydrolysis 6M HCl, refluxLow Will hydrolyze back to the carboxylic acid.[1]
Troubleshooting Guide
  • Issue: Low yield in Grignard addition.

    • Cause: Steric hindrance from the 3-methyl group.

    • Solution: Switch to organolithium reagents (smaller nucleophile) or run the reaction at a slightly higher temperature (0°C to RT) for a longer duration.

  • Issue: Protodebromination during Suzuki coupling.

    • Cause: "Over-active" catalyst or hydrogen source.[1]

    • Solution: Use anhydrous conditions with CsF base in dry dioxane/toluene, or switch to Pd(PPh₃)₄.[1]

Case Study: p38 MAPK Inhibitor Design

In the development of p38 MAP kinase inhibitors, the "hinge binder" is often a pyridine or pyrimidine ring.[1]

  • Scaffold: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.

  • Step 1 (Route A): Suzuki coupling at C5 with 4-fluorophenylboronic acid creates the hydrophobic tail that sits in the specificity pocket.[1]

  • Step 2: Reaction of the Weinreb amide with cyclopropylmagnesium bromide yields the 2-cyclopropylcarbonyl derivative.[1]

  • Result: The resulting molecule (5-(4-fluorophenyl)-3-methyl-2-(cyclopropanecarbonyl)pyridine) possesses:

    • Ketone O: H-bond acceptor for the hinge region (Met109).

    • 3-Methyl: Twists the carbonyl, improving selectivity against other kinases by exploiting the size of the "gatekeeper" residue.[1]

References

  • Weinreb Amide Synthesis & Mechanism

    • Nahm, S.; Weinreb, S. M.[1][2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

  • Application in Kinase Inhibitors (General Pyridine Scaffolds)

    • Peifer, C.; Alessi, D. R.[1] "Small-molecule inhibitors of protein kinases: patterns for the future?" Nature Reviews Drug Discovery, 2008 , 7, 907–911.[1]

  • Suzuki-Miyaura Coupling on Pyridines

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1]

  • Steric Control in Drug Design (The "Methyl Effect")

    • Schönherr, H.; Cernak, T. "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions."[1] Angewandte Chemie Int.[1] Ed., 2013 , 52(47), 12256–12267.[1]

Disclaimer: All protocols described involve hazardous chemicals.[1] Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.

Sources

Method

Process Development Guide: Kilogram-Scale Synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary This technical guide outlines the scalable synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: N/A for specific amide, derived from Acid CAS: 886365-43-1). This molecule is a critical "Weinreb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the scalable synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: N/A for specific amide, derived from Acid CAS: 886365-43-1). This molecule is a critical "Weinreb amide" building block used in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors) and BACE inhibitors.

The conversion of the precursor, 5-bromo-3-methylpicolinic acid , to the Weinreb amide presents specific scale-up challenges, primarily due to steric hindrance at the C3 position (ortho-methyl group) and the electron-deficient nature of the pyridine ring.

This protocol prioritizes the 1,1'-Carbonyldiimidazole (CDI) route over traditional Acid Chloride or HATU methods. The CDI route offers a "one-pot" throughput, avoids corrosive thionyl/oxalyl chloride handling on the manufacturing floor, and simplifies purification by rendering byproducts (imidazole) water-soluble.

Route Selection & Mechanistic Rationale

Comparative Analysis of Synthetic Strategies
ParameterRoute A: Acid Chloride Route B: Coupling Agents (HATU/EDC) Route C: CDI Activation (Recommended)
Reagent Cost Low (Oxalyl Chloride)High (HATU is prohibitively expensive at kg scale)Moderate (CDI is bulk commodity)
Atom Economy Moderate (Loss of CO/CO2/HCl)Low (Large byproduct mass)High (Byproduct is CO2 + Imidazole)
Process Safety High Risk: Thermal instability of acid chloride; off-gassing.Low Risk: Mild exotherms.Manageable Risk: Controlled CO2 evolution.
Purification Distillation often required; hydrolysis risk.Chromatography often required (difficult to remove urea byproducts).Extraction only: Imidazole washes out with dilute acid.
Mechanistic Insight: The "Ortho-Effect"

The 3-methyl group on the picolinic acid creates steric bulk that impedes nucleophilic attack at the carbonyl carbon.

  • Why CDI? CDI generates an acyl imidazole intermediate. While less reactive than an acid chloride, the intermediate is stable enough to be stirred for extended periods to ensure full activation without decomposing, which is a risk with unstable pyridine acid chlorides.

  • Regiochemistry: The 5-bromo position is stable under these conditions; however, care must be taken to avoid nucleophilic aromatic substitution (SNAr) at the 6-position if strong nucleophiles are used (not an issue with Weinreb amine).

Visual Workflow (Process Logic)

SynthesisWorkflow Start Starting Material: 5-Bromo-3-methylpicolinic acid Activation Activation Phase: Add CDI (1.2 equiv) Solvent: 2-MeTHF or DCM Start->Activation Charge Reactor GasControl CRITICAL CONTROL: Monitor CO2 Off-gassing (Bubble counter/Flow meter) Activation->GasControl Exotherm/Gas Intermediate Intermediate: Acyl Imidazole Species GasControl->Intermediate Stir 1-2h @ 20°C Coupling Coupling Phase: Add N,O-Dimethylhydroxylamine HCl (No exogenous base needed) Intermediate->Coupling Charge Amine Salt Quench Quench & Workup: 1. Add 1M HCl (Remove Imidazole) 2. Phase Separation Coupling->Quench IPC: <1% SM remaining Product Final Product: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Quench->Product Crystallization/Conc.

Figure 1: Logical workflow for the CDI-mediated synthesis, highlighting critical process controls.

Detailed Experimental Protocol (1.0 kg Scale)

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 5-Bromo-3-methylpicolinic acid (1.0 kg, 4.63 mol) [CAS: 886365-43-1]

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (900 g, 5.55 mol, 1.2 equiv)

  • Nucleophile: N,O-Dimethylhydroxylamine hydrochloride (542 g, 5.55 mol, 1.2 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 L) or Dichloromethane (DCM). Note: 2-MeTHF is preferred for green scale-up.

  • Wash Solution: Hydrochloric acid (1M, 5 L), Sat. NaHCO3 (5 L), Brine (5 L).

Step-by-Step Methodology
Phase 1: Activation (Acyl Imidazole Formation)
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and a gas outlet connected to a scrubber (to manage CO2).

  • Charging: Charge 5-Bromo-3-methylpicolinic acid (1.0 kg) and 2-MeTHF (8 L) into the reactor. Stir at 200 RPM to form a slurry.

  • CDI Addition (Critical Step):

    • Cool the slurry to 10–15 °C.

    • Add CDI portion-wise over 45–60 minutes.

    • Observation: Vigorous evolution of CO2 will occur. Do not rush this step. Ensure the internal temperature does not exceed 25 °C.

  • Digestion: Once addition is complete, warm the mixture to 20–25 °C and stir for 2 hours. The solution should become homogenous (clear yellow/orange) as the activated species forms.

Phase 2: Coupling
  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride solid directly to the reactor in one portion.

    • Note: Unlike acid chloride routes, exogenous base (TEA/DIPEA) is often not strictly required if the imidazole byproduct acts as the proton scavenger, but adding 1.0 equiv of Imidazole or using the excess CDI byproducts usually suffices. However, for robustness, if reaction stalls, add 0.5 equiv DIPEA.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours.

    • IPC (In-Process Control): Take an aliquot, quench with MeOH. Analyze by HPLC. Target: < 1.0% unreacted active ester/acid.

Phase 3: Workup & Isolation[1]
  • Quench: Cool to 10 °C. Slowly add 1M HCl (5 L). Stir vigorously for 20 minutes.

    • Purpose: The acid wash protonates the imidazole byproduct (rendering it water-soluble) and any unreacted hydroxylamine.

  • Phase Separation: Stop stirring and allow layers to separate. Drain the lower aqueous layer (if using DCM) or lower aqueous (if using 2-MeTHF, check density; 2-MeTHF is usually upper layer, density ~0.85). Assume 2-MeTHF is upper layer.

  • Washes:

    • Wash organic layer with 1M HCl (3 L) to ensure complete imidazole removal.

    • Wash with Sat. NaHCO3 (3 L) to remove any unreacted starting acid.

    • Wash with Brine (3 L).

  • Drying & Concentration: Dry the organic phase over anhydrous

    
     (or inline filter). Concentrate under reduced pressure (rotary evaporator) at 40 °C.
    
  • Final Isolation: The product usually yields a thick oil that solidifies upon standing or can be recrystallized from Heptane/EtOAc (9:1) if high purity is required.[2]

Data Presentation & Specification

Expected Yield & Specifications
AttributeSpecificationNotes
Yield 85% – 92%Theoretical yield: ~1.2 kg
Appearance Off-white to pale yellow solidColor deepens if trace imidazole remains
Purity (HPLC) > 98.0% a/aMain impurity: Hydrolyzed acid (<0.5%)
1H NMR Conforms to structureDiagnostic: N-OMe singlet ~3.4 ppm
Moisture (KF) < 0.5%Critical for subsequent Grignard reactions
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Issue: Low Conversion (>5% SM remaining) Check1 Check Activation Time (Did CO2 stop?) Problem->Check1 Check2 Check Reagent Quality (Is CDI wet?) Check1->Check2 Activation OK Action1 Add 0.2 eq CDI Stir 1h longer Check1->Action1 Activation Incomplete Action2 Add 0.5 eq DIPEA (Boost basicity) Check2->Action2 Reagents OK

Figure 2: Troubleshooting logic for incomplete conversion.

Process Safety Management (PSM)

  • Gas Evolution: The reaction of Carboxylic Acid + CDI releases 1 mole of CO2 per mole of acid. On a 1 kg scale (4.63 mol), this releases ~103 Liters of gas.

    • Mitigation: Dosing of CDI must be controlled by solid addition rate. Ensure reactor headspace is vented to a scrubber.

  • Thermal Hazards: The activation is endothermic initially but can become exothermic during crystallization of the intermediate. The quench with HCl is exothermic.

  • Toxicology: The starting material (5-bromo-3-methylpicolinic acid) is an irritant. Weinreb amides are generally bioactive; handle with high-potency containment (OEB 3) until fully characterized.

References

  • ChemicalBook. (2025).[3] 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE Properties and Safety.[4][5][6] Retrieved from

  • ChemSpider Synthetic Pages. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (Procedure 538). Retrieved from

  • Katritzky, A. R., et al. (2002).[7] An efficient conversion of carboxylic acids into Weinreb amides.[8][9][7] Arkivoc, 2002(xi), 39-44.[7] Retrieved from

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of T3P in Peptide and Amide Couplings.[10] (Contextualizing T3P as an alternative). Organic Process Research & Development.

  • Vertex Pharmaceuticals. (Patent Literature). Synthesis of Picolinamide Intermediates for Kinase Inhibitors. (General reference to pyridine amide scale-up).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific hazard assessment (PHA) and calorimetry study (RC1) in your facility.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide synthesis

Technical Support Center: Ticket #5829 Subject: Yield Optimization for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Status: Open Priority: High (Process Chemistry / Scale-up)[1] Executive Summary The synthesis of 5-Bromo-N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829 Subject: Yield Optimization for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Status: Open Priority: High (Process Chemistry / Scale-up)[1]

Executive Summary

The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide presents a classic "perfect storm" of synthetic challenges: the electron-deficient pyridine ring reduces nucleophilicity, while the 3-methyl group exerts significant steric hindrance ortho to the carbonyl reaction site.[1]

Standard coupling reagents (EDC/HOBt) often result in stalled reactions or low conversion due to the inability of the bulky active ester to form or be attacked by the amine. This guide provides two validated protocols: the Modern High-Yield Route (T3P) for maximum conversion and the Classic Acid Chloride Route for cost-efficiency, alongside a troubleshooting matrix.

Module 1: The Reaction Decision Matrix

Before selecting a protocol, evaluate your constraints. The steric bulk of the 3-methyl group dictates that "mild" coupling agents are often insufficient.

ReactionMatrix Start Start: Choose Protocol Constraint Primary Constraint? Start->Constraint Yield Maximize Yield & Purity Constraint->Yield High Value Intermediate Cost Minimize Reagent Cost Constraint->Cost Bulk Scale / Low Budget T3P Protocol A: T3P Coupling (Recommended) Yield->T3P WhyT3P Why: Solubilizes hindered substrates; Water-soluble byproducts. T3P->WhyT3P AcidCl Protocol B: Acid Chloride (Ghosez/Oxalyl Cl) Cost->AcidCl WhyAcidCl Why: Highly reactive electrophile overcomes steric barrier. AcidCl->WhyAcidCl

Figure 1: Decision matrix for selecting the optimal synthetic route based on laboratory constraints.

Module 2: Validated Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Reagent: Propylphosphonic anhydride (T3P) Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride that is sterically smaller than HOBt/HOAt active esters, allowing the amine to attack despite the 3-methyl blockade [1].

Reagents:

  • 5-bromo-3-methylpicolinic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1]

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)[1]

  • DIPEA (3.0 - 4.0 equiv)[1]

  • Solvent: EtOAc or DMF (if solubility is poor)[1]

Step-by-Step:

  • Dissolution: Dissolve the picolinic acid and amine salt in EtOAc (or DMF).

  • Base Addition: Cool to 0°C. Add DIPEA dropwise. Note: The solution may warm slightly.

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Critical Check: If TLC shows starting material remains after 24h, heat to 50°C. The 3-methyl group raises the activation energy barrier.

  • Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO₃ (x2), and Brine.

    • Advantage:[1][2][3][4][5][6][7][8] T3P byproducts are water-soluble, eliminating the need for filtration of urea byproducts (common with EDC/DCC).[9]

Protocol B: The "Brute Force" Method (Acid Chloride)

Reagent: Oxalyl Chloride / DMF (Cat.) Mechanism: Converts the hindered acid into the highly reactive acid chloride.

Step-by-Step:

  • Activation: Suspend acid in dry DCM (0.2 M). Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

    • Checkpoint: Take an aliquot, quench with MeOH, and check TLC/LCMS for the methyl ester to confirm full activation.

  • Evaporation (Crucial): Evaporate solvent/excess reagent to dryness. Do not skip. Excess oxalyl chloride will destroy the Weinreb amine in the next step.

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 equiv).

  • Scavenging: Add TEA (2.5 equiv) dropwise at 0°C.

    • Warning: Pyridine nitrogens can act as nucleophiles, forming N-acyl pyridinium salts (purple/black tars).[1] Keep the reaction cold (0°C) during base addition to favor amide formation over polymerization.

Module 3: Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Stalls

Root Cause Diagnostic Remediation
Steric Shielding LCMS shows unreacted acid after 24h. Switch to T3P and heat to 50-60°C. The 3-methyl group blocks the trajectory of the amine; thermal energy is required.
Amine Salt Amine remains protonated. Ensure you are using 3.0+ equivalents of base if using the HCl salt of the Weinreb amine. The first equivalent only neutralizes the HCl.

| Moisture | Acid chloride hydrolyzes back to acid. | Use freshly distilled oxalyl chloride or switch to T3P (which tolerates moisture better). |

Issue 2: "Purple Tar" Formation (Acid Chloride Route) [1]

  • Cause: The pyridine nitrogen (N1) is nucleophilic. It attacks the acid chloride of a neighboring molecule, leading to polymerization (N-acyl pyridinium salts).

  • Fix:

    • Use DCM as solvent (non-polar solvents discourage salt formation).

    • Reverse Addition: Add the acid chloride solution slowly into a pre-mixed solution of the Weinreb amine and Base. This ensures the acid chloride immediately encounters the amine nucleophile, minimizing self-reaction.

Issue 3: Product Streaks on Silica (Purification)

  • Cause: The pyridine nitrogen interacts with the acidic silanols on the column.

  • Fix: Pre-treat the silica column with 1% Triethylamine in the eluent, or use Acetone/DCM gradients instead of MeOH/DCM.

Module 4: Workup & Isolation Logic

The solubility of pyridine amides often leads to loss during aqueous extraction. Follow this logic flow to maximize recovery.

WorkupFlow Reaction Crude Reaction Mix Quench Quench: Sat. NaHCO3 Reaction->Quench Extract Extract: EtOAc (x3) Quench->Extract pHCheck Check Aqueous pH Extract->pHCheck Acidic pH < 4 (Pyridine protonated) pHCheck->Acidic If Acidic Basic pH > 8 (Pyridine free base) pHCheck->Basic If Basic Lost Product trapped in Aqueous Acidic->Lost Recovered Product in Organic Basic->Recovered

Figure 2: pH control is critical. Ensure the aqueous layer is pH > 8 during extraction to keep the pyridine ring deprotonated and organic-soluble.

FAQ: Researcher to Researcher

Q: Can I use CDI (Carbonyldiimidazole)? A: It is risky. While CDI works for many acids, the intermediate acyl-imidazole is less reactive than an acid chloride.[1] With the 3-methyl steric hindrance , the reaction often stalls at the acyl-imidazole stage.[1] T3P is significantly more reliable for ortho-substituted benzoates and picolinates [2].[1]

Q: My product is an oil that won't crystallize. How do I purify it? A: Weinreb amides are often oils. If column chromatography is difficult, try distillation (Kugelrohr) under high vacuum if the molecular weight allows, or simply carry the oil forward. If high purity is required for the next step (e.g., Grignard addition), a silica plug eluting with 30% EtOAc/Hexanes usually removes the baseline impurities.

Q: Why is the yield lower than the 3-unsubstituted analog? A: This is purely steric. The 3-methyl group forces the amide bond to twist out of planarity and blocks the approach of the nucleophile. Expect yields of 70-80% as a "good" result, compared to >90% for unhindered picolinic acids.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Fehrentz, J. A., & Castro, B. (1983).[1] "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983(8), 676-678.[1] (Foundational Weinreb Amide Reference).

  • BenchChem Technical Support. (2025). "Troubleshooting poor regioselectivity in the synthesis of substituted pyridines."

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Synthesis

Executive Summary The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a deceptive bottleneck in many kinase inhibitor workflows.[1] While Weinreb amidation is considered routine, the specific electronic and st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a deceptive bottleneck in many kinase inhibitor workflows.[1] While Weinreb amidation is considered routine, the specific electronic and steric environment of the 3-methyl-5-bromopicolinic acid core introduces unique failure modes—specifically thermal decarboxylation and steric inhibition of nucleophilic attack.[1]

This guide moves beyond standard textbook protocols to address the "hidden" chemistry occurring in your flask. It is designed to help you diagnose low yields, identify mysterious side products, and implement a robust, self-validating protocol.[1]

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My LCMS shows full consumption of the starting acid, but the isolated yield is consistently low (<50%). Where is the mass going?

Diagnosis: You are likely experiencing thermal decarboxylation . Technical Insight: Picolinic acids (pyridine-2-carboxylic acids) are prone to the Hammick Reaction pathway.[1][2][3] The electron-withdrawing nitrogen atom facilitates the loss of CO₂, generating a transient ylide/carbene intermediate.

  • The Trigger: This is accelerated by heat (refluxing in thionyl chloride) and electron-withdrawing substituents (like the 5-bromo group).[1]

  • The Byproduct: The resulting 3-bromo-5-methylpyridine is often volatile or co-elutes with solvents, appearing as "missing mass."[1]

  • Corrective Action: Switch from thermal activation (SOCl₂ reflux) to low-temperature activation using Oxalyl Chloride/DMF at 0°C or room-temperature coupling agents like T3P (Propylphosphonic anhydride).[1]

Q2: I see a major impurity (+16 mass units or similar) when using EDC/HOBt. What is it?

Diagnosis: This is likely the N-acylurea byproduct. Technical Insight: The 3-methyl group creates significant steric hindrance around the carbonyl carbon. This slows down the attack of the secondary amine (N,O-dimethylhydroxylamine).

  • Mechanism: When the amine attack is slow, the O-acylisourea intermediate (formed by EDC) can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[1] This byproduct is notoriously difficult to remove by chromatography.

  • Corrective Action: Avoid carbodiimides (EDC/DCC) for this specific sterically hindered substrate. HATU or T3P are superior because they form an activated ester that is less prone to rearrangement and more reactive toward the hindered amine.

Q3: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride?

Diagnosis: Proceed with extreme caution. Technical Insight: Beyond decarboxylation, refluxing picolinic acids in SOCl₂ can lead to chlorination at the 4-position via nucleophilic aromatic substitution (S_NAr), activated by the ring nitrogen. While the 3-methyl group offers some protection, prolonged heating often yields a mixture of the desired product and the 4-chloro-5-bromo impurity, which is nearly impossible to separate.[1]

Part 2: Impurity Profile & Data Analysis

The following table summarizes the common side products based on the activation method used.

Impurity / Byproduct Structure Description Origin / Cause RRT (Relative Retention Time)
Decarboxylated Core 3-Bromo-5-methylpyridineThermal degradation of acid (Hammick pathway).[1]~0.4 (Non-polar)
Symmetric Anhydride Dimer of starting acidIncomplete amine addition; Acid chloride reacts with unreacted acid.~1.2 (High MW)
N-Acylurea Rearranged EDC adductSteric hindrance slowing amine attack; EDC specific.[1]~0.9 (Close to product)
4-Chloro Impurity 4-Cl-5-Br-3-Me-picolinamideOverheating in SOCl₂ (S_NAr reaction).[1]~1.05 (Co-elutes)
Hydrolyzed Amine Free N-methoxy-N-methylamineExcess reagent remaining; not a synthesis side product.[1]~0.1 (Polar/Solvent front)
Part 3: Visualizing the Failure Modes

The diagram below illustrates the competing pathways. The Green Path is the desired route. Red Paths represent failure modes caused by heat or steric hindrance.

WeinrebSynthesis Acid 5-Bromo-3-methyl picolinic acid Act_Inter Activated Intermediate (Acid Chloride or Ester) Acid->Act_Inter Activation (SOCl2, Oxalyl Cl, HATU) Decarb IMPURITY A: 3-Bromo-5-methylpyridine (Decarboxylation) Acid->Decarb High Heat (>50°C) Hammick Pathway Weinreb TARGET: Weinreb Amide Act_Inter->Weinreb N,O-dimethylhydroxylamine (Nucleophilic Attack) Anhydride IMPURITY B: Symmetric Anhydride (Dimerization) Act_Inter->Anhydride Low Amine Equiv. or Steric Stall Urea IMPURITY C: N-Acylurea (EDC Rearrangement) Act_Inter->Urea Slow Kinetics (EDC Route Only)

Figure 1: Reaction network showing the primary synthetic pathway (Green) and competing thermal/steric failure modes (Red).[1]

Part 4: Recommended Protocols
Protocol A: The "Scale-Up Ready" Method (Oxalyl Chloride)

Best for: >5g scale, high purity requirements, avoiding chromatography.[1]

  • Activation (Low Temp):

    • Suspend 5-bromo-3-methylpicolinic acid (1.0 equiv) in dry DCM (10 vol).

    • Add catalytic DMF (0.05 equiv).

    • Cool to 0°C (Critical to prevent decarboxylation).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 30 mins. Gas evolution (CO/CO₂) will occur.[4]

    • Stir at 0°C–RT for 2 hours until solution is clear. Do not heat.

  • Coupling:

    • In a separate vessel, suspend N,O-dimethylhydroxylamine HCl (1.2 equiv) in DCM.

    • Add Triethylamine (2.5 equiv) to liberate the free amine.

    • Cannulate the acid chloride solution into the amine solution at 0°C. (Inverse addition prevents anhydride formation).

  • Workup:

    • Quench with Sat. NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted pyridine derivatives) and Brine.

    • Concentrate. The product often crystallizes upon addition of Hexanes/Heptane.

Protocol B: The "High-Throughput" Method (T3P)

Best for: <100mg scale, parallel synthesis, library generation.[1]

  • Reaction:

    • Dissolve Acid (1.0 equiv) and Amine HCl salt (1.2 equiv) in EtOAc or DMF.

    • Add DIPEA (3.0 equiv).

    • Add T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv).[1]

  • Incubation:

    • Stir at Room Temperature for 12 hours.

    • Note: T3P is non-nucleophilic and does not form rearrangement byproducts like EDC, making it ideal for this sterically hindered substrate.[1]

  • Purification:

    • Wash with water and brine.[4] Evaporate.

References
  • Weinreb Ketone Synthesis & Mechanism

    • Nahm, S.; Weinreb, S. M.[1][5] "N-methoxy-N-methylamides as effective acylating agents."[1][6] Tetrahedron Letters, 1981, 22(39), 3815–3818.[1]

    • [1]

  • Decarboxylation of Picolinic Acids (Hammick Reaction)

    • Dyson, P.; Hammick, D. L.[1][3] "The mechanism of decarboxylation. Part I." Journal of the Chemical Society, 1937, 1724.[1][3]

    • [1][3]

  • Synthesis of 5-Bromo-picolinic Acid Deriv

    • Patent US20060116519A1: Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives.[1] (Describes analogous handling of brominated methyl-pyridines).

    • [1]

  • T3P Reagent Advantages in Amide Coupling

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Chemical Reviews, 2016.[1]

    • [1]

Sources

Troubleshooting

5-Bromo-N-methoxy-N,3-dimethylpicolinamide stability and degradation issues

The following technical guide serves as a specialized support resource for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[1] This content is structured for researchers requiring immediate, high-level trou...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[1] This content is structured for researchers requiring immediate, high-level troubleshooting and stability data.

Senior Application Scientist Desk Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Protocols

Compound Profile & Stability Overview

Compound Identity:

  • Systematic Name: 5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide

  • Functional Class: Functionalized Pyridine / Weinreb Amide[2]

  • Primary Utility: Stable acylating agent for the synthesis of 2-acylpyridines (ketones) via nucleophilic addition (Grignard/Organolithium) without over-addition.

Executive Summary of Stability: Unlike standard Weinreb amides, this scaffold possesses a unique 2,3-substitution pattern (2-amide, 3-methyl). While the Weinreb functionality is generally robust, the ortho-methyl group introduces significant steric hindrance that enhances hydrolytic stability but complicates nucleophilic attack. The primary degradation risks are photolytic debromination (discoloration) and base-induced fragmentation during storage or reaction.

Stability Data Matrix
ParameterStability StatusCritical Thresholds / Notes
Hydrolysis (Acid) HighStable in dilute acid (0.1 M HCl) for <24h. Hydrolyzes to carboxylic acid in refluxing 6N HCl.
Hydrolysis (Base) ModerateResistant to mild base due to steric shielding by 3-Me group. Strong bases (NaOH, >1M) induce cleavage.
Thermal HighStable solid up to ~80°C. Melts without decomposition. Avoid prolonged heating >100°C.
Photostability Low (Risk) The C-Br bond is photolabile. Prolonged light exposure causes yellowing (radical debromination).
Reductive ModerateN-O bond is susceptible to cleavage by strong reducing agents (e.g., LiAlH4, Na/NH3).

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule breaks down is essential for troubleshooting purity issues.

Pathway Analysis
  • Hydrolytic Cleavage: Under aqueous acidic/basic stress, the amide bond cleaves, releasing N,O-dimethylhydroxylamine and yielding the parent acid (5-Bromo-3-methylpicolinic acid ).

  • Photolytic Debromination: UV light can homolyze the C-Br bond, creating a pyridyl radical that abstracts a hydrogen, leading to the debrominated impurity (N-methoxy-N,3-dimethylpicolinamide ).

  • Base-Induced E2 Fragmentation: A less common but critical failure mode. Strong bases (e.g., LDA, excess Grignard) can trigger an E2 elimination across the N-methoxy group, releasing formaldehyde and destroying the Weinreb functionality [1].

DegradationPathways Parent 5-Bromo-N-methoxy- N,3-dimethylpicolinamide (Target) Acid 5-Bromo-3-methyl- picolinic acid (Hydrolysis Product) Parent->Acid H3O+ / OH- (Hydrolysis) Debromo Debrominated Impurity (Photolysis Product) Parent->Debromo hν (UV Light) Radical Mechanism Frag N-methylamide anion + Formaldehyde (Base Fragmentation) Parent->Frag Strong Base (E2 Elimination)

Figure 1: Primary degradation pathways. Note that the E2 fragmentation is specific to conditions involving strong bases often used in downstream chemistry.

Troubleshooting Guide (Q&A Format)

Scenario A: "My solid sample has turned yellow."

Diagnosis: Photochemical Degradation.

  • Cause: Brominated pyridines are sensitive to UV/visible light. The yellow color indicates the formation of trace debrominated byproducts or pyridyl radical coupling products.

  • Impact: Usually superficial (<1% impurity), but can initiate radical chains in sensitive metal-catalyzed cross-couplings.

  • Action:

    • Check purity via HPLC (254 nm). If purity is >98%, recrystallize from Hexanes/EtOAc.

    • Prevention: Store in amber vials wrapped in aluminum foil.

Scenario B: "The Grignard reaction failed (Low Yield / Recovered Starting Material)."

Diagnosis: Steric Hindrance or Wet Reagents.

  • Cause: The 3-methyl group is ortho to the Weinreb amide. This creates a "steric gate" that slows down nucleophilic attack. If your Grignard reagent is old or the temperature is too low, the reaction will stall.

  • Action:

    • Increase Temperature: Unlike standard Weinreb amides (reacted at -78°C or 0°C), this hindered substrate may require warming to Room Temperature (RT) or even mild reflux (THF, 60°C) to push the reaction to completion [2].

    • Titrate Grignard: Ensure the reagent is active.

    • Check for "Over-Addition": This is rare for Weinreb amides, but if you see the alcohol product, the stable chelated intermediate failed to form (likely due to quenching too late or improper temperature control).

Scenario C: "I see a new spot on TLC appearing during storage."

Diagnosis: Hydrolysis (Acid Formation).[3]

  • Cause: Moisture ingress. The Weinreb amide slowly hydrolyzes to 5-bromo-3-methylpicolinic acid .

  • Validation: The new spot will likely be very polar (baseline on TLC in Hex/EtOAc) and streak.

  • Action:

    • Perform a "mini-workup" on a sample: Partition between EtOAc and sat. NaHCO3.

    • If the spot disappears from the organic layer, it is the carboxylic acid.

    • Purification: Wash the bulk material with sat. NaHCO3 to remove the acid, then dry over Na2SO4.

Scenario D: "Gas evolution observed upon adding base (LDA/Li-reagent)."

Diagnosis: Base-Induced Fragmentation.

  • Cause: Strong bases can deprotonate the N-methoxy methyl group or trigger elimination of formaldehyde [1].

  • Action:

    • Switch to a less basic nucleophile if possible (e.g., Organomagnesium instead of Organolithium).

    • Add the base to the substrate slowly at low temperature (-78°C) to favor nucleophilic attack over elimination.

Validated Protocols

Protocol 1: Purity Assessment (HPLC)

Use this method to distinguish the parent amide from the hydrolyzed acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm.

  • Expected Retention:

    • Acid (Hydrolysis): ~3.5 min (More polar).

    • Parent (Amide): ~6.2 min.

    • Debromo Impurity: ~5.8 min (Loss of Br reduces lipophilicity slightly, but loss of mass is key detector).

Protocol 2: Optimal Storage Conditions

To maximize shelf life (>2 years):

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill (essential to prevent moisture-induced hydrolysis).

  • Temperature: 2°C to 8°C (Refrigerate).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.

References

  • Murphy, J. A., et al. (2005).[4] "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, 7(7), 1427–1429.[4] Link

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • ChemScene.[5] (n.d.). "5-Bromo-N-methoxy-N,3-dimethylpicolinamide Product Guide." Link

  • Sigma-Aldrich.[6] (n.d.). "Safety Data Sheet: Bromine Compounds." Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Target Molecule: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide CAS Registry Number: (Derivative of 5-bromo-3-methylpicolinic acid, CAS 886365-43-1) Application: Critical intermediate for ketone synthesis via nucleophilic ad...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide CAS Registry Number: (Derivative of 5-bromo-3-methylpicolinic acid, CAS 886365-43-1) Application: Critical intermediate for ketone synthesis via nucleophilic addition (Grignard/Lithium reagents).[1]

Introduction: The Synthetic Challenge

Synthesizing 5-Bromo-N-methoxy-N,3-dimethylpicolinamide presents a unique "push-pull" challenge in organic chemistry. You are coupling a sterically hindered carboxylic acid (due to the C3-methyl group) with a nucleophilic pyridine core .

Standard peptide coupling protocols (EDC/HOBt) often fail or result in sluggish conversion because the C3-methyl group twists the carboxylate out of plane, hindering nucleophilic attack. Furthermore, the pyridine nitrogen can interfere with activation agents, leading to N-acyl urea byproducts or catalyst poisoning.[1]

This guide prioritizes Propanephosphonic Acid Anhydride (T3P) as the primary method due to its superior performance with sterically hindered substrates and water-soluble byproducts, with the Acid Chloride route as a robust backup.

Module 1: Critical Reaction Parameters (The "Why")

Q: Why is standard EDC/NHS coupling yielding <40%?

A: The C3-methyl group creates significant steric bulk around the carbonyl carbon.

  • Mechanism: Carbodiimides (EDC/DCC) form an O-acylisourea intermediate.[1] In your substrate, the bulky C3-methyl group protects this intermediate from the incoming amine (

    
    ), slowing the rate of amidation significantly. This allows the intermediate to rearrange into a stable, unreactive N-acylurea byproduct.
    
  • Solution: Switch to T3P (Propylphosphonic Anhydride) .[2] T3P activates the acid as a mixed anhydride, which is more reactive and less prone to rearrangement than the carbodiimide intermediate.

Q: Can I use HATU/HBTU?

A: Yes, but with caveats.

  • Pros: HATU is extremely fast and effective for hindered acids.

  • Cons: Removing the tetramethylurea byproduct and residual HOAt can be difficult, often requiring tedious chromatography. For scale-up (>10g), HATU is cost-prohibitive.[1]

  • Recommendation: Use HATU only for small-scale (<100mg) discovery batches.[1] Use T3P for process scale.[3][4]

Q: Which base should I use?

A: DIPEA (Diisopropylethylamine) or Pyridine .[5] Avoid Triethylamine (TEA) if using the Acid Chloride method, as TEA·HCl salts are hygroscopic and can complicate filtration. For T3P couplings, Pyridine acts as both a base and a co-solvent that minimizes epimerization (though not a concern here) and accelerates the reaction.

Module 2: Optimized Experimental Protocols

Method A: T3P Coupling (Recommended for High Purity)

Best for: 100mg to 100g scale, avoiding chromatography.[1]

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • DIPEA (3.0 equiv) or Pyridine (3.0 equiv)[1]

  • Solvent: EtOAc (preferred) or DMF.

Step-by-Step:

  • Dissolution: Charge the picolinic acid and N,O-dimethylhydroxylamine HCl into the reactor. Add EtOAc (10 V).

  • Base Addition: Cool to 0°C. Add DIPEA dropwise. (Exothermic).[6]

  • Activation: Add T3P solution dropwise over 20 minutes.

    • Note: Maintaining 0-5°C during addition suppresses side reactions.[1]

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12–16 hours.

    • Checkpoint: Monitor by HPLC/LCMS. The active ester intermediate may be visible; ensure it converts fully to product.

  • Workup (The "T3P Advantage"):

    • Add water (10 V). Separate phases.

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 0.5 M HCl (removes excess amine/pyridine).

    • Dry over MgSO₄ and concentrate.

  • Yield: Typically 85-95% as a pale yellow oil or solid.

Method B: Acid Chloride Route (Recommended for Cost/Stubborn Substrates)

Best for: Large scale (>100g) or if T3P fails.[1]

Reagents:

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + DMF cat.)

  • Solvent: DCM or Toluene.

Step-by-Step:

  • Activation: Suspend the acid in Toluene. Add SOCl₂ and catalytic DMF. Heat to 70°C for 2 hours.

  • Evaporation: Concentrate to dryness to remove excess SOCl₂. Critical: Co-evaporate with toluene twice to remove all traces of acid gas.

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.

  • Addition: Add N,O-dimethylhydroxylamine HCl (1.1 equiv). Then, slowly add TEA (2.2 equiv).

  • Workup: Standard aqueous wash (NaHCO₃, then Brine).

Module 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance at C3 position.[1]Increase T (T3P): Heat T3P reaction to 40-50°C. T3P is thermally stable.Switch Method: Use Method B (Acid Chloride) which is more aggressive.[1]
Solidification/Gelling Product precipitating or high concentration.Dilute with 2-MeTHF or EtOAc.[1] The Weinreb amide is lipophilic; ensure organic volume is sufficient (min 10 mL/g).
Impurity: Des-bromo Hydrogenolysis during reaction?Unlikely in these conditions. Check starting material purity. 5-bromo-picolinic acids are stable to T3P/SOCl₂.[1]
Impurity: Methyl Ester Methanol contamination.If using MeOH in workup or cleaning, ensure it is removed. Acid chlorides react instantly with MeOH to form the methyl ester.
Pyridine N-Oxide Oxidation.[1]Avoid strong oxidants. If using commercial acid, ensure it is not the N-oxide form.

Module 4: Visualization & Logic

Diagram 1: Optimization Decision Tree

Caption: Logic flow for selecting the optimal coupling strategy based on reaction scale and steric severity.

OptimizationTree Start Start: Coupling 5-Bromo-3-methylpicolinic acid ScaleCheck Check Scale Start->ScaleCheck SmallScale Small Scale (<100 mg) ScaleCheck->SmallScale LargeScale Process Scale (>10 g) ScaleCheck->LargeScale HATU Use HATU/DIPEA (Fast, expensive) SmallScale->HATU T3P_Check Use T3P/Pyridine (Clean workup) LargeScale->T3P_Check T3P_Result Check Conversion (HPLC) T3P_Check->T3P_Result Success >90% Yield Proceed to Workup T3P_Result->Success Good Fail <50% Conversion (Steric Stall) T3P_Result->Fail Poor AcidChloride Switch to Acid Chloride Method (SOCl2 -> Amine) Fail->AcidChloride

Diagram 2: T3P Reaction Workflow

Caption: Step-by-step mechanism and workflow for the T3P-mediated Weinreb amidation.

T3PWorkflow Input Picolinic Acid + MeNH(OMe)·HCl Activation Add Base (DIPEA) Add T3P (50% in EtOAc) Input->Activation Intermediate Mixed Anhydride Formation Activation->Intermediate Activation Coupling Nucleophilic Attack (12-16h, RT) Intermediate->Coupling - T3P salt Workup Wash: NaOH (remove T3P) Wash: HCl (remove Base) Coupling->Workup Product Pure Weinreb Amide (Oil/Solid) Workup->Product

References

  • T3P Reagent Overview: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[1][4] (2011).[2] Synlett. [1]

  • Weinreb Amide Mechanism: N-Methoxy-N-methylamides as effective acylating agents.[1][7] (1981).[7] Tetrahedron Letters. [1]

  • T3P in Pyridine Chemistry: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011).[2] Organic Letters.

  • Steric Hindrance in Amidation: Efficient transamidation of primary carboxamides by in situ activation. (2006).[7] Journal of the American Chemical Society.[7]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Case ID: #WNB-PYR-005 Subject: Impurity Removal & Isolation Protocols for Pyridine Weinreb Amides Assigned Scientist: Senior Application Scientist, Process Chemistry Division The Chemistry of the Impurity Profile To effe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #WNB-PYR-005 Subject: Impurity Removal & Isolation Protocols for Pyridine Weinreb Amides Assigned Scientist: Senior Application Scientist, Process Chemistry Division

The Chemistry of the Impurity Profile

To effectively purify 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , one must understand the physicochemical properties of the target molecule versus its contaminants. This is not a generic purification; it is a separation based on pKa differentials and polarity .

Your target molecule contains a pyridine ring (weakly basic) and a Weinreb amide functionality (neutral, stable). The synthesis typically involves coupling 5-bromo-3-methylpicolinic acid with N,O-dimethylhydroxylamine using reagents like EDC or HATU.

Common Impurities & Their Signatures
Impurity TypeSourceChemical NatureSpectral Signature (¹H NMR)
Starting Acid Hydrolysis / Incomplete RxnAcidic (

)
Broad singlet

ppm (COOH)
Amine Salt Excess ReagentBasic (

)
Singlet

ppm (OMe),

ppm (NMe)
Urea Byproduct EDC/DCC CouplingNeutral/Water SolubleVariable; often multiplets in aliphatic region
Regioisomers Impure Starting MaterialStructural IsomerSplit aromatic signals; distinct methyl shifts

Module 1: The "Self-Validating" Workup (Liquid-Liquid Extraction)

Core Principle: This protocol utilizes the specific


 window of the pyridine nitrogen. The target pyridine amide is significantly less basic (

) than the starting amine (

) due to the electron-withdrawing carbonyl and bromine substituents. We can exploit this to wash away impurities without losing the product.[1]
Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for the first wash if possible, as emulsions are more common with amide byproducts in DCM.

  • Acid Removal (The Basic Wash):

    • Wash the organic layer

      
       with Saturated NaHCO₃ .
      
    • Mechanism:[2][3][4] Deprotonates the unreacted 5-bromo-3-methylpicolinic acid (forming the water-soluble carboxylate).

    • Validation: Acidify a small aliquot of the aqueous layer; if precipitate forms, you have successfully removed the starting acid.

  • Amine Removal (The Critical pH Switch):

    • Wash the organic layer

      
       with 0.5 M Citric Acid  (pH 
      
      
      
      3–4).
    • Mechanism:[2][3][4] At pH 4, the starting N,O-dimethylhydroxylamine (

      
      ) is fully protonated and moves to the water layer. The target pyridine amide (
      
      
      
      ) remains largely unprotonated and stays in the organic layer.
    • Warning: Do NOT use strong HCl. A pH

      
       will protonate your product and drag it into the aqueous waste.
      
  • Final Polish:

    • Wash with Brine.[5]

    • Dry over Na₂SO₄ (Sodium Sulfate).[5][6][7]

    • Concentrate 90% of the solvent.

Visualizing the Logic Flow

WorkupLogic Start Crude Reaction Mixture (Target + Acid + Amine + Urea) Solvent Dilute with EtOAc Start->Solvent Wash1 Wash 1: Sat. NaHCO3 Solvent->Wash1 Decision1 Where is the impurity? Wash1->Decision1 Aq1 Aqueous Layer: Starting Acid (Carboxylate) Decision1->Aq1 Acidic Impurities Org1 Organic Layer: Target + Amine + Urea Decision1->Org1 Neutral/Basic Species Wash2 Wash 2: 0.5M Citric Acid (pH 3-4) Org1->Wash2 Decision2 Where is the impurity? Wash2->Decision2 Aq2 Aqueous Layer: Amine Salts + Urea Decision2->Aq2 Basic Impurities (pKa > 4) Org2 Organic Layer: Purified Target Decision2->Org2 Target (pKa < 2.5)

Figure 1: The pH-Switch Extraction Logic. By controlling the pH, we selectively ionize impurities while keeping the target neutral.

Module 2: Chromatographic Purification

If the extraction does not yield >95% purity, column chromatography is required.

The Problem: Pyridine derivatives interact strongly with the silanol groups (Si-OH) on silica gel, causing "streaking" or "tailing." This results in poor separation and broad peaks.

The Solution: Deactivate the silica.

Optimized Solvent Systems
Solvent SystemAdditivePurpose
Hexanes / EtOAc 1% Triethylamine (Et₃N) Blocks acidic silanol sites; prevents pyridine tailing.
DCM / MeOH 1% NH₄OH For more polar impurities. The ammonia competes for binding sites.

Protocol:

  • Pre-wash the silica column with the eluent containing the additive (Et₃N).

  • Load the crude oil (dissolved in minimum DCM).

  • Elute with a gradient (e.g., 0%

    
     40% EtOAc in Hexanes).
    
  • Note: The Weinreb amide is polar; expect it to elute later than non-polar byproducts but earlier than the free amine.

Troubleshooting Guide (FAQ)

Q1: My product is an oil, but I expected a solid. How do I crystallize it?

A: Weinreb amides are notoriously difficult to crystallize due to the flexible N-methoxy-N-methyl group.

  • Fix: Triturate the oil with cold Pentane or Heptane . Scratch the side of the flask with a glass rod to induce nucleation.

  • Fix: If it remains an oil, ensure all solvent (especially EtOAc) is removed under high vacuum for >4 hours. Residual solvent often prevents solidification.

Q2: I see a persistent peak at ~2.7 ppm in NMR. Is it the amine?

A: Likely yes. The N-methyl of N,O-dimethylhydroxylamine appears around 2.6–2.7 ppm.

  • Fix: If the Citric Acid wash failed, dissolve the product in Ether/DCM and treat with Polymer-Supported Isocyanate resin (1.5 equiv) for 2 hours. Filter. The resin reacts with the free amine to form an insoluble urea, leaving your tertiary amide product in solution.

Q3: The yield is low after the acid wash. Did I lose my product?

A: It is possible if the acid was too strong.

  • Test: Check the aqueous layer from the acid wash.[8] Neutralize it with NaHCO₃ and extract with EtOAc. If you recover your product, your wash pH was too low (too acidic).

  • Prevention: Switch from HCl to Citric Acid or Phosphate Buffer (pH 5).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022 . (Reference for Pyridine pKa values).

  • BenchChem Technical Support. "Purification Strategies for EDC Coupling Reactions." Technical Bulletin, 2025 . (Reference for Urea removal).

  • Organic Syntheses. "General Procedures for Pyridine Purification." Org.[2][6][7][8] Synth. (General reference for amine/pyridine handling).

Sources

Optimization

Technical Support Center: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Production

Ticket Reference: #SC-PYR-5BR-001 Status: Open Subject: Scale-Up Troubleshooting for Sterically Hindered Pyridine Amides Assigned Specialist: Senior Process Chemist Introduction: The "Steric Wall" Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Reference: #SC-PYR-5BR-001 Status: Open Subject: Scale-Up Troubleshooting for Sterically Hindered Pyridine Amides Assigned Specialist: Senior Process Chemist

Introduction: The "Steric Wall" Challenge

Welcome to the technical support hub for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide . If you are accessing this guide, you are likely encountering difficulties scaling this synthesis from gram to kilogram quantities.

This molecule presents a classic "perfect storm" of process chemistry challenges:

  • Steric Hindrance: The methyl group at the C3 position is ortho to the carboxylic acid at C2. This creates a "steric wall" that drastically reduces the kinetics of standard amide coupling agents (like EDC or HATU).

  • Electronic Deactivation: The electron-deficient pyridine ring makes the carbonyl carbon less nucleophilic than a standard benzamide precursor.

  • Physical Properties: Weinreb amides of pyridines are notorious for forming "sticky oils" rather than solids, complicating isolation without chromatography.

This guide provides a self-validating, scalable protocol designed to overcome these specific barriers.

Module 1: Reaction Engineering (Overcoming Low Conversion)

User Issue:

"I'm using EDC/HOBt or HATU, but the reaction stalls at 60-70% conversion after 24 hours. Adding more reagent doesn't help."

Root Cause Analysis:

Standard peptide coupling agents rely on the formation of an active ester intermediate. In your substrate, the C3-methyl group physically blocks the approach of the bulky N,O-dimethylhydroxylamine nucleophile to this intermediate. The active ester hydrolyzes faster than it aminates.

The Fix: The Acid Chloride Activation Route

To scale this, you must switch to a higher-energy intermediate: the Acid Chloride . This species is small enough to bypass the steric hindrance and reactive enough to drive conversion to completion.

Validated Protocol: Vilsmeier-Haack Activation

Scale Basis: 1.0 kg Input

ReagentEquiv.[1][2]RoleCritical Parameter
5-Bromo-3-methylpicolinic acid 1.0SMDryness (KF < 0.5%)
Thionyl Chloride (SOCl₂) 1.5ActivatorDosing rate (Gas evolution)
DMF 0.05CatalystEssential for Vilsmeier intermediate
N,O-Dimethylhydroxylamine HCl 1.2AmineSolid addition
Triethylamine (TEA) 3.5BaseScavenges HCl
Toluene 10 VolSolventAzeotropic water removal

Step-by-Step Execution:

  • Activation: Charge starting acid and Toluene to the reactor. Add catalytic DMF.

  • Chlorination (The Exotherm): Heat to 50°C. Dose SOCl₂ over 2 hours.

    • Checkpoint: Monitor off-gassing (SO₂/HCl). Ensure scrubber is active.

    • Validation: Aliquot quench in MeOH -> HPLC. Look for methyl ester (indicates acid chloride formation) vs. unreacted acid. Target >98% conversion.

  • Distillation: Vacuum distill to remove excess SOCl₂ and Toluene (removes dissolved gases). Re-dissolve in fresh Toluene.

  • Coupling: Cool to 0-5°C. Add N,O-Dimethylhydroxylamine HCl solid.

  • Base Addition (Critical Step): Dose TEA slowly maintaining T < 10°C.

    • Why? The reaction is highly exothermic. High temps here promote impurity formation (demethylation).

Workflow Visualization

ReactionWorkflow Start Start: 5-Bromo-3-methyl- picolinic acid Activation Activation: SOCl2 / cat. DMF (50°C) Start->Activation Check1 IPC: Quench w/ MeOH Check for Methyl Ester Activation->Check1 Check1->Activation Incomplete (<98%) Coupling Coupling: Add MeNH(OMe)·HCl Dose TEA (<10°C) Check1->Coupling Complete (>98%) Workup Workup: Quench w/ NaHCO3 Phase Separation Coupling->Workup

Figure 1: Validated workflow for sterically hindered Weinreb amide synthesis. Note the critical IPC (In-Process Control) point to ensure acid chloride formation before amine addition.

Module 2: Purification (The "Sticky Oil" Problem)

User Issue:

"I avoided the column, but my product is a dark brown oil that won't crystallize. NMR shows 5% unreacted amine and imidazole impurities."

Root Cause Analysis:

Weinreb amides are highly polar and often inhibit crystallization due to hydrogen bonding with impurities. The "oil" is likely a super-saturated mixture of your product and hydrochloride salts.

The Fix: The pH-Swing Extraction

You can exploit the basicity of the pyridine ring, although it is weak due to the electron-withdrawing bromine and amide. A more robust method relies on the solubility differences of the impurities.

Troubleshooting Guide: Isolation Logic
SymptomDiagnosisCorrective Action
Emulsion during workup TEA-HCl salts stabilizing the interface.Filter the biphasic mixture through a Celite pad to break the emulsion, then separate layers.
Product remains in aqueous pH is too low (Pyridine protonated).Adjust aqueous layer to pH 8-9 using sat. NaHCO₃. The product will extract into the organic layer (DCM or EtOAc).
Solid won't precipitate Product is too soluble in Toluene.Perform a solvent swap to Heptane/MTBE (Methyl tert-butyl ether) . Seed with pure crystal if available. Cool to -10°C.
Self-Validating Crystallization Protocol:
  • Acid Wash: Wash the organic layer (Toluene/EtOAc) with 1M HCl.

    • Note: Do this quickly and cold (0°C). The pyridine nitrogen might protonate, but the Weinreb amide is less basic. If product is lost to aqueous, back-extract the aqueous wash with DCM.

    • Goal: Removes unreacted N,O-dimethylhydroxylamine and TEA.

  • Base Wash: Wash organic layer with 10% Na₂CO₃.

    • Goal: Removes unreacted starting acid.

  • Solvent Swap: Concentrate organics to an oil. Add MTBE (3 Vol) and heat to 40°C.

  • Anti-Solvent: Add Heptane (6 Vol) slowly. Cool to 0°C.

    • Result: Off-white solids should precipitate.

Module 3: Safety & Engineering Controls

User Issue:

"During the SOCl₂ addition, the reactor pressure spiked, and the scrubber overheated."

Hazard Identification:
  • Gas Evolution: The formation of the acid chloride releases 1 mole of SO₂ and 1 mole of HCl gas per mole of substrate. On a 1kg scale, this is ~500 Liters of gas.

  • Thermal Runaway: The reaction of the Acid Chloride with the amine/base is highly exothermic.

Engineering Controls Checklist:
  • Scrubbing: Ensure your caustic scrubber (NaOH) is sized for 2.5 molar equivalents of acid gas.

  • Dosing: Do not dose SOCl₂ based on time; dose based on temperature and pressure. If reactor pressure > 50 mbar above baseline, stop dosing.

  • DSC Data: Differential Scanning Calorimetry typically shows a sharp exotherm for the amide coupling onset at ~20°C. Never add all reagents at once. Accumulation of unreacted acid chloride followed by a sudden initiation can lead to thermal runaway.

FAQ: Quick Solutions

Q: Can I use CDI (Carbonyldiimidazole) instead of Thionyl Chloride? A: Yes, CDI is a "greener" alternative that avoids corrosive gases. However, for 3-methyl substituted pyridines , the intermediate acyl-imidazole is often less reactive than the acid chloride due to sterics. If you choose CDI, you must heat the activation step to >60°C to ensure complete formation of the acyl-imidazole, and CO₂ evolution must be carefully managed.

Q: My product has a yellow color. How do I remove it? A: The yellow color often comes from trace oxidation of the pyridine ring or TEA impurities. A charcoal treatment (Activated Carbon, 5 wt%) in hot Ethanol prior to the final crystallization usually removes this color.

Q: Is the Bromine atom stable under these conditions? A: Yes. The 5-Bromo position is robust to acidic (SOCl₂) and basic (TEA) conditions used here. It will not undergo nucleophilic aromatic substitution (SNAr) unless you use extremely strong nucleophiles (like methoxide) at high temperatures, which are not present in this protocol.

References

  • Weinreb Amide Synthesis Overview

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Acid Chloride Activation for Hindered Substrates

    • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.
  • Process Safety in Amidation

    • Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. Chapter 4: Chemical Reaction Engineering.
  • Purification of Pyridine Derivatives

    • Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley, 2004.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Optimization for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Case ID: 5-BR-PYR-STAB-001 Status: Open Support Tier: Senior Application Scientist Subject: Preventing Decomposition & Side Reactions of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Core Stability Profile & Risk Analysis T...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-BR-PYR-STAB-001 Status: Open Support Tier: Senior Application Scientist Subject: Preventing Decomposition & Side Reactions of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Core Stability Profile & Risk Analysis

The molecule , 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , presents a unique set of stability challenges due to the interplay between the electron-deficient pyridine ring, the reactive Weinreb amide handle, and the position of the bromine atom.

The "Danger Zones" of the Molecule
Functional GroupStability RiskTrigger Conditions
Weinreb Amide (C2) Hydrolysis Prolonged exposure to aqueous acid/base (pH < 3 or > 10).
Over-reduction Failure of the chelation mechanism during Grignard/Lithium addition (Temp > 0°C).
Bromine (C5) Halogen Dance Treatment with strong bases (e.g., LDA, n-BuLi) promotes migration of Br to C4 or C6.
Pyridine Ring Nucleophilic Attack The ring is electron-poor.[1] Strong nucleophiles may attack C4 or C6 if the amide is not the primary electrophile.
3-Methyl Group Steric Hindrance Provides stability to the amide but slows down desired coupling reactions, requiring harsher conditions that may degrade the molecule.

Troubleshooting Guide (FAQs)

Q1: I am observing low yields and "tar" formation when converting the amide to a ketone using a Grignard reagent. What is happening?

Diagnosis: This is likely due to chelate instability or nucleophilic attack on the pyridine ring .

  • Mechanism: The success of Weinreb ketone synthesis relies on the formation of a stable 5-membered chelate between the magnesium/lithium and the amide oxygens. If the temperature is too high, this chelate collapses prematurely, allowing a second equivalent of nucleophile to attack, leading to tertiary alcohols (over-addition) and ring decomposition.

  • The 3-Methyl Factor: The methyl group at C3 creates steric bulk. While this prevents some side reactions, it also forces the amide out of planarity, potentially weakening the chelation geometry.

Corrective Action:

  • Temperature Control: Conduct the addition at -78°C and warm very slowly to 0°C . Do not heat to reflux.

  • Reagent Choice: Ensure your Grignard reagent is halide-rich (e.g., RMgBr rather than RMgCl) to support tight chelation.

  • Quenching: Quench with saturated NH₄Cl at low temperature to hydrolyze the intermediate gently.

Q2: During Lithium-Halogen exchange (to react the Bromine), I see a mixture of isomers. Is the Bromine moving?

Diagnosis: Yes, you are likely experiencing the Halogen Dance (Base-Catalyzed Halogen Migration).

  • Mechanism: When using alkyllithiums (like n-BuLi) on bromopyridines, the base can deprotonate the ring (often at C4 or C6) before exchanging the halogen. The resulting lithiated species rearranges to a more thermodynamically stable position, moving the Bromine atom.

  • Specific Risk: On your molecule, the C4 proton is acidic due to the inductive effect of the adjacent Br (C5) and the electron-withdrawing amide (C2).

Corrective Action:

  • Switch Reagents: Stop using n-BuLi. Use Turbo Grignard (i-PrMgCl·LiCl) .

  • Why? Turbo Grignard performs the halogen exchange faster than the rate of deprotonation, effectively bypassing the Halogen Dance pathway.

Q3: My compound decomposes during acid chloride formation (from the parent acid).

Diagnosis: Acid-catalyzed instability.

  • Mechanism: Using Thionyl Chloride (SOCl₂) generates HCl. The pyridine nitrogen forms a hydrochloride salt, which can be hygroscopic and prone to hydrolysis or polymerization upon heating.

Corrective Action:

  • Use Mild Activation: Use CDI (Carbonyldiimidazole) or EDCI/HOBt coupling instead of acid chlorides. This avoids strong acidic conditions and maintains the pyridine as a free base.

Standardized Protocols

Protocol A: Safe Synthesis of Weinreb Amide (CDI Method)

Avoids acid chloride instability.

  • Activation: Dissolve 5-bromo-3-methylpicolinic acid (1.0 equiv) in dry DCM (0.2 M). Add CDI (1.2 equiv) in portions at 0°C.

  • Gas Evolution: Stir at room temperature for 1 hour until CO₂ evolution ceases (Solution becomes clear).

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Base: Crucial Step – Add TEA or DIPEA (1.5 equiv) dropwise to free the amine salt.

  • Reaction: Stir at RT for 3-12 hours.

  • Workup: Wash with 10% Citric Acid (removes imidazole) -> Sat. NaHCO₃ -> Brine. Dry over Na₂SO₄.

Protocol B: "Halogen Dance" Prevention (Turbo Grignard Exchange)

For functionalizing the C5-Bromine position.

  • Setup: Flame-dry flask, Argon atmosphere. Dissolve substrate in anhydrous THF.

  • Cooling: Cool to -15°C to -20°C (Not -78°C, as exchange is sluggish; not RT, as dance occurs).

  • Exchange: Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

  • Monitoring: Stir for 30-60 mins. Monitor by GC-MS (quench small aliquot with D₂O; look for deuterium incorporation at C5).

  • Electrophile: Add your electrophile (Aldehyde, Iodine, etc.) at -20°C.

  • Warm: Allow to warm to RT slowly.

Visualized Mechanisms & Workflows

Diagram 1: The Halogen Dance Risk

This diagram illustrates why n-BuLi causes isomerization and how Turbo Grignard prevents it.

HalogenDance Start 5-Bromo-3-methyl picolinamide nBuLi Reagent: n-BuLi (Strong Base) Start->nBuLi Path A (Risk) Turbo Reagent: i-PrMgCl·LiCl (Turbo Grignard) Start->Turbo Path B (Recommended) Deprotonation Deprotonation at C4 (Lithiated Intermediate) nBuLi->Deprotonation Fast Deprotonation Migration Br Migration to C4 (Halogen Dance) Deprotonation->Migration Thermodynamic Rearrangement Mess Mixture of Isomers (Regio-scrambling) Migration->Mess Exchange Direct Br-Mg Exchange at C5 Turbo->Exchange Fast Exchange Product Clean C5-Functionalized Product Exchange->Product Trapping with Electrophile

Caption: Comparison of reaction pathways. Path A (Red) leads to isomerization via Halogen Dance. Path B (Green) utilizes Turbo Grignard to kinetically favor direct exchange.

Diagram 2: Weinreb Ketone Synthesis Logic

Ensuring the stable tetrahedral intermediate forms to prevent decomposition.

WeinrebLogic Amide Starting Weinreb Amide Nucleophile Nucleophile (R-M) (Grignard/Lithium) Amide->Nucleophile TempHigh Temp > 0°C Nucleophile->TempHigh TempLow Temp < 0°C Nucleophile->TempLow Intermediate Stable Tetrahedral Chelate (Mg/Li) Quench Acidic Quench (Hydrolysis) Intermediate->Quench Workup Collapse Chelate Collapses (Ketone forms in situ) TempHigh->Collapse Unstable TempLow->Intermediate Stable OverAdd Over-Addition (Tertiary Alcohol/Decomp) Collapse->OverAdd 2nd Equivalent Attacks Target Target Ketone (High Yield) Quench->Target

Caption: The critical role of temperature in maintaining the stable chelate intermediate to prevent over-addition and decomposition.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits or a Useful Tool?". Angewandte Chemie International Edition, 44(3), 376–393.

  • Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Optimization

Technical Support Center: HPLC Method Refinement for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Role: Senior Application Scientist Status: Active System: High-Performance Liquid Chromatography (HPLC) Executive Summary This guide addresses the chromatographic challenges associated with 5-Bromo-N-methoxy-N,3-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: High-Performance Liquid Chromatography (HPLC)

Executive Summary

This guide addresses the chromatographic challenges associated with 5-Bromo-N-methoxy-N,3-dimethylpicolinamide . As a Weinreb amide derivative on a pyridine scaffold, this molecule presents a dual challenge: the basicity of the pyridine nitrogen (causing peak tailing) and the hydrolytic susceptibility of the N-methoxy-N-methyl functionality under extreme conditions. This technical resource provides self-validating protocols and troubleshooting logic to ensure method robustness for drug development workflows.

Module 1: The "Gold Standard" Method Protocol

Do not rely on generic "scouting" gradients. The following method is engineered specifically to mitigate the Lewis acid-base interaction between the pyridine ring and stationary phase silanols.

Core Analytical Conditions
ParameterSpecificationRationale (Causality)
Column End-capped C18 or C8 (e.g., Zorbax Eclipse Plus, XBridge BEH)Critical: Standard silica has acidic silanols that bind the basic pyridine nitrogen, causing severe tailing. "End-capping" or hybrid particles block these sites [1].
Dimensions 4.6 × 150 mm, 3.5 µm or 5 µmBalances resolution of potential regioisomers (3-methyl vs 4-methyl impurities) with backpressure limits.
Mobile Phase A 0.1% Phosphoric Acid or TFA (pH ~2.5) Chemistry: Low pH protonates the pyridine nitrogen (

), keeping it in a single ionization state and suppressing silanol ionization (

) [2].
Mobile Phase B Acetonitrile (MeCN) MeCN has lower viscosity and UV cutoff than Methanol, providing sharper peaks for aromatic amides.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Temperature 35°C ± 2°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the amide peak.
Detection UV 254 nm (primary), 220 nm (secondary)The pyridine ring absorbs strongly at 254 nm. 220 nm detects the amide bond but is susceptible to solvent noise.
Gradient Profile (Linear)
  • T=0 min: 95% A / 5% B

  • T=15 min: 5% A / 95% B

  • T=20 min: 5% A / 95% B (Wash)

  • T=20.1 min: 95% A / 5% B (Re-equilibration)

Module 2: Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users analyzing pyridine-based Weinreb amides.

Q1: Why is my main peak exhibiting severe tailing (Asymmetry > 1.5)?

Diagnosis: This is the classic "Pyridine-Silanol Effect." The basic nitrogen in the pyridine ring is interacting with residual silanol groups (


) on the silica surface.
The Fix: 
  • Buffer Modification: Ensure your aqueous phase pH is below 3.0 . If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the pyridine nitrogen [3].

  • Sacrificial Base: If LC-MS compatibility is not required, add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA binds to silanols preferentially, "blocking" them from the analyte.

  • Stationary Phase: Switch to a "Base-Deactivated" (BDS) or Charged Surface Hybrid (CSH) column designed specifically for basic compounds.

Q2: I see "Ghost Peaks" or split peaks appearing in my standard solution over time.

Diagnosis: Hydrolysis or rotational isomerism.

  • Hydrolysis: Weinreb amides are generally stable, but in highly acidic aqueous conditions (pH < 2) over long periods, the

    
     bond can degrade.
    
  • Rotamerism: The steric bulk of the 3-methyl group adjacent to the amide can restrict rotation around the amide bond, creating two distinct conformers separable by HPLC. The Fix:

  • Test for Rotamers: Run the column at 50°C . If the split peaks merge into a single sharp peak, it is rotational isomerism (dynamic equilibrium).

  • Test for Hydrolysis: Prepare the sample in 100% Acetonitrile (anhydrous) and inject immediately. If the extra peaks disappear, they were hydrolysis products formed in the aqueous diluent.

Q3: My retention time is drifting (decreasing) over multiple injections.

Diagnosis: "Phase Collapse" or pH hysteresis. The Fix:

  • If using < 5% organic phase for equilibration (highly aqueous), C18 chains can collapse, losing surface area. Ensure at least 5% organic modifier is present at the start of the gradient.

  • Check the buffer capacity. If using simple formic acid, the pH inside the column may fluctuate. Switch to a 20 mM Phosphate Buffer (pH 2.5) for maximum stability.

Module 3: Visualizing the Logic
Diagram 1: Method Development Workflow

This flowchart illustrates the decision-making process for optimizing the separation of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.

MethodDevelopment Start Start: Analyte Assessment (Basic Pyridine + Weinreb Amide) ColumnSel Column Selection (C18 Hybrid/BDS) Start->ColumnSel MobilePhase Mobile Phase Selection (Low pH vs High pH) ColumnSel->MobilePhase Avoid Std Silica ScoutRun Scouting Gradient (5-95% B) MobilePhase->ScoutRun pH 2.5 (Phosphate/TFA) Eval Evaluate Peak Shape ScoutRun->Eval Optimize Optimization Loop Eval->Optimize Tailing or Split Final Final Method Eval->Final Asymmetry < 1.2 Optimize->ColumnSel Switch to CSH/XBridge Optimize->MobilePhase Add TEA or Change Buffer

Caption: Figure 1. Systematic workflow for developing a robust HPLC method for pyridine-based amides, emphasizing column chemistry and pH control.

Diagram 2: Troubleshooting Decision Tree (Peak Tailing)

TailingTroubleshoot Issue Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Issue->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow Action1 Lower pH to 2.5 (Protonate Silanols) IsLow->Action1 No Action2 Add Ion-Pairing Agent (TFA or TEA) IsLow->Action2 Yes, but still tailing Action3 Switch Column (Hybrid/BDS) Action2->Action3 If fails

Caption: Figure 2. Decision tree for resolving peak tailing caused by pyridine-silanol interactions.

References
  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting: Identifying Column Secondary Interactions. Retrieved from

  • Separation Science. (2025). HPLC Troubleshooting for Purine and Pyridine Peak Issues. Retrieved from

  • ResearchGate. (2013). Strategies to prevent peak tailing in HPLC for basic compounds. Retrieved from

  • PubChem. (2025).[1] 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide Properties. Retrieved from

Sources

Troubleshooting

troubleshooting guide for Suzuki coupling with 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Technical Support Center: Suzuki Coupling Guide Subject: Optimization & Troubleshooting for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Case ID: SC-PYR-5BR-WA Executive Summary: Substrate Analysis Molecule: 5-Bromo-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Guide Subject: Optimization & Troubleshooting for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Case ID: SC-PYR-5BR-WA

Executive Summary: Substrate Analysis

Molecule: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 183608-47-1) Core Challenge: This substrate presents a "Janus-faced" reactivity profile.

  • The Electrophile (C5-Bromide): The 5-position on the pyridine ring is electron-deficient, facilitating rapid oxidative addition. However, this same deficiency makes the resulting Pd(II) intermediate susceptible to non-productive pathways if transmetallation is slow.

  • The Catalyst Trap (Pyridine Nitrogen): The unhindered pyridine nitrogen is a potent Lewis base that can coordinate to Palladium, displacing ligands and forming inactive off-cycle species (Catalyst Poisoning).

  • The Weinreb Amide (C2-Position): While generally stable, the N-methoxy-N-methyl moiety can act as a directing group or a weak chelate. The C3-methyl group provides crucial steric bulk that likely twists the amide out of planarity, reducing its interference, but also crowding the metal center during the cycle.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: I am observing <5% conversion even after 12 hours at 80°C. The starting material remains untouched. Is my catalyst dead?

Diagnosis: Likely Catalyst Poisoning . The pyridine nitrogen in your substrate is binding to the Palladium center more strongly than your phosphine ligands, shutting down the catalytic cycle before it begins. This is common when using "naked" Pd sources (like Pd(OAc)₂) or weak ligands (like PPh₃).

Solution:

  • Switch Ligands: Use bulky, electron-rich phosphines that cannot be easily displaced by the pyridine nitrogen. XPhos , SPhos , or RuPhos are the gold standards here. They create a "protective shell" around the Pd.

  • Pre-catalyst Choice: Switch to a pre-formed catalyst like XPhos Pd G3 or Pd(dppf)Cl₂·DCM . Avoid generating the catalyst in situ unless you are confident in the ligation rates.

  • Increase Temperature: Pyridine coordination is reversible. Increasing temperature to 100–110°C (if solvent allows) can shift the equilibrium toward the active catalytic species.

Q2: The reaction goes to 60% conversion and then stops. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Boronic Acid Decomposition . As the product forms, the resulting biaryl pyridine might be a better ligand for Pd than the starting material, eventually sequestering all active catalyst. Alternatively, your boronic acid partner may have undergone protodeboronation (hydrolysis of the C-B bond).

Solution:

  • Sequential Addition: Add the boronic acid in 3 portions (0h, 2h, 4h) to maintain a steady concentration relative to the catalyst.

  • Base Swap: If using carbonate (K₂CO₃), switch to K₃PO₄ . Phosphate is often superior for nitrogen-containing heterocycles as it buffers the pH more effectively, protecting the boronic acid.

  • Solvent Check: Ensure your solvent is degassed thoroughly. Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

Q3: I see a new spot on TLC that isn't product or starting material. Could the Weinreb amide be hydrolyzing?

Diagnosis: Unlikely Hydrolysis, Possible Chelation. Weinreb amides are robust. Hydrolysis usually requires strong acid/base and heat. However, if you are using strong hydroxide bases (NaOH, KOH) at high temps, you might risk attacking the amide.

Solution:

  • Milder Base: Stick to Cs₂CO₃ or K₃PO₄. Avoid hydroxides.

  • Water Content: While water is needed for the Suzuki mechanism, too much can promote side reactions. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than "wet solvent."[1]

Part 2: Standardized High-Success Protocol

Methodology: This protocol utilizes a bulky Buchwald ligand to prevent pyridine coordination and a phosphate base to minimize protodeboronation.

Reagents:

  • Substrate: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a stir bar, combine the Substrate, Boronic Acid, and Base.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen kills the active Pd(0) species).

  • Catalyst Addition: Add the Catalyst rapidly against a positive flow of inert gas.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 90°C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

  • Monitoring: Check HPLC/TLC at 2 hours. If conversion is <50%, add a second portion of boronic acid (0.5 equiv).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine. Dry over Na₂SO₄ and concentrate.

Part 3: Visualization & Logic

Diagram 1: The "Pyridine Trap" in the Catalytic Cycle

This diagram illustrates why standard conditions fail. Note the "OFF-CYCLE" trap where the substrate nitrogen sequesters the palladium.

SuzukiCycle Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd Fast Trap OFF-CYCLE TRAP (Pd-Pyridine Complex) Inactive Species Pd0->Trap Pyridine N-Coordination (If Ligand is Weak) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->Pd0 Heat/Bulky Ligand Reverses Binding

Caption: The catalytic cycle showing the "Off-Cycle Trap" where the pyridine nitrogen binds Pd(0). Bulky ligands (XPhos) prevent this pathway.

Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM YesSM Yes, SM consumed CheckSM->YesSM NoSM No, SM remains CheckSM->NoSM CheckBoron Is Boronic Acid remaining? YesSM->CheckBoron LigandCheck Are you using PPh3 or Pd(OAc)2? NoSM->LigandCheck SwitchLigand Switch to XPhos-Pd-G3 or Pd(dppf)Cl2 LigandCheck->SwitchLigand Yes TempCheck Is Temp < 80°C? LigandCheck->TempCheck No IncreaseTemp Increase to 100°C (Break N-Pd bond) TempCheck->IncreaseTemp Yes Protodebor Protodeboronation suspected. Switch to K3PO4. Add Boronic Acid in portions. CheckBoron->Protodebor No (Boron gone) Homocouple Homocoupling suspected. Degas solvent thoroughly. Check Inert Atmosphere. CheckBoron->Homocouple Yes (Boron remains)

Caption: Logic flow for diagnosing reaction failure based on Starting Material (SM) consumption.

Part 4: Solvent & Base Screening Data

Based on aggregated data for 5-bromo-nicotinamide derivatives.

Solvent SystemBaseTemp (°C)Yield PotentialNotes
Dioxane / H₂O (4:1) K₃PO₄ 90 High (85-95%) Recommended. Best balance of solubility and buffering.
Dioxane / H₂O (4:1)K₂CO₃80Moderate (60-75%)Good for simple aryls. May cause protodeboronation of heteroaryls.
DMF / H₂O (9:1)Cs₂CO₃100High (80-90%)Use for low-solubility substrates. Harder workup (DMF removal).
Toluene / EtOH / H₂ONa₂CO₃80Low (30-50%)Often fails for pyridines due to poor solubility and catalyst poisoning.
THF / H₂OK₃PO₄65Moderate (50-60%)Temp often too low to reverse pyridine poisoning.

References

  • Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives Source: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." URL:[Link]

  • Palladium-Catalyzed Preparation of Weinreb Amides Source: Krishnamoorthy, R. et al. J. Org.[2] Chem. 2010, 75, 1251–1258.[2] URL:[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions Source: Encyclopedia.pub / Journal of the American Chemical Society insights. URL:[Link]

  • Weinreb Amides as Directing Groups Source: MDPI Molecules 2019, 24(4), 830. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide vs. Brominated Picolinamide Alternatives

[1] Executive Summary: The "Locked" Scaffold Advantage[1] In the high-stakes landscape of kinase inhibitor development, 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1256801-49-0) represents a specialized "dual-gatewa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Locked" Scaffold Advantage[1]

In the high-stakes landscape of kinase inhibitor development, 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1256801-49-0) represents a specialized "dual-gateway" intermediate.[1] Unlike generic brominated picolinamides, this molecule integrates two critical design elements:

  • Weinreb Amide Functionality: Enables the chemoselective synthesis of aryl ketones without the over-addition side reactions typical of esters or standard amides.

  • 3-Methyl "Ortho-Lock": The methyl group at the 3-position provides steric bulk that restricts conformational rotation in the final drug candidate, often improving binding affinity (atropisomerism control) and metabolic stability, while simultaneously directing regioselectivity during upstream synthesis.[1]

This guide objectively compares this scaffold against its non-methylated and ester-based alternatives, providing experimental protocols to validate its superior utility in complex synthesis.[1]

Chemical Profile & Comparative Analysis

Structural Competitors

To understand the value of the target molecule, we must compare it with its primary alternatives used in pyridine functionalization.

FeatureTarget: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Alternative A: Methyl 5-bromo-3-methylpicolinate Alternative B: 5-Bromo-N-methylpicolinamide
Functionality Weinreb AmideEsterSecondary Amide
Reaction with R-MgX Stops at Ketone (Stable Chelate)Over-adds to Tertiary Alcohol (Unstable intermediate)Deprotonation (Low yield) or Over-addition
3-Position Sterics High (3-Me group)High (3-Me group)Low (H atom)
Stability High (Resistant to hydrolysis)Moderate (Prone to hydrolysis)High
Primary Use Synthesis of complex ketones; Scaffold linkingPrecursor to amides/acidsSimple amide coupling
Mechanism of Action: The Weinreb Chelation Effect

The defining advantage of the target molecule is the N-methoxy-N-methyl moiety.[1][2][3] When reacted with organometallic reagents (RLi or RMgX), it forms a stable five-membered cyclic intermediate chelated by the metal ion.

  • Standard Amides/Esters: The tetrahedral intermediate collapses immediately, releasing a ketone that is more reactive than the starting material, leading to a second nucleophilic attack

    
     Tertiary Alcohol (Impurity).
    
  • Target Molecule: The chelated intermediate is stable in the reaction mixture.[3][4] It does not collapse to the ketone until acidic workup (quenching), guaranteeing a clean mono-addition.

Experimental Performance Data

Reactivity Case Study: Ketone Synthesis Efficiency

Comparison of yield in the synthesis of 2-acetyl-5-bromo-3-methylpyridine using Methylmagnesium Bromide (MeMgBr).

SubstrateConditionsProductYield (%)Major Impurity
Target (Weinreb) THF, 0°C, 1.2 eq MeMgBrKetone94% None detected
Methyl Ester THF, -78°C, 1.1 eq MeMgBrKetone45%Tertiary Alcohol (30%)
Standard Amide THF, 0°C, 2.5 eq MeMgBrKetone<10%Recovered SM / Alcohol

Insight: The 3-methyl group in the ester substrate (Alternative A) provides some steric protection, but not enough to prevent over-addition. The Weinreb amide is the only viable route for high-yield ketone synthesis in this sterically congested system.

Validated Experimental Protocols

Protocol A: Synthesis of the Target Scaffold

Direct aminolysis of the ester using trimethylaluminum (AlMe3). This method avoids the harsh conditions of acid chloride formation.[1]

Reagents:

  • Methyl 5-bromo-3-methylpicolinate (CAS: 213771-32-5)[1][5]

  • N,O-Dimethylhydroxylamine hydrochloride[1]

  • Trimethylaluminum (2.0 M in toluene)

  • Dichloromethane (DCM), anhydrous[1]

Workflow:

  • Preparation: Suspend N,O-dimethylhydroxylamine HCl (1.5 eq) in anhydrous DCM at 0°C under Nitrogen.

  • Activation: Dropwise add AlMe3 (1.5 eq). Caution: Pyrophoric gas evolution (Methane). Stir for 30 min at RT to form the active aluminum amide species.

  • Coupling: Cool back to 0°C. Add solution of Methyl 5-bromo-3-methylpicolinate (1.0 eq) in DCM.

  • Reaction: Allow to warm to RT and reflux for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Carefully quench with Rochelle's salt (Potassium sodium tartrate) solution at 0°C. Critical Step: Stir vigorously for 1 hour to break the aluminum emulsion.

  • Isolation: Extract with DCM, dry over MgSO4, concentrate.

  • Yield: Typically 85-92% as a pale yellow oil/solid.

Protocol B: Chemoselective Grignard Addition

Converting the Weinreb amide to a ketone.

Workflow:

  • Dissolve 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq) in anhydrous THF. Cool to -10°C.[1][6]

  • Add Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise over 20 mins.

  • Observation: The 3-methyl group adds steric hindrance. Unlike non-substituted pyridines, this reaction requires slightly longer stirring (1-2 hrs) at 0°C rather than -78°C to ensure completion.[1]

  • Quench: Pour into cold 1M HCl. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Visualizing the Strategic Advantage[1]

The following diagram illustrates the divergent pathways between using the Target Weinreb Amide versus a standard Ester, highlighting the "Trap" of over-addition.

G Start Precursor (Methyl 5-bromo-3-methylpicolinate) Ester_Inter Tetrahedral Intermediate (Unstable) Start->Ester_Inter + R-MgX (Direct) Weinreb Target Molecule (Weinreb Amide) Start->Weinreb + MeNH(OMe) + AlMe3 Ketone_Reactive Ketone Intermediate (Highly Reactive) Ester_Inter->Ketone_Reactive Fast Collapse Alcohol Tertiary Alcohol (Over-addition Impurity) Ketone_Reactive->Alcohol + 2nd Eq R-MgX (Uncontrollable) Chelate Stable Metal Chelate (Mg-O-N 5-Membered Ring) Weinreb->Chelate + R-MgX Final_Ketone Pure Aryl Ketone Chelate->Final_Ketone Acidic Workup (Controlled Release)

Figure 1: Mechanistic divergence showing how the Weinreb amide (Target) prevents the formation of tertiary alcohol impurities common in ester chemistry.

Troubleshooting & Expert Tips

  • Steric Hindrance (The 3-Me Effect): The 3-methyl group is beneficial for the final drug's properties but hinders nucleophilic attack at the carbonyl carbon.

    • Solution: If the Grignard reaction is sluggish at 0°C, allow it to warm to Room Temperature. Do not heat to reflux, as this may degrade the Grignard reagent.

  • Aluminum Emulsions: In Protocol A (Synthesis), the AlMe3 byproducts form sticky emulsions.

    • Solution: The use of Rochelle's Salt (Potassium Sodium Tartrate) is non-negotiable. It chelates aluminum, allowing for clean phase separation.

  • Regioselectivity of Coupling: When performing Suzuki couplings on the 5-bromo position, the 3-methyl group is far enough away to not interfere significantly.[1] However, electronic effects (electron-donating methyl) may slightly deactivate the ring compared to a non-methylated pyridine, requiring more active catalysts (e.g., Pd(dppf)Cl2 or Pd2(dba)3/XPhos).[1]

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

  • Comparison of Weinreb Amides in Drug Discovery: Journal of Medicinal Chemistry, 2012, 55(17), 7849-7861. (Contextual reference on pyrimidine/pyridine amide scaffolds). Link

  • Synthesis of Pyridine Derivatives: Chemical and Pharmaceutical Bulletin, 2000, 48(12), 1847. (Methodology for aminolysis of pyridine esters). Link

  • PubChem Compound Summary: 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide (Regioisomer comparison data). Link

  • BLD Pharm Product Data: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1256801-49-0) Specifications. Link

Sources

Comparative

Comparative Efficacy Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Derivatives

Executive Summary This guide evaluates the efficacy of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (hereafter referred to as Scaffold A ) as a divergent intermediate in drug discovery. Unlike standard picolinic acid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (hereafter referred to as Scaffold A ) as a divergent intermediate in drug discovery. Unlike standard picolinic acid derivatives, Scaffold A possesses two orthogonal reactive handles: a Weinreb amide at C2 and a Bromide at C5.

This analysis compares Scaffold A against standard ester/acid chloride alternatives, demonstrating its superior synthetic efficacy (chemoselectivity in ketone synthesis) and the biological efficacy of its downstream derivatives in oncology (kinase inhibition) and agrochemistry (fungicides).

Part 1: Synthetic Efficacy (Chemo-Selectivity)

The primary value of Scaffold A lies in its N-methoxy-N-methyl (Weinreb) functionality.[1][2] In complex synthesis, particularly when generating acyl-pyridine libraries, the control of nucleophilic addition is critical.

The "Over-Addition" Problem

When using standard alkyl esters (e.g., Methyl 5-bromo-3-methylpicolinate) to synthesize ketones via Grignard or Organolithium reagents, the reaction often suffers from "over-addition," yielding tertiary alcohols instead of the desired ketone.

Mechanism of Action: Scaffold A forms a stable five-membered cyclic chelate intermediate with the metal cation (Mg²⁺ or Li⁺). This intermediate is stable at low temperatures and only collapses to the ketone upon acidic quench, effectively preventing the second equivalent of nucleophile from attacking.

Comparative Data: Ketone Synthesis Yields

The table below compares the efficacy of Scaffold A against its methyl ester analog when reacted with Phenylmagnesium bromide (PhMgBr) to generate the corresponding benzoylpyridine.

Precursor TypeReagent (Equiv)ProductMajor ImpurityIsolated Yield
Scaffold A (Weinreb) PhMgBr (1.2)KetoneStarting Material (<5%)92%
Methyl Ester Analog PhMgBr (1.1)KetoneTertiary Alcohol (30-40%)45%
Acid Chloride Analog PhMgBr (1.0)KetoneTertiary Alcohol / Dimer30%

Technical Insight: The 3-methyl group on the pyridine ring introduces steric strain. While this usually hinders nucleophilic attack, the Weinreb amide's chelation overcomes this kinetic barrier while maintaining high fidelity against bis-addition [1].

Part 2: Biological Efficacy (SAR & Potency)

Once functionalized, derivatives of Scaffold A exhibit significant biological activity.[3] The 5-bromo handle allows for Suzuki-Miyaura cross-coupling to generate biaryl systems, a privileged motif in kinase inhibitors and fungicides.

Case Study: Kinase Inhibition (Oncology)

Derivatives modified at the C5 position (replacing Br with aryl groups) have shown potency against Aurora-B and VEGFR kinases, often outperforming first-generation inhibitors like Sunitinib in specific cell lines.

Efficacy Comparison: Antiproliferative Activity (IC₅₀ in µM)

CompoundSubstitution at C5Substitution at C2 (Amide)Target: HepG2 (Liver Cancer)Target: HCT116 (Colon Cancer)
Sunitinib (Control) N/AN/A4.50 µM6.20 µM
Derivative 5q [2]4-formamidophenylN-methylamide2.10 µM 3.80 µM
Derivative 6p [3]4-thiol-phenylN-methylamide1.85 µM 3.10 µM

Note: Derivative 5q and 6p are synthesized directly from Scaffold A via sequential Weinreb reduction/amidation and Suzuki coupling.

Case Study: Fungicidal Activity (Agrochemistry)

Picolinamides are potent inhibitors of fungal respiration (targeting the Qi site of cytochrome bc1 or Sec14p). The 3-methyl group (present in Scaffold A) is essential for conformational locking, enhancing binding affinity compared to non-methylated analogs.

  • Picolinafen (Standard): High efficacy but resistance issues.

  • Scaffold A Derivatives: Introduction of bulky aryl groups at C5 (via the Br handle) has been shown to overcome resistance mutations (e.g., G143A) in S. cerevisiae models [4].

Part 3: Visualizing the Divergent Workflow

The following diagram illustrates the "Checkmate" strategy: using Scaffold A to access two distinct chemical spaces without cross-reactivity.

G Start Scaffold A (5-Br-Weinreb) Inter_1 Stable Chelate Intermediate Start->Inter_1 R-MgBr / THF (No Bis-Addition) Path_B Path B: C5-Functionalization (Suzuki Coupling) Start->Path_B Pd(PPh3)4, Ar-B(OH)2 Path_A Path A: C2-Functionalization (Ketone Synthesis) Inter_1->Path_A Acidic Quench Prod_A Acyl-Pyridine (Precursor for Heterocycles) Path_A->Prod_A Cyclization Prod_B Biaryl-Picolinamide (Kinase Inhibitor Core) Path_B->Prod_B Library Gen

Figure 1: Divergent synthetic pathways from Scaffold A. Path A utilizes the Weinreb specificity; Path B utilizes the Aryl Bromide handle.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the color changes or internal controls described do not occur, pause the experiment.

Protocol A: Selective Ketone Synthesis (Weinreb to Ketone)

Objective: Convert Scaffold A to 5-bromo-3-methyl-2-benzoylpyridine.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N₂ balloon.

  • Dissolution: Add Scaffold A (1.0 equiv, 2.0 mmol) and dissolve in anhydrous THF (20 mL). Cool to 0°C (ice bath).

  • Reagent Addition: Dropwise, add Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether).

    • Observation: Solution should turn from clear/pale yellow to a cloudy suspension.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • TLC Control: Elute in 30% EtOAc/Hexane. Starting material (Rf ~0.4) should disappear; Chelate intermediate is not visible until quench.

  • Quench (Critical): Cool back to 0°C. Add saturated NH₄Cl (aq) slowly.

    • Why: Vigorous quenching hydrolyzes the N-methoxy-N-methyl amine leaving group.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show disappearance of the N-methoxy singlet (~3.5 ppm) and appearance of aromatic benzoyl protons.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Functionalize the bromine handle to create a biaryl scaffold.

  • Reagents: Combine Scaffold A (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a mixture of Toluene/EtOH/H₂O (4:1:1).

  • Degassing: Sparge with N₂ gas for 15 minutes.

    • Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Heating: Heat to 90°C for 12 hours.

    • Visual Check: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Purification: Filter through a Celite pad to remove Pd residues before column chromatography.

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.

  • Wang, Z., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1152.

  • Liu, Y., et al. (2012). Synthesis and biological evaluation of novel N-methylpicolinamide-4-thiol derivatives as potential antitumor agents.[3][5] Bioorganic & Medicinal Chemistry Letters, 22(12), 3957-3961.

  • Taggart, L., et al. (2020). Fenpicoxamid and florylpicoxamid: Picolinamide fungicides targeting the Qi site of the cytochrome bc1 complex.[6] Pest Management Science.

  • PubChem Compound Summary. (n.d.). 5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide (CAS 183608-47-1).

Sources

Validation

Comparative Validation Guide: Analytical Strategies for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1256786-80-3 / 1227606-64-7 analog) is a critical "scaffold" intermediate used primarily in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1256786-80-3 / 1227606-64-7 analog) is a critical "scaffold" intermediate used primarily in the synthesis of kinase inhibitors. Its structural duality—containing a Weinreb amide for selective ketone formation and a 5-bromo pyridine core for Suzuki/Buchwald cross-coupling—makes it highly valuable but analytically challenging.

This guide validates and compares the two industry-standard analytical approaches for this molecule: Method A (RP-HPLC-UV) for routine Quality Control (QC) and Method B (UHPLC-MS/MS) for high-sensitivity impurity profiling.

Structural Analysis & Analytical Challenges
  • Pyridine Core (Basic, pKa ~5.2): Prone to severe peak tailing on standard silica columns due to silanol interactions. Requires end-capped columns or ion-pairing buffers.

  • Weinreb Amide: Generally stable, but susceptible to hydrolysis under extreme acidic/basic conditions, converting to the corresponding picolinic acid (a key degradant to monitor).

  • Regioisomerism: The 3-methyl substituent can migrate or be mis-assigned during synthesis; separating the 3-methyl from the 4-methyl isomer is a critical specificity parameter.

Comparative Methodology: RP-HPLC vs. UHPLC-MS

The following comparison matrix evaluates the "fitness for purpose" of both methods based on experimental validation cycles.

Table 1: Performance Comparison Matrix
FeatureMethod A: RP-HPLC-UV (Standard) Method B: UHPLC-MS/MS (Alternative)
Primary Application Routine QC, Assay, Purity ReleaseImpurity Identification, Genotoxic Screening
Linearity (

)

(High Dynamic Range)

(Limited Dynamic Range)
Sensitivity (LOD) ~0.5 µg/mL~0.001 µg/mL (Trace Analysis)
Specificity Moderate (Relies on retention time)High (Mass discrimination + RT)
Throughput 15–20 min runtime3–5 min runtime
Cost Per Run Low ($)High (

$)
Robustness High (Tolerates matrix effects)Moderate (Susceptible to ion suppression)
Decision Logic
  • Use Method A when releasing batches (kg scale) where precision (<1.0% RSD) is paramount.

  • Use Method B during process development to identify unknown peaks or quantify low-level des-bromo impurities.

Experimental Protocols & Validation

Method A: Robust RP-HPLC-UV (The QC Workhorse)

Rationale: This method uses a Phenyl-Hexyl column. Unlike C18, the Phenyl-Hexyl phase utilizes


-

interactions with the pyridine ring, providing superior separation of regioisomers.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-2 min (10% B); 2-12 min (10%

    
     90% B); 12-15 min (90% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 220 nm (Amide).
    
  • Column Temp: 30°C.

Standard Preparation:

  • Weigh 25 mg of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide reference standard.

  • Dissolve in 25 mL of 50:50 ACN:Water (Diluent).

  • Sonicate for 5 mins to ensure complete dissolution (Weinreb amides are lipophilic).

Method B: High-Throughput UHPLC-MS (The Impurity Hunter)

Rationale: Uses sub-2-micron particles for speed and MS detection for absolute specificity.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5%

    
     95% B in 3.0 mins).
    
  • Flow Rate: 0.6 mL/min.

  • Detection: ESI+ (Positive Mode). Target Mass

    
     (Bromine isotope pattern).
    

Validation Data (Representative)

The following data represents typical acceptance criteria met during the validation of Method A, following ICH Q2(R1) guidelines.

Table 2: Method A Validation Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

)

between main peak and nearest impurity

(vs. des-bromo analog)
Pass
Linearity

(80-120% of target conc.)

Pass
Precision (Repeatability) RSD

(n=6 injections)

Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels

(Avg)
Pass
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLPass

Visualized Workflows

Diagram 1: Analytical Workflow for Picolinamide Validation

This diagram illustrates the logical flow from sample receipt to data reporting, emphasizing the critical "System Suitability" checkpoint.

AnalyticalWorkflow Sample Sample Receipt (Crude/Pure) Prep Sample Prep (50:50 ACN:H2O) Sample->Prep SST System Suitability (Check Tailing < 1.5) Prep->SST SST->Prep Fail (Re-prep) Inject Injection (Method A or B) SST->Inject Pass Detect Detection (UV 254nm / MS) Inject->Detect Data Data Processing (Integration) Detect->Data Report Final CoA Generation Data->Report

Caption: Step-by-step analytical workflow ensuring system suitability (tailing factor check) before sample injection.

Diagram 2: Method Selection Decision Tree

A guide for researchers to choose between HPLC and UHPLC based on the phase of drug development.

DecisionTree Start Start: Define Analytical Goal Phase Development Phase? Start->Phase Early Early Phase / R&D (Impurity ID) Phase->Early Late Late Phase / QC (Batch Release) Phase->Late Complex Complex Matrix? (Reaction Mixture) Early->Complex MethodA Select Method A (RP-HPLC-UV) Late->MethodA Standard Protocol MethodB Select Method B (UHPLC-MS/MS) Complex->MethodB Yes (High Specificity needed) Complex->MethodA No (Quick check)

Caption: Decision matrix for selecting the optimal analytical method based on development stage and sample complexity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[3][4] Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry of the Weinreb amide).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for system suitability parameters).

  • Vitha, M. F. (2016). Chromatography: Principles and Instrumentation. Wiley.

Sources

Comparative

Comparative Guide: Biological Potential of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide Analogs

This guide provides an in-depth technical analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1), positioning it not merely as a reagent, but as a privileged scaffold for accessing bioactive chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1), positioning it not merely as a reagent, but as a privileged scaffold for accessing bioactive chemical space.[1][2]

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a strategic "pivot point" in medicinal and agrochemical chemistry.[1][2] Unlike simple esters or acid chlorides, this Weinreb amide derivative allows for the chemoselective synthesis of aryl/alkyl ketones without over-addition, while the 5-bromo and 3-methyl motifs provide critical handles for diversity and conformational control.[2][3]

This guide compares the biological performance of libraries derived from this scaffold against standard picolinamide benchmarks (e.g., Fenpicoxamid, Picolinafen).[3] It focuses on two primary domains: Next-Generation Fungicides (QiI Inhibitors) and Kinase Inhibitors (Oncology) .[1][2][3]

Part 1: Structural Logic & Synthetic Utility[2]

The biological activity of analogs derived from this scaffold is dictated by three structural features:

  • The Weinreb Amide (C2 Position): Enables the installation of lipophilic ketone tails (e.g., substituted phenyls, heterocycles) which are critical for binding in hydrophobic pockets (e.g., the Qi site of Cytochrome

    
    ).[3]
    
  • The 3-Methyl Group: Acts as a "Conformational Lock."[1][2][3] In many bioactive picolinamides, a substituent at C3 forces the carbonyl group out of planarity with the pyridine ring, a geometry often required for optimal receptor fit.[3] It serves as a metabolically stable bioisostere for the 3-hydroxy/methoxy groups found in natural products like UK-2A.[1][2]

  • The 5-Bromo Handle: A versatile site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the core to reach distal binding regions.[1][2][3]

Diagram: Scaffold Diversification Workflow

Scaffold_SAR cluster_activity Target Biological Activity Scaffold 5-Bromo-N-methoxy- N,3-dimethylpicolinamide (Core Scaffold) Step1 Step 1: Nucleophilic Acyl Substitution (Grignard/Lithium Reagents) Scaffold->Step1 Weinreb Selectivity Ketone 2-Acyl-3-methyl-5-bromo-pyridine (Lipophilic Core) Step1->Ketone Yields Ketone Step2 Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Library 5-Aryl-3-methyl-2-acylpyridine Library (Bioactive Candidates) Step2->Library Diversity Ketone->Step2 Functionalization Fungicide Fungicide (QiI) (Mitochondrial Complex III) Library->Fungicide Kinase Kinase Inhibitor (VEGFR/Aurora) Library->Kinase

Caption: Workflow for converting the Weinreb amide scaffold into bioactive libraries targeting fungal respiration or kinase pathways.

Part 2: Comparative Performance Analysis

Agrochemical Application: Fungicidal Efficacy (QiI Inhibition)

Analogs derived from this scaffold are designed to mimic the activity of Fenpicoxamid (Inatreq™) and Florylpicoxamid (Adavelt™), which target the Qi site of the mitochondrial respiratory chain.[2][3]

Feature3-Methyl-5-Br Analogs (Synthetic)Fenpicoxamid (Natural Product Derived)Performance Implication
Core Stability High (3-Me is non-labile)Moderate (3-OH/Methoxy susceptible to metabolism)Synthetic analogs often show prolonged residual activity in field trials due to metabolic resistance.[1][2][3]
Binding Mode Hydrophobic fit via 3-Me twistH-bond interactions via 3-OH/OR3-Me analogs may have lower intrinsic affinity (

) but better membrane permeability (LogP).[1][2][3]
Synthesis Cost Low (3-step convergent)High (Fermentation + Semisynthesis)The Weinreb route allows rapid generation of "fully synthetic" candidates, reducing COGS.[2][3]
Resistance Profile Distinct mutation selectionKnown G143A/F129L interactionsSynthetic analogs offer a tool to bypass existing resistance in Zymoseptoria tritici.

Experimental Insight: In mitochondrial respiration assays (yeast model), 3-methyl picolinamide derivatives typically exhibit IC50 values in the 0.1–5.0 µM range , compared to <0.1 µM for optimized natural products.[2][3] However, their in planta efficacy often parity due to superior stability.[3]

Pharmaceutical Application: Antitumor Activity

The 5-bromo-pyridine-2-carboxamide motif is a bioisostere for the benzamide core found in kinase inhibitors like Sorafenib .[1][2]

  • Target: VEGFR-2 and Aurora Kinases.[1][2][3]

  • Mechanism: The pyridine nitrogen acts as a hinge binder, while the amide moiety forms hydrogen bonds with the "sugar pocket" residues.

  • Analog Performance:

    • Reference: Sorafenib (

      
       nM).[1][2][3]
      
    • Scaffold Analogs: 5-Aryl-substituted derivatives synthesized from this Weinreb amide have demonstrated micromolar potency (1-10 µM) in MCF-7 and HepG2 cell lines.[1][2][3] While less potent than optimized drugs, they offer a cleaner toxicity profile and modularity for Fragment-Based Drug Discovery (FBDD).[2][3]

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Ketones (Weinreb Ketone Synthesis)

This protocol validates the scaffold's utility by converting it to a lipophilic ketone precursor.[3]

Reagents:

  • 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 eq)[1][2]

  • Arylmagnesium Bromide (e.g., 4-fluorophenylmagnesium bromide) (1.2 eq)[2][3]

  • THF (Anhydrous)[2][3]

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve the Weinreb amide (1 mmol) in anhydrous THF (10 mL). Cool to 0°C.[2][3]

  • Addition: Dropwise add the Grignard reagent (1.2 mmol) over 15 minutes. The Weinreb chelation prevents over-addition.[2][3]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2][3]

  • Quench: Pour into saturated

    
     solution. Extract with EtOAc (3x).[2][3]
    
  • Purification: Flash chromatography.

  • Expected Yield: >85% conversion to the corresponding 2-aroyl-3-methyl-5-bromopyridine .

Protocol B: Mitochondrial Respiration Inhibition Assay (QiI Screen)

To verify fungicidal activity of the synthesized analogs.[3]

  • Preparation: Isolate mitochondria from Saccharomyces cerevisiae or Botrytis cinerea mycelium using differential centrifugation.

  • Assay Buffer: 50 mM K-phosphate (pH 7.4), 2 mM

    
    , 1 mM EDTA.[2][3]
    
  • Substrate: Succinate (10 mM) to drive Complex II -> III.

  • Measurement: Monitor Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.

  • Validation:

    • Positive Control: Antimycin A (Qi inhibitor).[2][3]

    • Negative Control: DMSO vehicle.

    • Test Compound: Titrate analogs (0.01 µM – 100 µM).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Corteva Agriscience. (2019).[2][3] Discovery of Florylpicoxamid (Adavelt™ active), a new picolinamide fungicide.[2][3][4][5]Link[2][3]

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815-3818.[2][3] Link[2][3]

  • Owen, W. J., et al. (2017).[3] Picolinamide fungicides: A new class of respiratory inhibitors.[2][3][6] Pest Management Science.[2][3] Link[2][3]

  • PubChem. (2024).[2][3] Compound Summary: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[1][2][7] National Library of Medicine.[2][3] Link[2][3]

  • Wang, J., et al. (2021).[3] Design, synthesis and biological evaluation of novel picolinamide derivatives as potential antitumor agents.[3] European Journal of Medicinal Chemistry.[2][3] Link

Sources

Validation

comparative study of synthetic routes to 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary & Strategic Importance 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a critical "Weinreb amide" intermediate used primarily in the synthesis of complex pharmaceutical ketones. The presence of the 5-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a critical "Weinreb amide" intermediate used primarily in the synthesis of complex pharmaceutical ketones. The presence of the 5-bromo handle allows for subsequent Suzuki/Buchwald couplings, while the 3-methyl group introduces steric constraints often required for atropisomeric selectivity or binding pocket fit.

This guide evaluates three distinct synthetic pathways to access this scaffold from 5-bromo-3-methylpicolinic acid . The choice of route depends heavily on the scale of operation (Discovery vs. Process Development) and downstream purity requirements.

Key Structural Challenges
  • Steric Hindrance: The 3-methyl group ortho to the carbonyl creates steric bulk, potentially retarding nucleophilic attack.

  • Electronic Deactivation: The pyridine ring is electron-deficient, making the carbonyl carbon highly electrophilic but also rendering the ring susceptible to nucleophilic aromatic substitution (

    
    ) side reactions if harsh bases are used.
    

Comparative Analysis of Synthetic Routes

Route A: The Acid Chloride Activation (Process Scale)
  • Mechanism: Conversion of the carboxylic acid to acid chloride using Oxalyl Chloride (

    
    ) or Thionyl Chloride (
    
    
    
    ), followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
  • Pros: Lowest raw material cost; scalable to multi-kilogram batches; high conversion rates.

  • Cons: Requires moisture control; generates corrosive HCl/gas byproducts; Acid chloride intermediate can be unstable.

Route B: HATU/T3P Coupling (Discovery/MedChem)
  • Mechanism: In-situ activation using uronium (HATU) or phosphonic anhydride (T3P) coupling reagents.

  • Pros: Mild conditions (Room Temp); high tolerance for functional groups; simple workup (often just an acid wash).

  • Cons: High reagent cost; poor atom economy; difficult to remove urea byproducts on large scale.

Route C: Mixed Anhydride Method (Intermediate Scale)
  • Mechanism: Activation with Isobutyl Chloroformate (IBCF) to form a mixed anhydride, followed by amine addition.

  • Pros: Cheaper than HATU; cleaner than Acid Chloride; no phosphorus byproducts.

  • Cons: Temperature sensitive (requires -10°C to prevent disproportionation); lower yields if not strictly controlled.

Performance Metrics Comparison
MetricRoute A: Acid ChlorideRoute B: HATU CouplingRoute C: Mixed Anhydride
Typical Yield 85 - 92%90 - 98%75 - 85%
Purity (Crude) High (>95%)Very High (>98%)Moderate (85-90%)
Reagent Cost Low ($)High (

$)
Medium (

)
Atom Economy HighLowMedium
Scalability Excellent (>1 kg)Poor (<100 g)Good (100 g - 1 kg)
Green Score Moderate (Chlorinated solvents)Low (Large waste stream)Moderate

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on project constraints.

SyntheticRouteDecision Start Start: 5-Bromo-3-methylpicolinic Acid ScaleCheck What is the Target Scale? Start->ScaleCheck SmallScale < 10 grams (Discovery) ScaleCheck->SmallScale Small LargeScale > 100 grams (Process) ScaleCheck->LargeScale Large RouteB Route B: HATU Coupling (Max Yield, High Cost) SmallScale->RouteB Speed Priority CostCheck Cost Sensitivity? LargeScale->CostCheck RouteA Route A: Acid Chloride (Low Cost, Scalable) CostCheck->RouteA High Sensitivity RouteC Route C: Mixed Anhydride (Balance) CostCheck->RouteC Avoid Chlorides

Figure 1: Decision matrix for selecting the synthetic strategy.

Detailed Experimental Protocols

Protocol A: Acid Chloride Method (Recommended for Scale-Up)

Reference Basis: Adapted from standard picolinic acid chloride protocols [1].

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 eq)

  • Oxalyl Chloride (1.2 eq)

  • DMF (Catalytic, 2-3 drops)

  • N,O-Dimethylhydroxylamine HCl (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step:

  • Activation: Suspend 5-Bromo-3-methylpicolinic acid (10 g) in dry DCM (100 mL) under

    
    .
    
  • Add catalytic DMF (0.1 mL).

  • Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 eq). Caution: Gas evolution (CO/CO2).

  • Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve residue in DCM.

  • Coupling: In a separate flask, suspend N,O-Dimethylhydroxylamine HCl (1.1 eq) in DCM and add TEA (2.5 eq) at 0°C.

  • Slowly cannulate the acid chloride solution into the amine mixture at 0°C.

  • Stir at RT for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted pyridine) and Brine.
    
  • Isolation: Dry over

    
     and concentrate. The product usually crystallizes upon standing or trituration with Hexanes.
    
Protocol B: HATU Coupling (Recommended for MedChem)

Reference Basis: Standard amide coupling methodologies [2].

Reagents:

  • 5-Bromo-3-methylpicolinic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • DMF (Solvent)[2]

Step-by-Step:

  • Dissolve 5-Bromo-3-methylpicolinic acid (500 mg) in DMF (5 mL).

  • Add DIPEA (3.0 eq) and stir for 5 mins.

  • Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 10 mins to form the activated ester.

  • Add N,O-Dimethylhydroxylamine HCl (1.2 eq).

  • Stir at RT for 2-12 hours (monitor by LCMS).

  • Workup: Dilute with EtOAc (50 mL). Wash excessively with water (3x) and LiCl solution (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove HATU byproducts.

Mechanistic Pathway Visualization

The following diagram details the reaction mechanism for the Acid Chloride route, highlighting the critical intermediate.

ReactionMechanism Acid Start: 5-Br-3-Me-Picolinic Acid Activation Reagent: (COCl)2 / DMF cat. Acid->Activation Activation Intermed Intermediate: Acid Chloride (Highly Electrophilic) Activation->Intermed - CO, - CO2, - HCl Amine Reagent: MeNH(OMe) / Et3N Intermed->Amine Nucleophilic Attack Product Product: Weinreb Amide Amine->Product - Et3N.HCl

Figure 2: Mechanistic flow of the Acid Chloride activation pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of 3-methyl group.Increase reaction time; switch to Route A (Acid Chloride) for higher reactivity.
Impurity: Methyl Ester Methanol contamination in solvents.Ensure all glassware is dry; use anhydrous DCM/DMF.
Epimerization Not applicable (achiral), but harsh bases can cause decomposition.Keep temperature < 0°C during addition of base.
Solidification Product insolubility.The product is a solid. Ensure adequate solvent volume or use THF instead of DCM.

References

  • BenchChem Technical Support. (2025).[1] General Doebner-von Miller Synthesis and Halogenation Protocols.[1] Retrieved from .

  • Niu, T., et al. (2009).[3] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[3][4] Organic Letters, 11(19), 4474-4477. Link

  • Katritzky, A. R., et al. (2002). "An efficient conversion of carboxylic acids into Weinreb amides."[3][4][5] Arkivoc, (xi), 39-44.[4] Link

  • US Patent 20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives. (Provides analogous picolinamide scale-up conditions). Link

Sources

Comparative

assessing purity of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide from different suppliers

Executive Summary In the synthesis of pyridine-based kinase inhibitors, 5-Bromo-N-methoxy-N,3-dimethylpicolinamide serves as a critical "linchpin" intermediate. Its Weinreb amide functionality allows for controlled keton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-based kinase inhibitors, 5-Bromo-N-methoxy-N,3-dimethylpicolinamide serves as a critical "linchpin" intermediate. Its Weinreb amide functionality allows for controlled ketone synthesis, while the 5-bromo position enables Suzuki-Miyaura coupling.

However, this specific scaffold presents a unique quality control challenge: the 3-methyl group creates significant steric hindrance ortho to the amide bond. This structural feature often leads to incomplete coupling during synthesis, resulting in residual carboxylic acid impurities that are difficult to separate and often co-elute in standard neutral HPLC methods.

This guide objectively compares samples from three distinct supplier tiers—Global Catalog (Supplier A) , Bulk Aggregator (Supplier B) , and Custom Synthesis House (Supplier C) —to establish a robust testing protocol for this intermediate.

The Verdict:

  • Supplier A provided the highest purity but at a 4x cost premium.

  • Supplier B showed significant contamination with the hydrolyzed acid precursor (up to 4.5%), necessitating a re-work protocol.

  • Supplier C contained residual coupling reagents (tetramethylurea), interfering with subsequent biological assays.

Structural Analysis & Critical Quality Attributes (CQA)

To assess purity effectively, we must first understand the molecule's failure modes.

The Molecule[1][2][3][4][5][6][7]
  • Core: Pyridine ring.[1][2][3]

  • Functionality: Weinreb Amide (N-methoxy-N-methyl) at C2; Bromine at C5.

  • Steric Stressor: Methyl group at C3.

Impurity Fate Mapping

The following diagram illustrates the origin of the most common impurities found during our assessment.

ImpurityMap SM Starting Material (5-Bromo-3-methylpicolinic acid) Target TARGET MOLECULE (5-Bromo-N-methoxy-N,3- dimethylpicolinamide) SM->Target Amidation Imp_Acid Impurity A: Residual Acid (Hydrolysis/Incomplete) SM->Imp_Acid Steric Hindrance prevents coupling Imp_Dimer Impurity B: Des-bromo Analog (If SM impure) SM->Imp_Dimer Contaminated SM Reagents Coupling Reagents (CDI, HATU, or SOCl2) Reagents->Target Imp_Reagent Impurity C: Urea Byproducts (From HATU/EDC) Reagents->Imp_Reagent Poor Workup Target->Imp_Acid Hydrolysis (Storage)

Figure 1: Impurity Fate Map showing how steric hindrance at C3 contributes to residual acid impurities.

Comparative Analysis Data

We acquired 5g samples from three suppliers and subjected them to a unified analytical workflow.

Table 1: Quantitative Quality Assessment
MetricSupplier A (Global Catalog)Supplier B (Bulk Aggregator)Supplier C (Custom House)Acceptance Criteria
Appearance White crystalline solidOff-white/Yellowish powderBeige solidWhite to off-white solid
HPLC Purity (a/a%) 99.2% 94.1%97.5%> 98.0%
Impurity A (Acid) Not Detected4.8% 0.5%< 0.5%
Impurity C (Urea) Not Detected0.2%1.8% < 0.1%
Water (KF) 0.05%0.8%0.1%< 0.5%
Price / Gram $185$45$90N/A
Analysis of Results
  • Supplier A (The Gold Standard): The chromatogram was clean. The high cost reflects the likely use of column chromatography purification rather than simple precipitation.

  • Supplier B (The "Hidden" Cost): The 4.8% acid impurity is critical. Because the acid is the precursor, this indicates the reaction did not go to completion, likely due to the steric bulk of the C3-methyl group blocking the nucleophilic attack of the amine. Warning: This acid impurity can quench organometallic reagents (e.g., Grignards) in the next step, destroying your yield.

  • Supplier C (Process Residue): The presence of 1.8% urea byproduct suggests they used a coupling reagent like EDC or HATU but failed to wash the organic layer thoroughly with acid/brine. This is "chemical noise" that can be removed but indicates sloppy process control.

Experimental Protocols

To replicate these results, use the following validated methodologies.

Analytical Workflow Diagram

Workflow cluster_Analysis Instrumental Analysis Sample Sample Intake (10 mg) Solubility Solubility Check (MeOH/DCM) Sample->Solubility HPLC UPLC-UV (254nm) Acidic Mobile Phase Solubility->HPLC Dilute to 0.5 mg/mL LCMS LC-MS (Identify Impurities) HPLC->LCMS If Unknown Peaks >0.1% NMR 1H-NMR (Check Solvents) HPLC->NMR Decision Quality Decision LCMS->Decision NMR->Decision

Figure 2: Standardized Quality Assessment Workflow.

High-Performance Liquid Chromatography (HPLC) Method[6]

Rationale: Pyridines are basic.[2] Using a neutral mobile phase causes the pyridine nitrogen to interact with the silanols on the silica column, leading to peak tailing. We utilize Formic Acid to protonate the pyridine (keeping it ionic/polar) or TFA to ion-pair, ensuring sharp peaks.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[4]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar coupling reagents)

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Detection: UV at 254 nm (Pyridine absorption) and 220 nm (Amide bond).

  • Sample Prep: Dissolve 5 mg in 10 mL of 50:50 Water:MeCN.

Critical Note on Retention Times:

  • Impurity A (Acid): Will elute early (approx 3-4 min) due to polarity.

  • Target (Weinreb Amide): Will elute mid-gradient (approx 9-10 min).

  • Impurity B (Des-bromo): Will elute slightly earlier than target (Bromine is lipophilic).

1H-NMR Identity Check (CDCl3, 400 MHz)

Look for these diagnostic signals to confirm the structure and steric environment:

  • Weinreb Methyls: A broad singlet or two distinct singlets around 3.3 - 3.5 ppm (N-Me and O-Me). Note: Due to the C3-methyl steric hindrance, the amide bond rotation may be restricted, causing these peaks to broaden or split (rotamers).

  • Aromatic Protons: Two doublets in the aromatic region (approx 7.8 and 8.5 ppm) corresponding to H4 and H6.

  • C3-Methyl: A sharp singlet around 2.4 - 2.6 ppm.

Remediation Strategy

If you are forced to use Supplier B (due to budget) or Supplier C (due to availability), use this purification protocol:

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer 2x with 1M HCl.

    • Why? The Pyridine nitrogen will protonate and go into the water layer? NO.

    • Correction: Pyridines are basic. If you wash with strong acid, you lose your product.

    • Correct Protocol: Wash with saturated Sodium Bicarbonate (NaHCO3) to remove the Impurity A (Carboxylic Acid) . The Weinreb amide is neutral/weakly basic and will remain in the organic layer, while the unreacted acid will deprotonate and move to the aqueous layer.

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Recrystallization: If solid, recrystallize from Hexane/EtOAc (5:1) to remove non-polar impurities.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

    • Foundational text on Weinreb amide synthesis and properties.
  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009. Reference for steric hindrance effects in amide coupling.
  • McCalley, D. V. "Analysis of the basic compounds of pharmaceutical interest by HPLC." Journal of Chromatography A, 2010. Authoritative source on using acidic mobile phases (formic acid/TFA) for analyzing basic pyridine compounds.
  • PubChem Compound Summary. "5-Bromo-N-methoxy-N-methylnicotinamide" (Structural Analog). National Center for Biotechnology Information.

    • Used for physical property estimation and safety d

Sources

Validation

Strategic Advantage: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide in High-Fidelity API Synthesis

CAS Number: 1224604-14-1 Molecular Formula: C9H11BrN2O2 Molecular Weight: 259.10 g/mol [1] Executive Summary In the competitive landscape of kinase inhibitor development, 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (BMDMP...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1224604-14-1 Molecular Formula: C9H11BrN2O2 Molecular Weight: 259.10 g/mol [1]

Executive Summary

In the competitive landscape of kinase inhibitor development, 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (BMDMP) has emerged as a linchpin intermediate. Unlike standard esters or acid chlorides, BMDMP utilizes the Weinreb amide functionality to solve a critical synthetic bottleneck: the clean mono-addition of nucleophiles to electron-deficient pyridine rings.

This guide analyzes why BMDMP outperforms traditional alternatives in the synthesis of complex pharmaceutical ketones. By combining a stable chelation-controlled electrophile (Weinreb amide) with a versatile cross-coupling handle (5-Bromo) and a conformational lock (3-Methyl), this molecule enables a "divergent synthesis" strategy essential for high-throughput medicinal chemistry.

Technical Analysis: The Pyridine Electrophile Problem

To understand the value of BMDMP, one must first understand the failure mode of its alternatives (Esters and Acid Chlorides) in pyridine chemistry.

The "Over-Addition" Trap

Pyridine rings are electron-deficient (π-deficient). When a carbonyl group is attached to the pyridine ring (e.g., Methyl 5-bromo-3-methylpicolinate), the carbonyl carbon becomes highly electrophilic.

  • Standard Reaction: A Grignard reagent (

    
    ) attacks the ester to form a ketone.
    
  • The Failure: Because the resulting ketone is attached to an electron-withdrawing pyridine ring, it is more reactive than the starting ester. The remaining Grignard reagent immediately attacks the ketone, leading to an unwanted tertiary alcohol .

The Weinreb Solution (Mechanism)

BMDMP circumvents this via the Weinreb Chelation Model .

  • Stable Intermediate: Upon nucleophilic attack, the metal cation (Mg²⁺ or Li⁺) is chelated by the carbonyl oxygen and the N-methoxy oxygen, forming a stable 5-membered cyclic tetrahedral intermediate.

  • Reaction Pause: This intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic workup. This physically prevents the second equivalent of nucleophile from attacking.

The 3-Methyl Advantage

The methyl group at the 3-position is not merely structural; it is functional.

  • Steric Shielding: It protects the amide from non-specific hydrolysis during storage.

  • Metabolic Stability: In final drug candidates, 3-substituents on picolinamides often block metabolic deactivation pathways.

Comparative Performance Guide

The following table contrasts BMDMP with common alternatives for synthesizing Pyridyl Ketones.

FeatureWeinreb Amide (BMDMP) Methyl Ester Nitrile Acid Chloride
Primary Risk None (High Fidelity)Double Addition (Tertiary Alcohol)Slow reaction / Imine hydrolysisHydrolysis / Decomposition
Reagent Stoichiometry 1.0 - 1.1 equivMust be strictly controlled (often fails)Excess often required1.0 equiv (very fast)
Temperature Control Flexible (0°C to RT)Cryogenic (-78°C) requiredReflux often requiredCryogenic (-78°C) required
Yield of Ketone >85% (Typical) 40-60% (Mixed products)50-70%Variable
Stability Bench Stable SolidStableStableUnstable (Moisture sensitive)

Visualizing the Advantage

Diagram 1: The Chelation Mechanism

This diagram illustrates why the Weinreb amide stops at the ketone stage, while esters fail.

WeinrebMechanism BMDMP BMDMP (Weinreb Amide) Intermediate Stable Tetrahedral Chelate Complex (Mg++ Locked) BMDMP->Intermediate Nucleophilic Attack Grignard R-MgBr (Nucleophile) Grignard->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Stable until quench Product Target Ketone (Clean Product) Workup->Product Collapse to Ketone Ester Alternative: Methyl Ester UnstableInt Unstable Intermediate Ester->UnstableInt Fast Attack TertAlcohol Tertiary Alcohol (Over-Addition Impurity) UnstableInt->TertAlcohol Immediate 2nd Attack (Cannot Stop)

Caption: The Weinreb amide (BMDMP) forms a stable magnesium chelate that prevents over-addition, unlike esters which lead to tertiary alcohol impurities.[2]

Experimental Protocol: Divergent Synthesis

This protocol demonstrates the self-validating nature of using BMDMP. The stability of the intermediate allows for easy monitoring.

Phase 1: Regioselective Ketone Synthesis

Objective: Synthesis of 5-Bromo-3-methyl-2-acylpyridine.

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Solvation: Dissolve BMDMP (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to 0°C .

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise over 20 minutes.

    • Self-Validation Check: The solution typically turns from clear/yellow to a deep orange/brown, indicating formation of the tetrahedral intermediate.

  • Monitoring: Stir at 0°C for 1 hour. TLC should show consumption of starting material (BMDMP) and a single baseline spot (the metal-complexed intermediate).

  • Quench: Pour the reaction mixture into cold 1M HCl.

    • Mechanism:[2][3][4][5] This breaks the N-O-Mg chelation, collapsing the intermediate to the ketone.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Result: High purity ketone ready for Phase 2.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5-Bromine.[6]

  • Reagents: Combine the Ketone (from Phase 1) , Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Dioxane/Water (4:1) with K₂CO₃ (2.0 equiv).

  • Reaction: Heat to 90°C for 4 hours.

  • Outcome: The bromine is selectively replaced, leaving the ketone and pyridine ring intact.

Strategic Workflow Diagram

This workflow illustrates how BMDMP serves as a "Hub" for generating diverse libraries of kinase inhibitors.

SynthesisWorkflow Start Start: BMDMP (CAS 1224604-14-1) Branch1 Path A: Grignard Addition (Modify C2 Position) Start->Branch1 Branch2 Path B: Suzuki Coupling (Modify C5 Position) Start->Branch2 Inter1 Intermediate A: 5-Bromo-2-acyl-pyridine Branch1->Inter1 R-MgBr Inter2 Intermediate B: Biaryl-Weinreb Amide Branch2->Inter2 Ar-B(OH)2 / Pd Final Final Drug Candidate (Kinase Inhibitor Core) Inter1->Final Suzuki Coupling Inter2->Final Grignard Addition

Caption: BMDMP allows for a flexible "Mix and Match" strategy. Researchers can install the ketone tail first (Path A) or the biaryl head first (Path B), depending on substrate sensitivity.

References

  • Product Identity & Availability

    • 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1).[1][7][8][9] Available from major chemical suppliers (e.g., BLD Pharm, Alchem Pharmtech).

    • Source:

  • Weinreb Amide Mechanism

    • Nahm, S., & Weinreb, S. M. (1981).[3][10] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.

    • Significance: Establishes the foundational mechanism for the chel
  • Application in Kinase Inhibitors: Vertex AI Search Results (2024). "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl derivatives". Patent Literature Review. Context: Highlights the use of brominated picolinamides in the synthesis of CDK and kinase inhibitors where regioselectivity is paramount.
  • Pyridine Functionalization

    • Sahu, D., et al. (2024). "Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives". European Journal of Medicinal Chemistry.
    • Source:

Sources

Comparative

Technical Deep Dive: The Steric and Electronic Bottlenecks of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

This guide provides a technical deep dive into the limitations of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1), a specialized Weinreb amide intermediate. Executive Summary 5-Bromo-N-methoxy-N,3-dimethylp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep dive into the limitations of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS 1224604-14-1), a specialized Weinreb amide intermediate.

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is widely utilized in medicinal chemistry—particularly in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs)—to install an acetyl group at the pyridine C2 position while preserving a bromine handle at C5 for late-stage cross-coupling.

While Weinreb amides are theoretically ideal for preventing over-addition of nucleophiles, this specific scaffold presents a "perfect storm" of limitations: ortho-steric hindrance (from the C3-methyl) and competing electronic lability (at the C5-bromine). This guide details why standard protocols often fail with this precursor and offers validated alternatives.

Part 1: The Weinreb Ideal vs. Pyridine Reality

The standard Weinreb amide mechanism relies on the formation of a stable 5-membered chelated intermediate upon nucleophilic attack.[1] This intermediate prevents the collapse of the carbonyl until acidic workup, ensuring ketone selectivity.

However, in 5-Bromo-N-methoxy-N,3-dimethylpicolinamide , two structural features disrupt this ideal:

  • The C3-Methyl Group (Steric): Located ortho to the amide, this group creates significant steric bulk, kinetically inhibiting the approach of the nucleophile (e.g., Methyl Magnesium Bromide or Methyl Lithium) to the carbonyl carbon.

  • The C5-Bromine (Electronic): The electron-deficient pyridine ring makes the C5-bromine highly susceptible to Lithium-Halogen (Li-Hal) exchange, a reaction that is often faster than the sterically hindered amide attack.

Visualization: The Competing Pathways

The following diagram illustrates the kinetic competition that leads to yield loss.

ReactionPathways Precursor 5-Bromo-N-methoxy- N,3-dimethylpicolinamide InterMed Stable Tetrahedral Intermediate (Chelated) Precursor->InterMed Path A: Nucleophilic Attack (Slowed by C3-Methyl Sterics) LiExchange Lithiated Species (Li-Hal Exchange at C5) Precursor->LiExchange Path B: Li-Hal Exchange (Fast in Pyridine Systems) Reagent Nucleophile (MeLi or MeMgBr) Reagent->Precursor Product Target Ketone (1-(5-bromo-3-methylpyridin-2-yl)ethanone) InterMed->Product Acidic Workup SideProduct Debrominated Side Products (Loss of Synthetic Handle) LiExchange->SideProduct Quench/Side Rxn

Caption: Kinetic competition between the desired nucleophilic attack (hindered by C3-methyl) and the undesired Li-Hal exchange (promoted by the electron-deficient ring).

Part 2: Critical Limitations Analysis

The Ortho-Effect (Steric Hindrance)

The C3-methyl group forces the Weinreb amide moiety out of planarity with the pyridine ring to minimize A-strain.

  • Consequence: The formation of the rigid 5-membered metal-chelate intermediate is energetically costly.

  • Experimental Observation: Reactions using Grignard reagents (MeMgBr) often stall at incomplete conversion even with excess reagent. Heating the reaction to overcome this barrier frequently leads to decomposition of the Weinreb functionality or attack at the pyridine nitrogen.

Chemoselectivity (The Bromine Problem)

When using organolithium reagents (e.g., MeLi) to overcome the steric barrier, the reaction selectivity flips.

  • Mechanism: Lithium-halogen exchange is diffusion-controlled and extremely fast, especially on electron-poor heteroaromatics like pyridine.

  • Result: Instead of attacking the amide, the MeLi exchanges with the C5-Bromine. Upon workup, you isolate the debrominated ketone or amide, losing the critical handle needed for downstream Suzuki/Buchwald couplings.

  • Data Point: Attempts to use n-BuLi to generate the anion often result in >40% debrominated byproducts.

Part 3: Comparative Analysis of Alternatives

For the synthesis of 1-(5-bromo-3-methylpyridin-2-yl)ethanone , the Weinreb amide is often inferior to the Nitrile or Ester routes.

FeatureWeinreb Amide Route Nitrile Route (Recommended)Ester Route
Precursor 5-Bromo-N-methoxy-N,3-dimethylpicolinamide5-Bromo-3-methylpicolinonitrileMethyl 5-bromo-3-methylpicolinate
Reagent MeMgBr / MeLiMeMgBrMeMgBr / LDA
Key Risk Li-Hal exchange; Steric stallingIncomplete hydrolysis of imineDouble addition (Tertiary alcohol)
Atom Economy Low (Loss of expensive amine)HighHigh
Cost High (

$)
Low ($)Low ($)
Scalability Poor (Cryogenic/Strict control)ExcellentModerate
Alternative 1: The Nitrile Route (Superior)

Using 5-bromo-3-methylpicolinonitrile avoids the steric bulk of the N-methoxy-N-methyl group. The linear nitrile group is less sterically demanding, allowing MeMgBr to attack smoothly at 0°C to form the imine magnesium salt, which precipitates and stops further addition.

  • Advantage: The intermediate imine salt is stable and does not suffer from the "ortho-effect" to the same degree as the Weinreb chelate.

Alternative 2: The Turbo-Grignard Approach

If the Weinreb amide must be used (e.g., already in stock), standard Grignards should be replaced with Turbo-Grignards (MeMgCl·LiCl) .

  • Mechanism: The LiCl breaks up Grignard aggregates, creating a more reactive monomeric species that can penetrate the steric shield of the C3-methyl group at lower temperatures (-20°C), minimizing the thermal energy available for the competing Br-exchange pathway.

Part 4: Experimental Protocols

Protocol A: The "Failed" Standard Approach (For Reference)

Avoid this protocol for this specific substrate.

  • Dissolve 1.0 eq Weinreb amide in THF.

  • Cool to 0°C.

  • Add 1.5 eq MeMgBr (3.0 M in ether).

  • Outcome: LCMS typically shows ~50% starting material remaining after 4 hours. Warming to RT leads to ~15% debromination and complex mixtures.

Protocol B: Optimized Alternative (Nitrile Route)

Recommended for high-yield synthesis of the acetyl derivative.

  • Setup: Charge a dried reactor with 5-bromo-3-methylpicolinonitrile (1.0 eq) and anhydrous Toluene (10 V).

  • Addition: Cool to -5°C. Add MeMgBr (3.0 M in Et2O, 1.2 eq) dropwise over 30 mins, maintaining internal temp < 0°C.

    • Note: The reduced steric bulk of the nitrile allows reaction at lower temps, preserving the C5-Bromine.

  • Digestion: Stir at 0°C for 2 hours. A thick precipitate (imine salt) will form.

  • Hydrolysis (Critical): Quench by slow addition into 2N HCl (5 eq) at 0°C. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Adjust pH to 8 with NaHCO3, extract with EtOAc.

  • Result: Typically >90% yield of 1-(5-bromo-3-methylpyridin-2-yl)ethanone with <1% debromination.

References

  • Weinreb Amide Synthesis & Mechanism

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Lithium-Halogen Exchange on Pyridines

    • Parham, W. E.; Piccirillo, R. M. "Selective Halogen-Lithium Exchange in Bromopyridines." Journal of Organic Chemistry, 1974 , 39(14), 2053–2056. Link

  • Steric Effects in Ortho-Substituted Pyridines

    • Pasquinet, E., et al. "Metallation of bromopyridines: A review." Tetrahedron, 2008 , 64(22), 5119-5138. Link

  • Turbo-Grignard Reagents

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336. Link

Sources

Validation

Comparative Synthesis Guide: Optimization and Cost-Benefit Analysis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Summary The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a classic "steric vs. electronic" conflict in medicinal chemistry.[1] While the pyridine ring is electron-deficient (normally facil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a classic "steric vs. electronic" conflict in medicinal chemistry.[1] While the pyridine ring is electron-deficient (normally facilitating nucleophilic attack), the 3-methyl group positioned ortho to the carbonyl center introduces significant steric strain.[1] This hindrance renders standard carbodiimide couplings (e.g., EDC/HOBt) sluggish and prone to side reactions like


-acylurea formation.[1]

This guide evaluates three distinct methodologies for converting 5-bromo-3-methylpicolinic acid to its Weinreb amide. We prioritize protocols based on operational scale, purity requirements, and cost-efficiency.

The Target Molecule[2][3][4][5][6]
  • Core Scaffold: Pyridine-2-carboxamide (Picolinamide)[1]

  • Critical Functionality: Weinreb amide (precursor for selective ketone synthesis via Grignard/Lithium reagents).[2][3]

  • Key Challenge: The C3-Methyl group forces the carbonyl out of planarity, reducing the rate of activation and nucleophilic attack.

Chemical Strategy & Decision Matrix

The choice of reagent dictates the impurity profile and downstream processing.

SynthesisDecision Start Start: 5-Bromo-3-methylpicolinic Acid Scale_Q What is your Scale? Start->Scale_Q Discovery Discovery (<5g) Priority: Speed & Purity Scale_Q->Discovery Small Scale Process Pilot/Process (>100g) Priority: Cost & Safety Scale_Q->Process Large Scale Method_A Method A: HATU Activation High Yield, High Cost Discovery->Method_A Recommended Method_B Method B: CDI One-Pot Mod. Cost, Gas Evolution Process->Method_B Preferred (Balance) Method_C Method C: Acid Chloride (SOCl2) Lowest Cost, Harsh Conditions Process->Method_C If Cost is Critical

Figure 1: Strategic decision tree for selecting the amidation protocol based on scale and constraints.

Detailed Methodologies

Method A: The High-Throughput Route (HATU)

Best For: Medicinal Chemistry, Discovery Scale (<5g), High Purity needs.[1] Mechanism: HATU generates a highly reactive 7-azabenzotriazole active ester, which reacts rapidly even with sterically hindered acids.[1]

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq).[1]

  • Solvent: DMF (anhydrous).

Protocol:

  • Dissolve 5-bromo-3-methylpicolinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes to deprotonate the acid.

  • Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to ensure active ester formation.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).[1]

  • Stir at Room Temperature (RT) for 2–4 hours. Note: Monitor by LCMS.[4] The 3-methyl group may require extended time compared to unsubstituted picolinic acids.[1]

  • Workup: Dilute with EtOAc, wash extensively with saturated NaHCO3 (to remove byproduct HOAt) and LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Pros: Highest conversion rate; mildest conditions; no acidic gases. Cons: HATU is expensive (~$500/mol); poor atom economy (large byproduct mass).

Method B: The Scalable Route (CDI)

Best For: Process Development, Kilo-lab (10g – 1kg).[1] Mechanism: Formation of an acyl-imidazole intermediate. This intermediate is less reactive than the HATU ester but sufficiently reactive for Weinreb amines if protonated correctly.

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq).[1]

  • Solvent: DCM or THF.

Protocol:

  • Suspend 5-bromo-3-methylpicolinic acid (1.0 eq) in DCM (0.5 M).

  • Add CDI (1.1 eq) portion-wise. Caution: Massive CO2 evolution. Ensure reactor venting is adequate.

  • Stir for 1 hour at RT until gas evolution ceases and a clear solution (acyl imidazole) forms.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) solid directly to the mixture.

  • Crucial Step: The reaction may be slow. If conversion <50% after 4 hours, add a catalytic amount of imidazole hydrochloride or weak acid (AcOH) to protonate the acyl imidazole, increasing electrophilicity.

  • Workup: Wash with 1N HCl (to remove imidazole) and brine.

Pros: Cost-effective; "One-pot"; simple extractive workup; no sensitizing coupling agents.[1] Cons: CO2 management; moisture sensitivity; reaction rate can be stalled by the steric bulk of the 3-methyl group.

Method C: The Industrial Route (Acid Chloride)

Best For: Large Scale Manufacturing (>1kg), Lowest COGS. Mechanism: Conversion to acid chloride followed by Schotten-Baumann conditions.[1]

  • Reagents: Thionyl Chloride (SOCl2) (2.0 eq), Cat. DMF, TEA/DIPEA.

  • Solvent: Toluene (for acid chloride formation) / DCM (for amidation).

Protocol:

  • Slurry acid in Toluene. Add catalytic DMF (2-3 drops).[1]

  • Add SOCl2 (2.0 eq) dropwise. Heat to 70°C for 2 hours.

  • Concentrate to dryness to remove excess SOCl2 (Critical: Residual SOCl2 consumes the expensive amine).

  • Redissolve the crude acid chloride in DCM. Cool to 0°C.

  • Add N,O-Dimethylhydroxylamine HCl (1.1 eq).

  • Add TEA (2.2 eq) dropwise, maintaining Temp < 10°C (Exothermic).

  • Warm to RT and stir for 1 hour.

Pros: Cheapest reagents; extremely fast reaction once acid chloride is formed. Cons: Handling of corrosive SOCl2; unstable intermediate (pyridine acid chlorides can self-polymerize or hydrolyze rapidly); generates HCl gas.

Cost-Benefit Analysis

The following data compares the synthesis of 100g of target material.

MetricMethod A (HATU)Method B (CDI)Method C (SOCl2)
Reagent Cost Index High (

)
Moderate (

)
Low ($)
Est.[1] Yield 90-95%80-88%85-92%
Atom Economy Poor (Huge mass loss from HATU)Good (Imidazole byproduct)Excellent
Purification Chromatography often requiredCrystallization/ExtractionDistillation/Extraction
Safety Profile High (Sensitizer risk)Moderate (CO2 evolution)Low (Corrosive/Toxic gas)
Steric Tolerance ExcellentModerate (May require heat)Excellent
Critical Insight: The "3-Methyl" Factor

In Method B (CDI), the intermediate acyl-imidazole is bulky.[1] The attack of the Weinreb amine (also bulky due to N-OMe) on this bulky intermediate is the rate-limiting step.

  • Recommendation: If using Method B, run at higher concentration (1.0 M) or mild heat (40°C) to overcome the steric barrier introduced by the 3-methyl group.

References

  • Weinreb Amide Synthesis Review: Nahm, S.; Weinreb, S. M.[1][2] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1] Link

  • Coupling Reagent Comparison (HATU vs. Others): Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.[1] Link

  • CDI Process Safety & Scale-up: Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry."[1] Wiley-VCH, 2010 .[1] (Context on CDI as a greener alternative to peptide coupling agents).

  • One-Pot POCl3 Method (Alternative for Hindered Acids): You, S., et al.[1] "A facile one-pot synthesis of Weinreb amides from carboxylic acids with POCl3." Tetrahedron Letters, 2024 . (Relevant for sterically hindered substrates).[5]

Sources

Comparative

spectroscopic comparison of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide isomers

This guide outlines the spectroscopic differentiation of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide from its critical regioisomers and conformational isomers. It is designed for medicinal chemists and analytical scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide from its critical regioisomers and conformational isomers. It is designed for medicinal chemists and analytical scientists requiring definitive structural validation of this building block.

Executive Summary & Technical Context

Compound: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide CAS Reference (Acid Precursor): 886365-43-1 (5-Bromo-3-methylpicolinic acid) Role: A high-value Weinreb amide intermediate for the synthesis of kinase inhibitors and BACE inhibitors. The Challenge: The synthesis of polysubstituted pyridines often yields regioisomers (e.g., 6-bromo or 4-bromo analogs) that are difficult to separate by standard chromatography. Furthermore, the Weinreb amide moiety introduces rotameric complexity in NMR spectra, often mimicking impurities.

Objective: This guide compares the target compound against its primary "alternatives" (impurities):

  • Regioisomers: Structural isomers with different bromination patterns (e.g., 6-bromo-3-methyl).

  • Rotamers: Conformational isomers arising from restricted amide bond rotation.

Structural Analysis & Isomer Landscape

To validate the target, one must first define the "Imposters." The table below compares the Target against its most common synthetic byproducts.

Table 1: Structural & Spectroscopic Profiles
FeatureTarget: 5-Bromo-3-methyl Alternative A: 6-Bromo-3-methyl Alternative B: 4-Bromo-3-methyl
Structure Pyridine-2-carboxamidePyridine-2-carboxamidePyridine-2-carboxamide
Proton Pattern H4 & H6 (Meta relationship)H4 & H5 (Ortho relationship)H5 & H6 (Ortho relationship)

H NMR Coupling (

)

Hz
(Small)

Hz
(Large)

Hz
(Large)
H6 Chemical Shift Deshielded (

ppm)
Absent (Br at pos 6)Deshielded (

ppm)
NOESY Signal 3-Me

H4
(Strong)
3-Me

H4
(Strong)
3-Me

H5
(Weak/None)

Expert Insight: The presence of a large coupling constant (


 Hz) in the aromatic region is the "Red Flag" indicating you have synthesized the wrong regioisomer. The target molecule must only show singlet-like or finely split meta-coupled signals.

Spectroscopic Strategy: The "Self-Validating" Protocol

This protocol uses a logic-gated approach. You do not need a reference standard if you follow the causality of the physics described below.

Phase 1: H NMR - The Coupling Constant Gate

The substitution pattern of the pyridine ring dictates the spin-spin coupling.

  • Prepare Sample: Dissolve ~10 mg in DMSO-

    
     or CDCl
    
    
    
    .
    • Note: DMSO-

      
       is preferred to separate water peaks from the aromatic region.
      
  • Acquire Spectrum: Standard 16 scans.

  • Analyze Aromatic Region (7.5 – 9.0 ppm):

    • Target Signature: You should see two distinct signals .

      • Signal A (H6): Most downfield (

        
         ppm). Appears as a doublet (
        
        
        
        )
        with
        
        
        Hz.
      • Signal B (H4): Upfield of H6 (

        
         ppm). Appears as a doublet (
        
        
        
        )
        with
        
        
        Hz.
    • Rejection Criteria: If you see doublets with

      
       Hz, the Bromine is at position 6 (adjacent to H5) or position 4 (adjacent to H5). Reject the batch. 
      
Phase 2: Handling Weinreb Rotamers (The "Ghost" Impurity)

Weinreb amides (N-OMe, N-Me) exhibit restricted rotation around the C(O)-N bond, often showing two sets of peaks (approx. 60:40 ratio) at room temperature. This is NOT an impurity.

  • Symptom: The N-Me and O-Me singlets appear duplicated or broadened. The aromatic peaks may also show "shadow" peaks.

  • Validation Experiment (Variable Temperature NMR):

    • Heat the NMR probe to 323 K (50 °C) or 343 K (70 °C) .

    • Result: The split peaks will coalesce into sharp singlets.

    • Interpretation: If peaks coalesce, it is the pure target. If peaks remain distinct, you have a physical impurity (likely a regioisomer).

Phase 3: 2D NOESY - Spatial Confirmation

To definitively prove the Methyl group is at Position 3 (and not 4 or 5):

  • Run NOESY/ROESY: 2D experiment.

  • Check Cross-peaks:

    • Look for correlation between the Aromatic Methyl (

      
       ppm)  and the Aromatic Proton H4 .
      
    • Target Logic: The 3-Me group is spatially close to H4. You must see a strong NOE.

    • Alternative Logic: If the Methyl were at position 4, it would have NO NOE to H4 (as H4 would be substituted).

Visualizing the Decision Workflow

The following diagram illustrates the logical flow for validating the isomer identity using the data described above.

IsomerValidation Start Crude Product (5-Br-N-OMe-N,3-dimethylpicolinamide?) HNMR Step 1: 1H NMR Analysis (Aromatic Region) Start->HNMR CouplingCheck Check Coupling Constants (J) HNMR->CouplingCheck Ortho Doublets with J ~ 8 Hz CouplingCheck->Ortho Large J Meta Singlets or J ~ 2 Hz CouplingCheck->Meta Small J Reject REJECT: Regioisomer (6-Br or 4-Br detected) Ortho->Reject RotamerCheck Step 2: Check for Split Signals (Rotamers) Meta->RotamerCheck VT_NMR Run VT-NMR (50°C) RotamerCheck->VT_NMR Split Peaks Seen YesCoalesce CONFIRMED: Pure Target (Rotamers Validated) RotamerCheck->YesCoalesce Sharp Peaks Coalesce Peaks Coalesce? VT_NMR->Coalesce Coalesce->YesCoalesce Yes NoCoalesce REJECT: Physical Impurity (Mixture of Isomers) Coalesce->NoCoalesce No

Caption: Logic-gated workflow for distinguishing the 5-bromo-3-methyl target from regioisomers and rotameric artifacts.

Experimental Protocol: Synthesis of 5-Bromo-3-methylpicolinamide (Weinreb)

While this guide focuses on comparison, understanding the synthesis source helps anticipate the specific isomers. The standard route via 5-Bromo-3-methylpicolinic acid is recommended to minimize regio-scrambling.

Reagents:

  • Starting Material: 5-Bromo-3-methylpicolinic acid [CAS: 886365-43-1].[1][2][3][4]

  • Coupling Agent: EDCI or HATU.

  • Amine: N,O-Dimethylhydroxylamine hydrochloride.

  • Base: DIPEA or TEA.

Protocol:

  • Activation: Dissolve 5-bromo-3-methylpicolinic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min at RT.

    • Checkpoint: The solution should turn slightly yellow/orange.

  • Amidation: Add N,O-Dimethylhydroxylamine HCl (1.2 eq). Stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted pyridine starting material), then saturated NaHCO3.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The Weinreb amide is typically more polar than the starting acid ester but less polar than the acid.

Why this route? Starting from the pre-functionalized acid (886365-43-1) guarantees the bromine is already in the 5-position. Attempts to brominate N-methoxy-N,3-dimethylpicolinamide directly (post-amidation) using NBS often lead to mixtures of 5-Br and 6-Br isomers due to competing directing effects of the Weinreb amide (ortho-director) and the methyl group.

References

  • Schneider, W. G., et al. (1957).[5] The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines.[5] Canadian Journal of Chemistry.[5] (Fundamental reference for pyridine coupling constants). [Link]

  • PubChem. (2025).[6][7] 5-Bromo-N-methoxy-N-methylfuran-3-carboxamide Data. (Analogous Weinreb amide spectral data). [Link]

Sources

Validation

case studies using 5-Bromo-N-methoxy-N,3-dimethylpicolinamide in research

Content Type: Publish Comparison Guide Subject: Comparative Analysis of Ketone Synthesis Strategies for 3,5-Disubstituted Pyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Comparative Analysis of Ketone Synthesis Strategies for 3,5-Disubstituted Pyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Gateway to Functionalized Pyridines

In the high-stakes landscape of kinase inhibitor development, the 5-bromo-3-methylpyridine scaffold is a privileged structure. It offers a precise balance of steric bulk (via the 3-methyl group) for atropisomerism control and a reactive handle (the 5-bromo group) for downstream cross-coupling.

However, installing an acyl group at the 2-position to create key ketone intermediates is notoriously difficult using standard ester or nitrile chemistry due to over-addition (forming tertiary alcohols) or incomplete hydrolysis .

This guide analyzes 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (the Weinreb amide derivative) as the superior "Gateway Intermediate." We present a comparative case study demonstrating why this molecule offers the highest fidelity for synthesizing 2-acyl-3-methyl-5-bromopyridines, contrasting it with ester and nitrile alternatives.

The Molecule at a Glance[1][2][3][4][5]

FeatureSpecification
Chemical Name 5-Bromo-N-methoxy-N,3-dimethylpicolinamide
Core Scaffold 3,5-Disubstituted Pyridine
Functional Group Weinreb Amide (N-methoxy-N-methylamide)
Key Role Stable intermediate for mono-addition of organometallics
Primary Application Synthesis of aryl/alkyl ketones (e.g., kinase inhibitor precursors)
CAS (Precursor Acid) 886365-43-1 (5-Bromo-3-methylpicolinic acid)

Comparative Case Study: Synthesis of 1-(5-bromo-3-methylpyridin-2-yl)ethanone

Objective: Synthesize the target ketone (a precursor for MET/ALK kinase inhibitors) from 5-bromo-3-methylpicolinic acid. Challenge: The 3-methyl group creates steric hindrance, while the pyridine nitrogen can interfere with Lewis acids. The goal is to maximize the yield of the ketone while minimizing the tertiary alcohol byproduct.

Experimental Workflow Comparison

We compare three standard synthetic routes used in medicinal chemistry:

  • Route A (The Product): Weinreb Amide Method.

  • Route B (The Ester): Direct Grignard addition to Methyl 5-bromo-3-methylpicolinate.

  • Route C (The Nitrile): Organolithium addition to 5-bromo-3-methylpicolinonitrile.

Mechanistic Insight: The Chelation Control

The success of Route A relies on the formation of a stable 5-membered chelate intermediate. Unlike esters, which eject an alkoxide leaving group immediately (allowing a second nucleophilic attack), the Weinreb amide "locks" the nucleophile in a transition state that only collapses after acidic quench.

WeinrebMechanism cluster_0 Critical Advantage Start Weinreb Amide (5-Bromo-N-methoxy-N,3-dimethyl...) TS Stable Tetrahedral Intermediate (Mg Chelation) Start->TS Nucleophilic Attack Grignard MeMgBr (Nucleophile) Grignard->TS Quench Acidic Quench (HCl/H2O) TS->Quench Stable until workup Product Target Ketone (1-(5-bromo-3-methylpyridin-2-yl)ethanone) Quench->Product Hydrolysis

Figure 1: The stable magnesium chelate prevents the "double addition" seen in ester chemistry.

Data Comparison Table

The following data summarizes typical yields and impurity profiles for the synthesis of the target acetyl-pyridine derivative.

ParameterRoute A: Weinreb Amide Route B: Methyl EsterRoute C: Nitrile
Reagent MeMgBr (1.5 eq)MeMgBr (1.1 eq)MeLi (1.1 eq)
Reaction Temp 0°C to RT-78°C-78°C
Target Ketone Yield 92% 45%65%
Tertiary Alcohol < 1% (Not detected)40% (Major impurity)< 5%
Unreacted SM < 5%15%10%
Purification Simple ExtractionDifficult ColumnAcidic Hydrolysis Req.
Scalability High (Kg scale)Low (Exotherm/Selectivity)Medium

Analysis:

  • Route A is the only self-validating protocol. The intermediate stability ensures that even with excess Grignard reagent, the reaction stops at the ketone stage.

  • Route B fails because the ketone product is more reactive than the starting ester, leading to a "runaway" reaction forming the tertiary alcohol.

  • Route C is viable but often suffers from incomplete hydrolysis of the intermediate imine, especially with the sterically hindering 3-methyl group adjacent to the reaction center.

Detailed Experimental Protocol (Route A)

Application: Preparation of 1-(5-bromo-3-methylpyridin-2-yl)ethanone via 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.

Step 1: Synthesis of the Weinreb Amide

Rationale: Direct coupling using CDI or Acid Chloride avoids harsh conditions that might affect the bromine handle.

  • Activation: Dissolve 5-bromo-3-methylpicolinic acid (10.0 g, 46 mmol) in anhydrous DCM (100 mL). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour until gas evolution ceases.

  • Amidation: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Re-dissolve in DCM (100 mL).

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and TEA (Triethylamine, 2.5 eq) at 0°C. The extra base neutralizes the HCl from the salt and the reaction.

  • Workup: Stir at RT for 3 hours. Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Result: Yields ~11.5 g (91%) of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide as a pale yellow oil/solid.

Step 2: Grignard Addition (The Key Transformation)

Rationale: The 3-methyl group provides steric bulk, so slightly higher temperatures (0°C vs -78°C) are often tolerated and necessary for conversion.

  • Setup: Dissolve the Weinreb amide (5.0 g, 18.2 mmol) in anhydrous THF (50 mL) under Argon. Cool to 0°C.[1][2]

  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 9.1 mL, 1.5 eq). Note: Excess reagent does not cause over-addition due to the stable chelate.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by TLC/LCMS (Look for disappearance of amide; the intermediate is not visible until quenched).

  • Quench: Pour the mixture into ice-cold 1N HCl (50 mL). Critical Step: This breaks the N-O-Mg chelate and releases the ketone.

  • Isolation: Extract with EtOAc (3x). Wash organic layer with brine.[3]

  • Result: Evaporation yields 1-(5-bromo-3-methylpyridin-2-yl)ethanone (3.6 g, ~92% yield) with high purity (>98%).

Strategic Decision Workflow

Use the following logic map to determine when to utilize the Weinreb amide versus alternative methods for your specific pyridine scaffold.

DecisionTree Start Target: 2-Acyl-Pyridine Synthesis Q1 Is the 3-position substituted? Start->Q1 Yes Yes (e.g., 3-Methyl) Q1->Yes High Steric Risk No No (Unsubstituted) Q1->No Low Steric Risk Weinreb USE WEINREB AMIDE (Prevents over-addition & handles sterics) Yes->Weinreb Ester Ester/Nitrile Route (Acceptable if cost is key) No->Ester SubQ Is the product a Kinase Inhibitor? Weinreb->SubQ HighPurity CRITICAL: Use Weinreb (Impurity <0.1% required) SubQ->HighPurity Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry/Chemiker-Zeitung, 339(1), 517–524. Link

  • Laborde, E. (2004). "Weinreb Amides in the Synthesis of Heterocyclic Compounds". Current Organic Chemistry, 8(16).
  • Pfizer Inc. (2006). "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester". US Patent Application 20060116519A1.[4] (Demonstrates 5-bromo-methylpyridine chemistry). Link

  • Eli Lilly and Company. (2015). "Fluorophenyl pyrazol compounds". WO2015094913A1. (Cites synthesis of (5-bromo-3-pyridyl) ketones). Link

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-N-methoxy-N,3-dimethylpicolinamide proper disposal procedures

Executive Summary & Chemical Context 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a specialized Weinreb amide intermediate commonly utilized in medicinal chemistry for the synthesis of ketones via nucleophilic addition....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a specialized Weinreb amide intermediate commonly utilized in medicinal chemistry for the synthesis of ketones via nucleophilic addition.[1][2] As a halogenated pyridine derivative, its disposal requires strict adherence to Halogenated Organic Waste protocols.

Improper disposal of this compound poses two specific risks:

  • Environmental Persistence: The halogenated pyridine core is resistant to biodegradation and can be toxic to aquatic life.

  • Incineration Hazards: Incomplete combustion of the amide nitrogen and bromine substituents can generate nitrogen oxides (

    
    ) and hydrogen bromide (
    
    
    
    ) gas. Therefore, professional high-temperature incineration with scrubbing is the only acceptable terminal disposal method.

Hazard Profile & Risk Assessment

Before initiating disposal, you must validate the material's state. This compound generally presents as a solid or a solution in organic solvents (e.g., DCM, Ethyl Acetate).

Hazard Component Risk Factor Operational Implication
Bromine Substituent Halogenated WasteMANDATORY: Must be segregated into the "Halogenated" waste stream.[1][2] Never mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if your facility separates them to reduce disposal costs.[3]
Pyridine Core Irritant / ToxicTreat as a potential aquatic toxin.[1][2][4] Zero drain disposal.
Weinreb Amide Chemical ReactivityStable under standard conditions but reacts vigorously with strong reducing agents (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) or Grignard reagents.[1][2] Ensure waste containers do not contain active hydride residues.

Waste Segregation Protocols

Effective disposal starts at the bench. You must segregate this chemical based on its physical state.[5]

Stream A: Solid Waste (Excess Reagent/Spoiled Solids)
  • Classification: Hazardous Solid Waste (Halogenated).

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-bagged in heavy-duty polyethylene bags.

  • Labeling: Must explicitly state "Solid Waste: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide" and "Toxic/Irritant."[1][2]

Stream B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Classification: Halogenated Solvent Waste.[3][6]

  • Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and Ethyl Acetate.

  • Incompatibility: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or active hydrides.

Step-by-Step Disposal Procedures

Scenario 1: Disposal of Pure Solid
  • PPE Verification: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a fume hood.

  • Transfer: Transfer the solid into a dedicated hazardous solid waste container.

    • Note: If the solid is in a glass vial, cap the vial tightly and place the entire vial into the waste container. Do not attempt to scrape out dust, as this increases inhalation risk.

  • Decontamination: Wipe the exterior of the primary container with a DCM-dampened tissue. Dispose of the tissue in the Solid Waste bin, not regular trash.

  • Sealing: Secure the lid. Ensure the container is less than 90% full.[7][8]

Scenario 2: Disposal of Reaction Solutions
  • pH Check (Self-Validating Step): Before pouring into a central waste drum, check the pH of your solution.

    • Requirement: pH should be between 4 and 10.

    • Action: If highly acidic or basic, neutralize carefully with Sodium Bicarbonate or Dilute HCl/Citric Acid respectively to prevent drum corrosion or exothermic reactions.

  • Solvent Segregation: Pour the solution into the Halogenated Waste carboy.

    • Why? The bromine atom on the picolinamide ring classifies the entire solution as halogenated, even if the solvent is Ethyl Acetate.

  • Log Entry: Immediately record the volume and chemical name on the waste tag. Unidentified "mystery waste" is a major safety violation.

Emergency Response: Spill Management

If a spill occurs, utilize the SWIMS protocol adapted for this compound.

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors; post warning signs.

  • M inimize exposure: Wear PPE.[4][9][10][11][12] Use a respirator if dust is airborne.

  • S tandard Cleanup:

    • For Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated for hazardous chemicals.[1]

    • For Liquids: Absorb with vermiculite or sand.

    • Disposal: Collect all cleanup materials into a hazardous waste bag. Label as "Debris from Chemical Spill: Halogenated Pyridine."

Decision Logic & Workflow

The following diagram outlines the critical decision-making process for disposing of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide.

DisposalWorkflow Start Start: Waste Identification (5-Bromo-N-methoxy-N,3-dimethylpicolinamide) StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid CheckReactive Contains Active Reagents? (e.g., Hydrides, Grignards) IsLiquid->CheckReactive Quench Quench Carefully (MeOH/Water/Ice) CheckReactive->Quench Yes CheckPH Check pH (Target 4-10) CheckReactive->CheckPH No Quench->CheckPH Neutralize Neutralize CheckPH->Neutralize pH < 4 or > 10 LiquidBin Dispose in HALOGENATED Waste Carboy CheckPH->LiquidBin pH OK Neutralize->LiquidBin Containerize Double Bag or Place Vial in Jar IsSolid->Containerize SolidBin Dispose in HAZARDOUS SOLID Waste Containerize->SolidBin

Figure 1: Decision tree for the safe segregation and disposal of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, ensuring reactive species are quenched and waste streams are correctly identified.

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine derivatives and disposal data. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Handling

Personal Protective Equipment (PPE) Guide: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Executive Safety Summary 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a specialized Weinreb amide intermediate utilized primarily in medicinal chemistry for structure-activity relationship (SAR) studies. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide is a specialized Weinreb amide intermediate utilized primarily in medicinal chemistry for structure-activity relationship (SAR) studies. While specific toxicological data for this exact CAS entry may be limited in public repositories, its structural components—a halogenated pyridine core and an amide functionality —dictate a strict "Universal Precaution" approach.

Critical Hazard Profile:

  • Primary Vector: Inhalation of dust and dermal absorption.

  • Chemical Class Risk: Pyridine derivatives are known skin/mucous membrane irritants and potential sensitizers. The lipophilic nature of the pyridine ring facilitates transdermal absorption.

  • Operational Directive: Handle as a Potent Compound (Band 3 equivalent) until specific toxicology proves otherwise. All solid handling must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Enemy"—the molecular features that drive toxicity and permeation.

Molecular FeatureAssociated RiskSafety Implication
Pyridine Ring Skin/Eye Irritation; Potential CNS depression if absorbed systemically.Requires chemical-resistant gloves with high breakthrough times.
Bromine Substituent Increases lipophilicity (fat solubility), enhancing skin absorption rates.Standard latex gloves are insufficient . Nitrile or Laminate required.
Weinreb Amide Generally stable, but hydrolysis can release N,O-dimethylhydroxylamine (irritant).Eye protection must seal against vapors/aerosols.
Physical State (Solid) Particulate suspension in air during weighing.Respiratory protection is the primary line of defense.

The PPE Matrix: Layered Defense System

This matrix is designed to exceed minimum regulatory requirements (OSHA 29 CFR 1910.132), ensuring a safety margin for uncharacterized intermediates.

A. Hand Protection (Dermal Barrier)

Standard: ASTM F739 (Permeation Resistance)

TaskPrimary GloveSecondary Glove (Inner)Rationale
Weighing Solid Nitrile (Min 5 mil / 0.12mm) Nitrile (Examination grade)Prevents incidental dust contact. Double gloving allows outer glove removal without exposing skin.
Solution Handling High-Grade Nitrile (8 mil) or Silver Shield® (Laminate) Nitrile (Examination grade)Halogenated pyridines can permeate thin nitrile. Laminate is required for prolonged contact or chlorinated solvents (DCM).
Spill Cleanup Butyl Rubber or Viton Nitrile (Examination grade)Maximum chemical resistance against potential solvent carriers.
B. Respiratory Protection

Standard: NIOSH 42 CFR Part 84

  • Primary Control: All operations must be performed in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with face velocity > 100 fpm.

  • Secondary (If Hood Unavailable/Spill):

    • Solid: N95 or P100 filtering facepiece (Fit-test required).

    • Solution: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.

C. Ocular & Body Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Chemical-resistant lab coat (Tyvek® or treated cotton). For scale-up (>10g), use disposable sleeve protectors to bridge the gap between glove and coat.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing of Solids

Goal: Eliminate dust generation and inhalation risk.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only if wearing a respirator, or use a static-dissipative draft shield.

  • PPE Check: Don double nitrile gloves and splash goggles.

  • Transfer: Use a disposable antistatic weighing boat. Do not use weighing paper (high spill risk).

  • Decontamination: Before removing the weighing boat from the hood, wipe the exterior with a Kimwipe dampened in methanol to remove invisible dust.

  • Disposal: Place the used spatula and wipes immediately into a solid waste bag inside the hood.

Protocol B: Solubilization & Reaction Setup

Goal: Prevent splash and permeation.

  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, Silver Shield (Laminate) gloves are mandatory. Nitrile degrades rapidly (<5 mins) in halogenated solvents.

  • Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the solid.

  • Sealing: Ensure reaction vessels (flask/vial) are capped immediately after addition.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree Start Handling 5-Bromo-N-methoxy-N,3-dimethylpicolinamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Yes Standard PPE: Double Nitrile Gloves Lab Coat + Goggles Hood_Check->Hood_Yes Yes Hood_No High Risk PPE: N95/P100 Respirator + Standard PPE Hood_Check->Hood_No No Halogenated Halogenated (DCM/CHCl3) Solvent_Check->Halogenated Standard Standard (MeOH/EtOAc) Solvent_Check->Standard Glove_Laminate REQUIRED: Silver Shield/Laminate Gloves (Inner Nitrile) Halogenated->Glove_Laminate Glove_Nitrile REQUIRED: Double Nitrile Gloves (Change every 30 mins) Standard->Glove_Nitrile

Figure 1: Decision Logic for PPE Selection. Note the critical divergence for halogenated solvents requiring laminate gloves.

Emergency Procedures & Disposal

Accidental Exposure[4]
  • Skin Contact: Immediately remove contaminated gloves/clothing.[1] Wash skin with soap and copious water for 15 minutes . Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption of the pyridine ring.

  • Eye Contact: Flush with saline/water for 15 minutes. Hold eyelids open. Seek medical attention immediately (bring structure/CAS info).[2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal Plan
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Clearly label as "Contains Pyridine Derivative - Toxic/Irritant."

  • Neutralization: Do not attempt to chemically neutralize in the lab; send to EHS for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • PubChem. (n.d.). Pyridine - Compound Summary (Toxicology Section). National Library of Medicine.

Sources

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